molecular formula C8H8Cl2 B1634016 1,2-Dichloro-3-ethylbenzene

1,2-Dichloro-3-ethylbenzene

Cat. No.: B1634016
M. Wt: 175.05 g/mol
InChI Key: KEBKSRNCCOFIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-ethylbenzene is a useful research compound. Its molecular formula is C8H8Cl2 and its molecular weight is 175.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

1,2-dichloro-3-ethylbenzene

InChI

InChI=1S/C8H8Cl2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3

InChI Key

KEBKSRNCCOFIBI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dichloro-3-ethylbenzene (CAS No: 54484-61-6).[1][2] Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes critically evaluated data to support experimental design, safety protocols, and theoretical modeling. The guide covers molecular structure, physicochemical properties, spectroscopic data, and safety considerations, presenting information in a clear and accessible format, including summary tables and illustrative diagrams.

Introduction

This compound is a substituted aromatic hydrocarbon. Understanding its physical and chemical characteristics is fundamental for its application in organic synthesis and materials science. While direct applications in drug development are not widely documented, its structural motif as a dichlorinated aromatic compound makes it a relevant molecule for structure-activity relationship (SAR) studies and as a potential intermediate in the synthesis of more complex molecules. This guide aims to provide a centralized resource of its key properties, grounded in authoritative data.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its physical and chemical behavior. The presence of two chlorine atoms and an ethyl group on the benzene ring influences its polarity, reactivity, and spectroscopic signature.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 54484-61-6[1][2]
Molecular Formula C₈H₈Cl₂[1][2][3]
Molecular Weight 175.06 g/mol [1][2][3]
InChI InChI=1S/C8H8Cl2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3[1][2]
InChIKey KEBKSRNCCOFIBI-UHFFFAOYSA-N[1][2][3]
SMILES CCc1cccc(Cl)c1Cl[3]
Synonyms 2,3-Dichloroethylbenzene[1][2][4][5]

Physicochemical Properties

The physical properties of this compound are crucial for predicting its behavior in various experimental conditions, including reaction, purification, and storage.

Table 2: Core Physical Properties

PropertyValueSource
Melting Point 41 °C[3]
Boiling Point 222 °C[3]
Enthalpy of Vaporization 48.9 kJ/mol at 334 K[2]

Critically evaluated thermophysical data from the National Institute of Standards and Technology (NIST) provides a more detailed understanding of its properties as a function of temperature and pressure.[6] This includes data on:

  • Density: Liquid and gas phase densities across a range of temperatures.[6]

  • Viscosity: Dynamic viscosity for both liquid and gas phases.[6]

  • Thermal Conductivity: For both liquid and gas phases.[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for this compound.[1][4] The spectrum was measured on a dispersive instrument in a solution of carbon tetrachloride (CCl₄) for the 3800-1340 cm⁻¹ range and carbon disulfide (CS₂) for the 1340-450 cm⁻¹ range.[1] Key expected absorptions would include C-H stretching from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectral data is available through the NIST WebBook, showing the fragmentation pattern of this compound upon electron ionization.[5] This data is invaluable for confirming the molecular weight and elucidating the structure of the molecule and its fragments during analysis.

Safety and Handling

General Precautions:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from heat, sparks, and open flames.[7][9]

  • Stability: Stable under normal conditions.[7] Avoid strong oxidizing agents.[7]

Hazard Statements for Related Compounds (for reference):

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Proposed Synthetic Protocol

While a specific, validated synthesis for this compound is not detailed in the provided search results, a plausible route can be proposed based on established organic chemistry principles and analogous transformations. A common approach would be the Friedel-Crafts acylation of 1,2-dichlorobenzene followed by a reduction of the resulting ketone.

Disclaimer: The following is a proposed, hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This step introduces an acetyl group onto the 1,2-dichlorobenzene ring.

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the mixture.

  • Add 1,2-dichlorobenzene dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it over ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting 2',3'-dichloroacetophenone by distillation or chromatography.

Step 2: Clemmensen or Wolff-Kishner Reduction of 2',3'-Dichloroacetophenone

This step reduces the ketone to an ethyl group.

  • Clemmensen Reduction: Reflux the 2',3'-dichloroacetophenone with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: Heat the 2',3'-dichloroacetophenone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.[10]

Following the reduction, the crude this compound would be purified by distillation.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1,2-Dichlorobenzene 1,2-Dichlorobenzene 2',3'-Dichloroacetophenone 2',3'-Dichloroacetophenone 1,2-Dichlorobenzene->2',3'-Dichloroacetophenone Acetyl Chloride, AlCl₃ This compound This compound 2',3'-Dichloroacetophenone->this compound e.g., Zn(Hg), HCl or N₂H₄, KOH

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide has consolidated the available physical, chemical, and spectroscopic data for this compound. The information presented is intended to serve as a valuable resource for scientists and researchers, facilitating its use in experimental and theoretical applications. While its direct role in drug development is not established, the foundational data provided herein is crucial for any future investigations into its potential as a synthetic intermediate or a scaffold for new chemical entities.

References

1,2-Dichloro-3-ethylbenzene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dichloro-3-ethylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular architecture and bonding characteristics of this compound, a key substituted aromatic hydrocarbon. By delving into its structural nuances, spectroscopic signature, and synthetic pathways, this document serves as a critical resource for professionals engaged in chemical research and development.

Molecular Identity and Physicochemical Properties

This compound is an organic compound belonging to the family of halogenated aromatic hydrocarbons. Its core structure consists of a benzene ring functionalized with two chlorine atoms and an ethyl group.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 2,3-Dichloroethylbenzene[1][2][3]
CAS Number 54484-61-6[1][2][4]
Molecular Formula C₈H₈Cl₂[1][4][5]
Molecular Weight 175.06 g/mol [1][4][6]
Melting Point 41 °C[4]
Boiling Point 222 °C[4]
InChIKey KEBKSRNCCOFIBI-UHFFFAOYSA-N[1][2][4]

The specific arrangement of the substituents on the benzene ring—two adjacent chlorine atoms and a neighboring ethyl group—imparts distinct chemical and physical properties to the molecule, influencing its steric and electronic profile.

Elucidation of Molecular Structure and Bonding

The structure of this compound is defined by the interplay of its aromatic core and the attached functional groups. Understanding the bonding within this framework is essential for predicting its reactivity and behavior.

Caption: 2D structure of this compound.

The Aromatic Core

The benzene ring forms a planar hexagonal structure where each of the six carbon atoms is sp² hybridized. This hybridization results in a framework of σ-bonds and a delocalized π-system of six electrons, which is responsible for the molecule's aromaticity and stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds.

Substituent Bonding and Electronic Effects

The nature and position of the substituents significantly modulate the electronic properties of the aromatic ring.

  • Carbon-Chlorine (C-Cl) Bonds: The two chlorine atoms are attached to sp² hybridized carbons of the ring. Due to the high electronegativity of chlorine, the C-Cl bonds are polar covalent. Chlorine atoms exert two opposing electronic effects:

    • Inductive Effect (-I): Chlorine is strongly electron-withdrawing through the σ-bond framework, which decreases the electron density of the ring.

    • Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the π-system of the ring, which increases electron density, particularly at the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, making the chlorine atoms deactivating groups for electrophilic aromatic substitution, yet they still direct incoming electrophiles to the ortho and para positions relative to themselves.

  • Carbon-Ethyl (C-C₂H₅) Bond: The ethyl group is connected to the ring via a σ-bond between an sp² ring carbon and an sp³ carbon of the ethyl side chain. The ethyl group is an electron-donating group due to:

    • Inductive Effect (+I): Alkyl groups are less electronegative than sp² carbons and push electron density into the ring.

    • Hyperconjugation: The σ-electrons of the C-H bonds on the carbon adjacent to the ring can overlap with the π-system, further increasing electron density.

The net result of these competing effects determines the overall reactivity and regioselectivity of the molecule in chemical reactions. The ethyl group activates the ring towards electrophilic attack, while the two chlorine atoms deactivate it.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The NIST Chemistry WebBook provides reference spectra for this compound, including infrared (IR) and mass spectrometry (MS) data.[1][2][7]

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueObservationInterpretation
¹H NMR Aromatic protons (3H) with complex splitting patterns in the ~7.0-7.5 ppm region. Ethyl group protons showing a quartet (~2.7 ppm, 2H) and a triplet (~1.2 ppm, 3H).Confirms the presence and connectivity of the aromatic and ethyl fragments.
¹³C NMR Multiple signals in the aromatic region (120-145 ppm) for the six non-equivalent ring carbons. Two signals in the aliphatic region for the ethyl group carbons (~25 ppm and ~15 ppm).Indicates the number of unique carbon environments in the molecule.
IR Spectroscopy C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2975 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-Cl stretching ~600-800 cm⁻¹.Provides evidence for the key functional groups present.[1][8]
Mass Spectrometry Molecular ion (M⁺) peak at m/z 174. A characteristic isotopic pattern with peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺). A major fragment from the loss of a methyl group (M-15).Confirms the molecular weight and the presence of two chlorine atoms due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1][7]

Synthesis and Reactivity

The synthesis of specifically substituted aromatic compounds like this compound requires careful strategic planning to control the regiochemistry.

Synthetic Strategy

A direct one-pot synthesis from simple starting materials is challenging due to the formation of multiple isomers. A multi-step approach is necessary to ensure the correct placement of the substituents. The order in which the groups are introduced is critical.[9] Since the ethyl group is an ortho/para director and the chloro groups are meta-directing relative to the ethyl group's final position, a logical pathway must be devised.

One plausible synthetic approach involves the Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by a reduction of the resulting ketone.

Synthesis_Workflow start 1,2-Dichlorobenzene step1 step1 start->step1 Friedel-Crafts Acylation reagent1 Propanoyl Chloride AlCl₃ (Lewis Acid) reagent1->step1 intermediate 1-(2,3-Dichlorophenyl)propan-1-one step2 step2 intermediate->step2 Reduction reagent2 Zn(Hg), HCl (Clemmensen Reduction) reagent2->step2 product This compound step1->intermediate step2->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

Objective: To synthesize this compound from 1,2-dichlorobenzene.

Step 1: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dry dichloromethane (DCM), add 1,2-dichlorobenzene (1.0 equivalent).

  • Slowly add propanoyl chloride (1.05 equivalents) dropwise to the mixture, maintaining the temperature below 5 °C. Causality: The Lewis acid AlCl₃ activates the propanoyl chloride, generating an acylium ion electrophile which is necessary for the reaction to proceed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dichlorophenyl)propan-1-one.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust (5 equivalents) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.

  • Add the crude ketone from Step 1 to the flask.

  • Heat the mixture to a vigorous reflux for 8-12 hours. Causality: The acidic conditions and the surface of the amalgamated zinc provide the necessary environment to reduce the carbonyl group completely to a methylene (CH₂) group.

  • After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

Safety and Handling

Substituted dichlorobenzenes and related chemicals should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Ethylbenzene, a related compound, is flammable and can cause irritation to the skin, eyes, and respiratory tract upon exposure.[10][11][12] High concentrations may lead to dizziness and other neurological effects.[13] Proper storage in a cool, dry place away from ignition sources is crucial.[14]

Conclusion

This compound presents a fascinating case study in the structure and bonding of polysubstituted aromatic systems. The interplay of the electron-donating ethyl group and the electron-withdrawing chlorine atoms creates a unique electronic environment that dictates its chemical behavior. A thorough understanding of its spectroscopic properties and the logic behind its multi-step synthesis provides researchers with the foundational knowledge required for its application in advanced chemical synthesis and materials science.

References

An In-depth Technical Guide to 1,2-Dichloro-3-ethylbenzene (CAS Number: 54484-61-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dichloro-3-ethylbenzene (CAS No. 54484-61-6).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its physicochemical characteristics, spectroscopic profile, reactivity, and toxicological considerations. While experimental data for certain properties of this specific isomer are limited, this guide draws upon established knowledge of closely related chlorinated aromatic compounds to provide a robust and practical resource. All key data points are supported by citations to authoritative sources.

Introduction

This compound is a substituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring with two adjacent chlorine atoms and an ethyl group, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise positioning of the chloro and ethyl substituents on the benzene ring imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is paramount for its effective and safe utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for a range of applications, from reaction setup to purification and storage.

PropertyValueSource
CAS Number 54484-61-6[1]
Molecular Formula C₈H₈Cl₂[1]
Molecular Weight 175.06 g/mol [2]
Melting Point 41 °C[3]
Boiling Point 222 °C[3]
Calculated LogP 2.9024[4]
Calculated Water Solubility Log10WS: -3.64[2]

Note: The LogP and water solubility values are calculated predictions and should be used as an estimation. Experimental verification is recommended for applications sensitive to these parameters.

Based on its low predicted water solubility and non-polar structure, this compound is expected to be soluble in a range of common organic solvents such as toluene, dichloromethane, and ethyl acetate.[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and ethyl protons.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different chemical environments and spin-spin coupling with each other, they are expected to show a complex splitting pattern (multiplet).

  • Ethyl Group Protons (5H):

    • Methylene Protons (-CH₂-): The two protons of the methylene group will be deshielded by the adjacent aromatic ring and are expected to resonate as a quartet around δ 2.6 ppm due to coupling with the three methyl protons (n+1 rule).

    • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

  • Aromatic Carbons (6C):

    • Substituted Carbons: The three carbons bearing the chloro and ethyl substituents will appear as quaternary signals (weaker intensity) in the aromatic region (δ 120-150 ppm).[6] The carbons directly bonded to the electronegative chlorine atoms will be shifted further downfield.

    • Unsubstituted Carbons: The three carbons bearing hydrogen atoms will also resonate in the aromatic region.

  • Ethyl Group Carbons (2C):

    • Methylene Carbon (-CH₂-): This carbon will appear in the aliphatic region, likely between δ 25-35 ppm.[7]

    • Methyl Carbon (-CH₃): This carbon will be the most upfield signal, typically resonating between δ 10-20 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The C-H stretching vibrations of the ethyl group will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region.

  • C=C Stretching (Aromatic): Aromatic ring skeletal vibrations typically give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibrations for chlorinated benzenes are typically found in the fingerprint region, usually between 800 and 600 cm⁻¹. The exact position will be influenced by the substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 174, corresponding to the molecular weight of the compound with the most abundant isotopes of carbon and hydrogen, and two ³⁵Cl atoms. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The M+2 peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will have an intensity of about 10% of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) or a chlorine atom ([M-35]⁺). Further fragmentation of the benzene ring is also expected.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chlorine atoms and the electron-donating, ortho-, para-directing nature of the ethyl group in electrophilic aromatic substitution reactions. However, the positions of the substituents may lead to complex product mixtures. The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents and high temperatures should be avoided to prevent decomposition.

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic approach could involve the Friedel-Crafts acylation of 1,2-dichlorobenzene followed by reduction of the resulting ketone.

G A 1,2-Dichlorobenzene B 1-(2,3-Dichlorophenyl)ethan-1-one A->B Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) C This compound B->C Zn(Hg), HCl (Clemmensen Reduction)

References

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of plausible synthetic pathways for 1,2-dichloro-3-ethylbenzene, a substituted aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of three distinct synthetic approaches. Each pathway is critically evaluated to provide researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable method for their specific applications.

Introduction

This compound (CAS No: 54484-61-6) is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in the synthesis of more complex molecules.[1] Its utility can be envisaged in the development of novel agrochemicals, pharmaceuticals, and specialty polymers where the specific arrangement of the chloro and ethyl substituents can impart desired physicochemical properties. This guide explores three potential retrosynthetic disconnections to access this target molecule, providing a detailed analysis of each approach.

Pathway A: Friedel-Crafts Ethylation of 1,2-Dichlorobenzene

A conceptually straightforward approach to this compound is the direct ethylation of commercially available 1,2-dichlorobenzene via a Friedel-Crafts alkylation reaction.[2] This electrophilic aromatic substitution involves the generation of an ethyl carbocation (or a related electrophilic species) from an ethylating agent, such as chloroethane or ethanol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Mechanistic Considerations and Challenges

The primary challenge in this pathway lies in the deactivated nature of the 1,2-dichlorobenzene ring. The two chlorine atoms are electron-withdrawing groups that reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4] Consequently, harsh reaction conditions, including a high concentration of a potent Lewis acid and elevated temperatures, are likely necessary to drive the reaction forward.

Furthermore, Friedel-Crafts alkylations are notoriously prone to several side reactions that can complicate the product mixture and reduce the yield of the desired product:

  • Polyalkylation: The introduction of an ethyl group, which is an activating group, makes the product more reactive than the starting material. This can lead to the formation of di- and poly-ethylated dichlorobenzenes.[5]

  • Isomerization: Under the strongly acidic conditions of the reaction, rearrangement of the alkyl group or migration of the substituents on the aromatic ring can occur.

The regioselectivity of the ethylation is another critical factor. The two chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 1,2-dichlorobenzene, this would lead to substitution at the 3, 4, and to a lesser extent, the 5 and 6 positions. The desired 3-ethyl-1,2-dichlorobenzene is one of the potential products, but a mixture of isomers is expected.

Hypothetical Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous 1,2-dichlorobenzene and a stoichiometric excess of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Chloroethane is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 10 °C, to manage the initial exotherm.

  • Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux to promote the alkylation. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of isomers and polyalkylated products, would require careful purification by fractional distillation or column chromatography.

Pathway A 1,2-Dichlorobenzene 1,2-Dichlorobenzene This compound This compound 1,2-Dichlorobenzene->this compound CH3CH2Cl, AlCl3 Pathway B cluster_0 Precursor Synthesis cluster_1 Final Steps 2-Chloroethylbenzene 2-Chloroethylbenzene 2-Chloro-1-ethyl-3-nitrobenzene 2-Chloro-1-ethyl-3-nitrobenzene 2-Chloroethylbenzene->2-Chloro-1-ethyl-3-nitrobenzene HNO3, H2SO4 3-Ethyl-2-chloroaniline 3-Ethyl-2-chloroaniline 2-Chloro-1-ethyl-3-nitrobenzene->3-Ethyl-2-chloroaniline SnCl2, HCl Diazonium Salt Diazonium Salt 3-Ethyl-2-chloroaniline->Diazonium Salt NaNO2, HCl, 0-5°C This compound This compound Diazonium Salt->this compound CuCl, HCl Pathway C 1-Chloro-3-ethylbenzene 1-Chloro-3-ethylbenzene Isomeric Mixture Isomeric Mixture 1-Chloro-3-ethylbenzene->Isomeric Mixture Cl2, FeCl3 This compound This compound Isomeric Mixture->this compound Separation

References

Spectroscopic Characterization of 1,2-Dichloro-3-ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dichloro-3-ethylbenzene (CAS No. 54484-61-6) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂.[1] The precise arrangement of the chloro and ethyl substituents on the benzene ring gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in organic synthesis, materials science, and environmental analysis, as it allows for unambiguous identification, purity assessment, and elucidation of reaction pathways involving this compound.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, offering field-proven insights to aid researchers in their scientific endeavors. The molecular structure of this compound is depicted below.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: As of the latest literature search, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are not readily accessible. The following data and interpretations are therefore predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic and ethyl protons. The electronegativity and anisotropic effects of the chlorine atoms, along with the electronic influence of the ethyl group, will dictate the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.20 - 7.30Doublet of doublets (dd)J ≈ 8.0, 1.5
H-57.05 - 7.15Triplet (t)J ≈ 8.0
H-67.35 - 7.45Doublet of doublets (dd)J ≈ 8.0, 1.5
-CH₂-2.65 - 2.75Quartet (q)J ≈ 7.5
-CH₃1.20 - 1.30Triplet (t)J ≈ 7.5

Interpretation and Rationale:

  • Aromatic Protons (H-4, H-5, H-6): The three adjacent aromatic protons will form a complex splitting pattern. H-5, being coupled to both H-4 and H-6, is expected to appear as a triplet. H-4 and H-6 will each appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with each other. The electron-withdrawing nature of the adjacent chlorine atoms will deshield these protons, causing them to resonate in the downfield region of the spectrum.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons are adjacent to the aromatic ring and will therefore be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1132 - 134
C-2130 - 132
C-3140 - 142
C-4128 - 130
C-5126 - 128
C-6129 - 131
-CH₂-25 - 27
-CH₃14 - 16

Interpretation and Rationale:

  • Aromatic Carbons: The carbons directly bonded to the chlorine atoms (C-1 and C-2) and the ethyl group (C-3) will be the most downfield in the aromatic region. The remaining aromatic carbons (C-4, C-5, C-6) will appear at slightly more upfield positions.

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic upfield chemical shifts.

Hypothetical Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about the functional groups present in the molecule. The data presented here is sourced from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Vibrational Mode
~3060C-H stretch (aromatic)
2965, 2870C-H stretch (aliphatic -CH₃, -CH₂)
~1580, 1470C=C stretch (aromatic ring)
~1450C-H bend (aliphatic -CH₂)
~1380C-H bend (aliphatic -CH₃)
~780C-H out-of-plane bend (aromatic, 1,2,3-trisubstituted)
~700-800C-Cl stretch

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the ethylbenzene backbone.

  • The characteristic aromatic C=C stretching absorptions are observed in the 1600-1470 cm⁻¹ region.

  • The strong absorption around 780 cm⁻¹ is indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

  • The C-Cl stretching vibrations are expected in the fingerprint region and contribute to the overall unique spectral pattern.

Hypothetical Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean KBr/NaCl plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1] The molecular weight of this compound is 174.02 g/mol (for ³⁵Cl isotopes).

m/z Relative Intensity (%) Proposed Fragment
174/176/178~30 / ~20 / ~3[M]⁺ (Molecular ion)
159/161~100 / ~33[M - CH₃]⁺
124~40[M - CH₃ - Cl]⁺
89~25[C₇H₅]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak cluster at m/z 174, 176, and 178 is characteristic of a molecule containing two chlorine atoms, with the isotopic abundance ratio of approximately 9:6:1 for ³⁵Cl₂ : ³⁵Cl³⁷Cl : ³⁷Cl₂.

  • Base Peak: The base peak at m/z 159/161 corresponds to the loss of a methyl group (-CH₃) from the molecular ion, forming a stable benzylic carbocation. This is a very common fragmentation pathway for ethyl-substituted benzenes.

  • Other Fragments: The peak at m/z 124 represents the subsequent loss of a chlorine atom from the [M - CH₃]⁺ fragment. The fragment at m/z 89 is likely due to further fragmentation of the aromatic ring.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [C₈H₈Cl₂]⁺˙ m/z = 174/176/178 M_minus_CH3 [C₇H₅Cl₂]⁺ m/z = 159/161 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_Cl [C₇H₅Cl]⁺ m/z = 124 M_minus_CH3->M_minus_CH3_minus_Cl - •Cl

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Hypothetical Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40-300.

Holistic Spectroscopic Interpretation

The combined analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound.

  • Mass Spectrometry establishes the molecular weight and the presence of two chlorine atoms. The fragmentation pattern strongly suggests an ethylbenzene scaffold.

  • Infrared Spectroscopy confirms the presence of the aromatic ring and aliphatic side chain, and the substitution pattern is consistent with a 1,2,3-trisubstituted benzene derivative.

  • NMR Spectroscopy (predicted) would provide the most detailed structural information, confirming the number and connectivity of all protons and carbons, and the specific substitution pattern of the ethyl and chloro groups on the benzene ring.

The congruence of these three spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound.

References

Introduction: The Scientific Imperative for Thermodynamic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloro-3-ethylbenzene

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (CAS 54484-61-6). While experimental data for this specific isomer is limited, this paper synthesizes available information, outlines robust experimental and computational methodologies for its characterization, and contextualizes the importance of its thermodynamic profile for professionals in drug development, chemical synthesis, and environmental science. By integrating foundational thermodynamic principles with practical applications, this guide serves as an essential resource for researchers working with halogenated aromatic compounds.

This compound is an aromatic compound whose structural motifs—a substituted benzene ring with both halogen and alkyl groups—are prevalent in medicinal chemistry and material science.[1][2] Understanding the thermodynamic landscape of such molecules is paramount. Properties like enthalpy of formation, entropy, and Gibbs free energy govern a compound's stability, reactivity, and phase behavior. For drug development professionals, these parameters are critical as they directly influence ligand-receptor binding affinities, solubility, and metabolic stability, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.[[“]][4]

The strategic placement of chloro- and ethyl- groups on the benzene ring creates a unique electronic and steric environment. This substitution pattern dictates intermolecular interactions and conformational preferences, which are the microscopic origins of macroscopic thermodynamic properties. However, a thorough review of the literature reveals a significant gap in experimentally determined thermodynamic data for this compound specifically. This guide addresses this gap by not only presenting the known data but also by providing detailed frameworks for its empirical determination and computational prediction.

Core Physicochemical and Thermodynamic Properties

A molecule's identity and its energetic behavior are intrinsically linked. Below is a summary of the known identifying and thermodynamic data for this compound.

Compound Identification and Basic Properties
PropertyValueSource(s)
CAS Registry Number 54484-61-6[5][6]
Molecular Formula C₈H₈Cl₂[5][6]
Molecular Weight 175.055 g/mol [5][6]
Melting Point 41 °C (314.15 K)[7]
Boiling Point 222 °C (495.15 K)[7]
Enthalpy and Phase Change Energetics

Enthalpy (H) is a measure of the total internal energy of a system plus the product of its pressure and volume. Changes in enthalpy (ΔH) dictate the heat absorbed or released during a process.

The most critical, publicly available experimental value for this compound is its enthalpy of vaporization.

  • Enthalpy of Vaporization (ΔvapH) : The energy required to transform a substance from a liquid to a gaseous state. For this compound, a value of 48.9 kJ/mol has been reported.[5] This value is fundamental for predicting volatility and understanding its environmental transport, as compounds with lower ΔvapH tend to volatilize more readily.[8]

The lack of experimental data for other key enthalpic values, such as the enthalpy of fusion (ΔfusH) or the standard enthalpy of formation (ΔfH°) , necessitates the use of predictive methods, which will be discussed in Section 4.

Framework for Experimental Determination

When high-fidelity data is required, particularly for regulatory submission or advanced molecular modeling, experimental determination is indispensable. The choice of methodology is dictated by the specific thermodynamic parameter of interest.

Calorimetry: The Gold Standard for Enthalpy and Heat Capacity

Calorimetry directly measures heat changes associated with physical or chemical processes.

  • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the enthalpy of fusion (ΔfusH) and heat capacity (Cₚ). The causality behind this choice lies in its precision. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of phase transitions (like melting) and the quantification of the energy absorbed.

Experimental Protocol: Determination of Enthalpy of Fusion via DSC

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 80 °C).

    • Hold isothermally for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the thermogram. The integrated area of this peak is directly proportional to the enthalpy of fusion (ΔfusH). The heat capacity (Cₚ) can be determined from the shift in the baseline of the heat flow signal.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep 1. Preparation cluster_exp 2. DSC Measurement cluster_analysis 3. Data Analysis A Weigh Sample (3-5 mg) B Hermetically Seal in DSC Pan A->B C Load Sample & Reference B->C D Execute Thermal Program (e.g., 10°C/min ramp) C->D E Record Heat Flow D->E F Integrate Melting Peak E->F G Calculate ΔfusH & Cp F->G

Caption: Workflow for determining ΔfusH and Cp using DSC.

  • Isothermal Titration Calorimetry (ITC): In drug discovery, ITC is the definitive method for characterizing the thermodynamics of binding.[[“]] It directly measures the heat released or absorbed when a ligand (e.g., a drug candidate containing the this compound scaffold) binds to a macromolecular target. This provides the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. This level of detail is crucial for lead optimization.[9]

Computational Prediction of Thermodynamic Properties

Given the scarcity of experimental data, computational chemistry provides a powerful and cost-effective alternative for estimating thermodynamic properties.[10] Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a robust framework for these predictions.[11][12]

The core principle is to first find the minimum energy conformation of the molecule. From this optimized geometry, vibrational frequencies can be calculated. These frequencies are the key to determining thermodynamic properties via statistical mechanics.

Conceptual Protocol: DFT-Based Thermodynamic Property Prediction

  • Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization calculation is performed (e.g., using the B3LYP functional with a 6-311++G** basis set) to find the lowest energy conformation. This choice of functional and basis set represents a well-established compromise between accuracy and computational cost for organic molecules containing halogens.[11]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: The computed vibrational frequencies, along with rotational and translational contributions, are used within a statistical mechanics framework (often the rigid rotor-harmonic oscillator approximation) to calculate:

    • Enthalpy of Formation (ΔfH°)

    • Standard Entropy (S°)

    • Heat Capacity (Cₚ)

    • Gibbs Free Energy of Formation (ΔfG°)

Diagram: Computational Prediction Workflow

DFT_Workflow A 1. Build 3D Molecular Structure of this compound B 2. Geometry Optimization (DFT) e.g., B3LYP/6-311++G** A->B C 3. Vibrational Frequency Calculation B->C D Verify No Imaginary Frequencies (Confirms Energy Minimum) C->D E 4. Statistical Mechanics Analysis C->E F Thermodynamic Properties (ΔfH°, S°, Cp, ΔfG°) E->F

Caption: Conceptual workflow for predicting thermodynamic properties using DFT.

Applications and Scientific Relevance

The thermodynamic data of this compound, whether determined experimentally or computationally, has significant implications across multiple scientific domains.

Guiding Rational Drug Design

In medicinal chemistry, the optimization of a lead compound is a multidimensional challenge. Thermodynamic data provides crucial guidance:

  • Binding Affinity: The Gibbs free energy of binding (ΔG) is the ultimate determinant of binding affinity. It is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A compound's substituents directly modulate these contributions. For instance, the chloro- groups can form halogen bonds or other specific interactions that are often enthalpically favorable, while the ethyl group's conformational flexibility can have significant entropic consequences upon binding.[4]

  • Solubility and Permeability: The energy of solvation, a key thermodynamic parameter, dictates a compound's solubility. Properties like the octanol-water partition coefficient (logP), which is related to the Gibbs free energy of transfer between phases, are critical for predicting a drug's ability to cross biological membranes.[10]

Environmental Fate and Transport Modeling

The distribution of a chemical in the environment is governed by its thermodynamic properties.[13][14]

  • Volatility: The vapor pressure, which can be calculated from the enthalpy of vaporization using the Clausius-Clapeyron equation, determines how readily the compound will partition from soil or water into the atmosphere.[8]

  • Bioaccumulation: The tendency of a compound to accumulate in organisms is related to its hydrophobicity, which is quantified by logP. A high potential for bioaccumulation is often observed for chlorinated aromatic compounds.[8]

Conclusion

This compound represents a compound of interest for which a complete thermodynamic dataset is not yet experimentally available. This guide has consolidated the known physical and thermodynamic properties and, more importantly, has provided robust, field-proven frameworks for their determination through both experimental calorimetry and computational DFT methods. For scientists in drug discovery, understanding these properties is essential for optimizing molecular interactions and predicting ADME characteristics. For environmental researchers, this data is fundamental to modeling the compound's transport and persistence. The methodologies and principles outlined herein provide a clear path forward for the comprehensive characterization of this compound and similarly substituted aromatic molecules.

References

The Industrial Potential of 1,2-Dichloro-3-ethylbenzene: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-3-ethylbenzene, a halogenated aromatic hydrocarbon with significant potential as a versatile chemical intermediate. While specific large-scale industrial applications for this particular isomer are not extensively documented in public literature, this paper will elucidate its potential utility by examining its physicochemical properties, plausible synthetic pathways, and inherent chemical reactivity. By drawing logical parallels with structurally related compounds, we will explore its prospective applications in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and advanced materials sectors. This guide is intended for researchers, chemists, and professionals in drug development and material science who are seeking to leverage the unique characteristics of chlorinated aromatic building blocks.

Introduction: Unveiling a Latent Chemical Asset

The landscape of industrial chemistry is perpetually in search of novel molecular scaffolds that can serve as foundational building blocks for the synthesis of complex, high-value products. Dichlorinated aromatic compounds, in particular, have long been recognized for their utility as intermediates in the production of a wide array of commercial chemicals, from life-saving pharmaceuticals to robust polymers.[1][2] this compound is one such molecule that, despite its relatively low profile, possesses a unique combination of functional groups—a vicinally dichlorinated benzene ring and a reactive ethyl side-chain—that earmark it for a variety of synthetic transformations. This guide will delve into the scientific underpinnings of its potential applications, offering a forward-looking perspective on how this compound can be integrated into innovative chemical manufacturing processes.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its practical application in an industrial setting. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 54484-61-6[3][4]
Molecular Formula C₈H₈Cl₂[3][4]
Molecular Weight 175.06 g/mol [3][4]
Appearance White crystalline solid[3]
Melting Point 41 °C[3]
Boiling Point 222 °C[3]
Solubility Insoluble in water; soluble in many organic solvents.[5]

Proposed Synthetic Pathways

The synthesis of polysubstituted benzene derivatives requires careful consideration of the directing effects of the existing substituents. For this compound, two plausible retrospective synthetic routes are considered here.

Route A: Electrophilic Chlorination of 3-Ethylchlorobenzene

This approach involves the introduction of a second chlorine atom onto the 3-ethylchlorobenzene precursor. The ethyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one.[6] This would likely lead to a mixture of isomers, with the desired this compound being one of the products.

Experimental Protocol (Proposed):

  • Reaction Setup: A solution of 3-ethylchlorobenzene in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, thermometer, and gas inlet.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), is added to the solution.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, while maintaining a specific reaction temperature (e.g., 20-30°C).

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the ratio of isomers formed.

  • Work-up: Upon completion, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any unreacted chlorine.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure. The resulting mixture of dichlorinated ethylbenzenes is then separated by fractional distillation or chromatography to isolate the this compound isomer.

G 3-Ethylchlorobenzene 3-Ethylchlorobenzene Reaction Mixture Reaction Mixture 3-Ethylchlorobenzene->Reaction Mixture + Cl₂, FeCl₃ Isomeric Mixture Isomeric Mixture Reaction Mixture->Isomeric Mixture Electrophilic Aromatic Substitution This compound This compound Isomeric Mixture->this compound Purification

Caption: Proposed synthesis via electrophilic chlorination.

Route B: Friedel-Crafts Ethylation of 1,2,3-Trichlorobenzene

An alternative pathway involves the Friedel-Crafts ethylation of 1,2,3-trichlorobenzene. This reaction would introduce an ethyl group onto the trichlorinated ring. The three chlorine atoms are deactivating and ortho-, para-directing, which would likely result in a complex mixture of products. However, under specific conditions, it might be possible to achieve a degree of regioselectivity.

Experimental Protocol (Proposed):

  • Reaction Setup: 1,2,3-trichlorobenzene is dissolved in a suitable solvent and placed in a reaction vessel.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added.[7]

  • Alkylation: An ethylating agent, such as ethyl chloride or diethyl sulfate, is added dropwise to the mixture at a controlled temperature.

  • Reaction Control: The reaction is stirred for a specified period, with progress monitored by GC.

  • Quenching and Work-up: The reaction is quenched by carefully adding ice-water, followed by extraction with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated. The product mixture is then subjected to purification to isolate this compound.

G 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene Reaction Mixture Reaction Mixture 1,2,3-Trichlorobenzene->Reaction Mixture + CH₃CH₂Cl, AlCl₃ Product Mixture Product Mixture Reaction Mixture->Product Mixture Friedel-Crafts Alkylation This compound This compound Product Mixture->this compound Purification

Caption: Proposed synthesis via Friedel-Crafts ethylation.

Chemical Reactivity and Potential Industrial Applications

The industrial potential of this compound stems from the reactivity of its aromatic ring and the ethyl side-chain.

Reactions of the Aromatic Ring
  • Further Electrophilic Aromatic Substitution: The existing substituents on the ring will direct any further electrophilic attack. The two chlorine atoms are deactivating, while the ethyl group is activating. This interplay of directing effects could be exploited to introduce additional functional groups at specific positions, leading to a wide range of derivatives.

  • Nucleophilic Aromatic Substitution: While generally difficult on unactivated aryl halides, the chlorine atoms on the ring could potentially be displaced by strong nucleophiles under forcing conditions (high temperature and pressure) or if the ring is further activated by the introduction of strongly electron-withdrawing groups. This could open pathways to substituted phenols, anilines, or ethers.

Reactions of the Ethyl Side-Chain
  • Oxidation: The ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid group.[8] This would yield 2,3-dichloroacetophenone or 2,3-dichlorobenzoic acid, respectively. These are valuable intermediates in their own right, for example, in the synthesis of the pharmaceutical lamotrigine from 2,3-dichlorobenzoyl chloride.[9]

  • Halogenation: Free-radical halogenation of the ethyl group can occur at the benzylic position, introducing a halogen atom that can then be further functionalized.[10]

Inferred Potential Applications

Based on the reactivity profile and by analogy with other dichlorinated aromatic compounds, the following potential applications can be proposed:

  • Agrochemical Synthesis: Dichlorinated aromatic moieties are common in herbicides and pesticides.[11] By functionalizing either the ring or the side-chain, this compound could serve as a precursor to new agrochemicals. For example, derivatives could be explored for their herbicidal, fungicidal, or insecticidal properties.

  • Pharmaceutical Intermediates: Many active pharmaceutical ingredients (APIs) contain substituted aromatic rings.[12] The potential to introduce a variety of functional groups onto the this compound scaffold makes it an attractive starting material for the synthesis of novel drug candidates.

  • Advanced Materials and Polymers: Dichlorinated aromatic compounds can be used as monomers in the synthesis of high-performance polymers, such as polyamides and polyimides, which are known for their thermal stability and chemical resistance.[13][14] The ethyl group could also be used as a site for cross-linking or further polymerization.

G cluster_reactions Chemical Transformations This compound This compound Ring Functionalization Ring Functionalization This compound->Ring Functionalization Side-Chain Oxidation Side-Chain Oxidation This compound->Side-Chain Oxidation Side-Chain Halogenation Side-Chain Halogenation This compound->Side-Chain Halogenation Agrochemicals Agrochemicals Pharmaceuticals Pharmaceuticals Polymers & Materials Polymers & Materials Ring Functionalization->Agrochemicals Ring Functionalization->Pharmaceuticals Side-Chain Oxidation->Pharmaceuticals Side-Chain Halogenation->Polymers & Materials

References

Introduction: Understanding the Molecule in an Environmental Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2-Dichloro-3-ethylbenzene

This guide provides a comprehensive analysis of the environmental fate and transport of this compound. Designed for researchers and environmental scientists, this document synthesizes fundamental physicochemical properties with established transport and degradation pathways to build a predictive model of the compound's behavior in the environment. Methodologies for key experimental assessments are detailed, grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

This compound is a chlorinated aromatic hydrocarbon. As with many compounds in this class, its release into the environment, whether through industrial processes, improper disposal, or as a byproduct, necessitates a thorough understanding of its persistence, mobility, and transformation. The presence of both an ethyl group and chlorine atoms on the benzene ring dictates its chemical and physical properties, which in turn govern its partitioning between air, water, and soil, and its susceptibility to biological and chemical degradation. This guide elucidates these interconnected processes to provide a holistic view of its environmental lifecycle.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally rooted in its physicochemical properties. These parameters determine its tendency to volatilize, dissolve in water, or bind to soil particles. While extensive experimental data for this compound is limited, reliable estimation methods and data from authoritative databases provide a strong basis for assessment.

The octanol-water partition coefficient (Log Kow) of 3.556 indicates a significant tendency for the compound to partition into organic matter rather than water.[1] This hydrophobicity suggests it will sorb to soil and sediment and has the potential for bioaccumulation. Its low estimated water solubility and moderate vapor pressure further influence its distribution across environmental compartments.[1]

PropertyValueUnitSourceSignificance for Fate & Transport
Molecular Formula C₈H₈Cl₂-[2]Basic identity of the compound.
Molecular Weight 175.06 g/mol [2][3]Influences diffusion and transport rates.
Boiling Point 222°C[3]Indicates relatively low volatility under ambient conditions.
Melting Point 41°C[3]Determines the physical state at environmental temperatures.
logPoct/wat (Log Kow) 3.556Unitless[1]High value indicates strong affinity for organic matter (soil, sediment) and potential for bioconcentration.
log10WS -3.64log(mol/L)[1]Corresponds to low water solubility, limiting its concentration in the aqueous phase.
Vapor Pressure See Antoine Eq.bar[2]Governs the rate of volatilization from surfaces.
Enthalpy of Vaporization 45.77kJ/mol[1]Energy required to transition from liquid to gas phase.

Environmental Transport: Partitioning and Mobility

Once released, this compound will move between air, water, and soil. The dominant transport processes are volatilization and sorption, which are direct consequences of its physicochemical properties.

Volatilization
Sorption to Soil and Sediment

Due to its hydrophobic nature, indicated by a high Log Kow, this compound will strongly adsorb to the organic carbon fraction of soil and sediment.[1][6] This process, known as sorption, is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value means the chemical is less mobile in soil and has a lower potential to leach into groundwater.[6] Conversely, it will be more persistent in the soil and sediment matrices, serving as a long-term reservoir for potential future release. The dominant sorption mechanism is hydrophobic interaction with soil organic matter.[2]

Environmental Fate: Degradation and Transformation Pathways

The ultimate fate of this compound is determined by processes that degrade or transform its chemical structure. These can be broadly categorized as biotic (biodegradation) and abiotic (photolysis, hydrolysis).

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms and is often the primary mechanism for the attenuation of chlorinated aromatic compounds in the environment. The degradation pathway is highly dependent on the presence or absence of oxygen.

  • Aerobic Biodegradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the breakdown of the aromatic ring.[7] For chlorinated benzenes, this typically involves a dioxygenase enzyme that inserts two hydroxyl groups onto the ring, leading to the formation of a substituted catechol.[7][8] This catechol is then susceptible to ring cleavage and further metabolism, ultimately leading to mineralization (conversion to CO₂, H₂O, and chloride ions). The ethyl group may also be a point of initial oxidative attack.

  • Anaerobic Biodegradation: Under anaerobic conditions (e.g., in saturated soils, sediments, and some groundwater), the primary biodegradation mechanism is reductive dechlorination.[7] In this process, bacteria use the chlorinated benzene as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen.[7][9] This process would likely transform this compound into chloro-ethylbenzene and subsequently to ethylbenzene.

Abiotic Degradation

Abiotic processes can also contribute to the transformation of the compound, though often at slower rates than biodegradation.

  • Hydrolysis: Hydrolysis is the breakdown of a compound by reaction with water. For aryl halides like this compound, the carbon-chlorine bond is stabilized by the aromatic ring, making it very resistant to hydrolysis under typical environmental pH and temperature conditions.[10] Therefore, hydrolysis is not considered a significant degradation pathway.

  • Photolysis: Direct photolysis can occur when a chemical absorbs light energy (primarily UV radiation from sunlight), leading to the cleavage of chemical bonds. Chlorinated aromatic compounds can undergo photolysis in surface waters, where sunlight penetration is possible.[6] This process could lead to the cleavage of the C-Cl bond, initiating degradation. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis.

Integrated Environmental Behavior and Mobility

Synthesizing the transport and fate processes provides a comprehensive picture of how this compound is likely to behave upon environmental release.

cluster_soil Soil/Sediment Processes cluster_water Water Processes cluster_air Atmospheric Processes SOURCE This compound Release SOIL Soil / Sediment SOURCE->SOIL Spills WATER Surface & Groundwater SOURCE->WATER Effluent SOIL->WATER Leaching (Low) Runoff AIR Atmosphere SOIL->AIR Volatilization SORPTION Sorption (High) (Koc) SOIL->SORPTION WATER->SOIL Sedimentation BIOTA Biota WATER->BIOTA Bioaccumulation (High Potential) VOL_W Volatilization (Significant) (Henry's Law) WATER->VOL_W PHOTO Aqueous Photolysis WATER->PHOTO BIO_W Biodegradation WATER->BIO_W TRANSPORT Long-Range Transport AIR->TRANSPORT BIO_AN Anaerobic Biodegradation SORPTION->BIO_AN BIO_AE Aerobic Biodegradation SORPTION->BIO_AE VOL_W->AIR DEPOSITION Deposition TRANSPORT->DEPOSITION DEPOSITION->SOIL DEPOSITION->WATER

Caption: Integrated environmental fate and transport pathways for this compound.

Standardized Methodologies for Environmental Assessment

To ensure data quality and comparability, the assessment of environmental fate parameters should follow internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD).[11] These guidelines provide detailed, self-validating experimental designs.

Protocol: Ready Biodegradability via Manometric Respirometry (OECD 301F)

This method evaluates the potential for rapid aerobic biodegradation by measuring oxygen consumption over a 28-day period.[12][13]

Causality: The principle is that if microorganisms can use the test substance as a food source, they will consume oxygen during respiration. By measuring this oxygen uptake and comparing it to the theoretical maximum oxygen demand (ThOD), we can quantify the extent of mineralization.[14] Using a diverse microbial inoculum from activated sludge ensures the test represents a typical wastewater treatment environment.[3]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium according to the OECD 301 guideline specifications. This medium provides essential nutrients for the microorganisms but lacks a carbon source, ensuring that any respiration is due to the degradation of the test substance.

  • Inoculum Preparation: Obtain fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to prepare a standardized microbial inoculum.

  • Test Setup:

    • Test Vessels: Add a known concentration of the test substance (e.g., 100 mg/L) to multiple sealed respirometer flasks containing the mineral medium.

    • Inoculum Addition: Add the prepared inoculum to the test vessels to achieve a final suspended solids concentration of approximately 30 mg/L.

    • Control Vessels:

      • Blank Control: Prepare vessels with inoculum and mineral medium only, to measure background respiration of the inoculum itself.

      • Reference Control: Prepare vessels with a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to verify the viability and activity of the inoculum.

    • Toxicity Control: Prepare vessels containing both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

  • Incubation and Measurement:

    • Incubate all flasks at a constant temperature (22 ± 1°C) in the dark, with continuous stirring.[12]

    • The respirometer will automatically measure the oxygen consumption in each flask over the 28-day test period.

  • Data Analysis:

    • Calculate the percentage biodegradation for each time point using the formula: % Degradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100

    • Pass Criteria: The substance is considered "readily biodegradable" if it achieves at least 60% of its ThOD within a 10-day window, which must occur within the 28-day test period.[13][15]

Protocol: Adsorption/Desorption Coefficient (Koc) via Batch Equilibrium (OECD 106)

This method directly measures the partitioning of a chemical between soil and water to determine its sorption coefficient, a critical parameter for predicting environmental mobility.[16]

Causality: The batch equilibrium method simulates the interaction between a contaminant dissolved in water and soil particles. By allowing the system to reach equilibrium and then measuring the concentration depleted from the aqueous phase, the amount adsorbed to the soil can be calculated by mass balance.[17] Normalizing this value to the soil's organic carbon content yields Koc, providing a standardized value that can be compared across different soil types.[2]

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation PREP_SOIL Select & Characterize Soils (pH, %OC, Texture) PREP_SOL Prepare Stock Solution of Test Substance in 0.01M CaCl₂ MIX Add Soil & Solution to Centrifuge Tubes (Vary Soil:Solution Ratio) PREP_SOL->MIX SHAKE Shake at Constant Temperature (e.g., 24h) to Reach Equilibrium MIX->SHAKE CENTRIFUGE Centrifuge to Separate Soil and Supernatant SHAKE->CENTRIFUGE ANALYZE Analyze Supernatant Concentration (Ce) (e.g., via HPLC or GC) CENTRIFUGE->ANALYZE CALC_ADS Calculate Amount Adsorbed (Cs) by Mass Balance ANALYZE->CALC_ADS CALC_KD Calculate Distribution Coefficient Kd = Cs / Ce CALC_ADS->CALC_KD CALC_KOC Calculate Adsorption Coefficient Koc = (Kd / %OC) * 100 CALC_KD->CALC_KOC

Caption: Experimental workflow for determining Koc via the OECD 106 Batch Equilibrium Method.

Step-by-Step Methodology:

  • Soil Selection and Preparation: Select a minimum of three different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them (<2 mm). Characterize each soil for pH, organic carbon content (%OC), and particle size distribution.

  • Solution Preparation: Prepare a stock solution of this compound in a 0.01 M calcium chloride (CaCl₂) solution. The CaCl₂ is used to mimic the ionic strength of natural soil water and promote flocculation for easier separation.

  • Preliminary Test: Conduct a preliminary test to determine the optimal soil-to-solution ratio, appropriate test concentrations, and the time required to reach equilibrium.

  • Definitive Test (Adsorption Phase):

    • For each soil type, add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume and concentration of the test substance solution to each tube. Include control samples without soil to check for adsorption to the vessel walls.

    • Seal the tubes and place them on a shaker in a constant-temperature environment (e.g., 20°C). Agitate for the predetermined equilibrium time (typically 24 hours).

  • Separation and Analysis:

    • After equilibration, separate the solid and liquid phases by centrifugation at a force sufficient to pellet all suspended particles.

    • Carefully remove an aliquot of the supernatant (the clear aqueous phase) for analysis.

    • Analyze the concentration of this compound remaining in the supernatant (Ce) using a suitable analytical method (e.g., HPLC-UV or GC-MS).

  • Calculations:

    • Calculate the mass of substance adsorbed to the soil by subtracting the mass remaining in solution from the initial mass added.

    • Calculate the concentration in the soil phase (Cs) in mg/kg.

    • Calculate the distribution coefficient (Kd) for each replicate: K_d = C_s / C_e

    • Calculate the organic carbon-normalized adsorption coefficient (Koc): K_oc = (K_d / % Organic Carbon) * 100

Conclusion

The environmental fate and transport of this compound are governed by a predictable interplay of its physicochemical properties and key environmental processes. Its high hydrophobicity (Log Kow ~3.6) dictates that its primary transport and partitioning behavior will be strong sorption to soil and sediment organic matter, which will significantly limit its mobility and potential for groundwater leaching. Volatilization from surface waters and moist soils represents another important transport pathway to the atmosphere. While resistant to hydrolysis, the compound is expected to be susceptible to both aerobic and anaerobic biodegradation, which are the most significant pathways for its ultimate removal from the environment. Standardized testing according to OECD guidelines is critical for generating the robust data needed for accurate environmental risk assessments.

References

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Ethylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

Executive Summary

Chlorinated ethylbenzenes represent a class of aromatic hydrocarbons that, while less studied than their parent compound ethylbenzene, warrant significant toxicological consideration due to their structural similarity to other persistent and toxic chlorinated compounds. This guide synthesizes the available scientific literature to provide a comprehensive toxicological profile of chlorinated ethylbenzenes, addressing their metabolism, mechanisms of toxicity, and potential adverse health effects. Given the limited direct data on many chlorinated ethylbenzene isomers, this document incorporates findings from related chlorinated aromatic hydrocarbons to build a predictive toxicological framework. The primary audience for this guide includes researchers, scientists, and professionals in drug development who may encounter these compounds or their analogs in environmental contexts or as synthetic intermediates.

Introduction to Chlorinated Ethylbenzenes

Chlorinated ethylbenzenes are chemical compounds in which one or more hydrogen atoms on the ethylbenzene molecule have been replaced by chlorine atoms. Their environmental presence can result from industrial processes, including the manufacturing of certain chemicals and the incomplete combustion of materials containing chlorine and aromatic hydrocarbons.[1][2] The persistence and lipophilicity of these compounds can lead to bioaccumulation in food chains, posing a potential risk to human health.[2]

This guide will explore the toxicological landscape of various chlorinated ethylbenzene isomers, from monochloroethylbenzenes to more highly chlorinated congeners. Due to a paucity of comprehensive studies on many of these specific compounds, this guide will also draw upon data from structurally related chemicals, such as chlorinated benzenes and ethylenes, to infer potential toxicological properties and mechanisms of action.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of chlorinated ethylbenzenes are not extensively documented for all isomers. However, based on their physicochemical properties (lipophilicity) and data from related compounds, a general profile can be outlined.

Absorption

Like other volatile organic compounds, chlorinated ethylbenzenes are expected to be readily absorbed via inhalation, oral, and dermal routes of exposure. Their lipid solubility facilitates passage across biological membranes.

Distribution

Following absorption, chlorinated ethylbenzenes are likely to distribute to lipid-rich tissues, such as adipose tissue, liver, and the nervous system. This distribution pattern is characteristic of many lipophilic chlorinated aromatic hydrocarbons.

Metabolism: The Key to Toxicity

The metabolism of chlorinated ethylbenzenes is a critical determinant of their toxicity. While specific pathways for all isomers are not fully elucidated, metabolism is expected to proceed through pathways similar to those for ethylbenzene and other chlorinated aromatic compounds. The primary site of metabolism is the liver, involving cytochrome P450 (CYP) enzymes.[3]

Proposed Metabolic Pathways:

  • Side-Chain Oxidation: The ethyl group is susceptible to oxidation, potentially forming chloro-phenylethanols, which can be further metabolized to chloro-acetophenones and ultimately to chlorinated mandelic and phenylglyoxylic acids.

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated to form chlorinated ethylphenols.

  • Epoxidation: A key pathway in the toxicity of many aromatic hydrocarbons is the formation of reactive epoxide intermediates on the aromatic ring.[4][5] These epoxides are electrophilic and can bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity. The position of chlorine atoms on the benzene ring will influence the site and rate of epoxidation.

The presence of chlorine atoms can significantly alter the rate and regioselectivity of metabolism compared to ethylbenzene. Chlorine atoms can influence the electronic properties of the aromatic ring, potentially affecting the activity of metabolizing enzymes.

Caption: Proposed metabolic activation of chlorinated ethylbenzenes.

Excretion

Metabolites of chlorinated ethylbenzenes are expected to be more water-soluble than the parent compounds and are primarily excreted in the urine.

Mechanisms of Toxicity

The toxicity of chlorinated ethylbenzenes is likely mediated by several mechanisms, primarily related to their metabolism into reactive intermediates.

Aryl Hydrocarbon Receptor (AhR) Activation

Many chlorinated aromatic hydrocarbons are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][6] Activation of the AhR can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis, through the altered expression of numerous genes.[2][6] The potency of different chlorinated ethylbenzene isomers as AhR agonists is expected to vary depending on the number and position of chlorine atoms.

Genotoxicity and Carcinogenicity

The formation of reactive epoxide metabolites is a significant concern for the genotoxicity of chlorinated ethylbenzenes. These epoxides can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[4][5] While comprehensive carcinogenicity studies are lacking for most chlorinated ethylbenzene isomers, some evidence suggests a carcinogenic potential. For instance, (1,2-Dichloroethyl)benzene is suspected of causing cancer.

Organ-Specific Toxicity

Based on data from related compounds like dichlorobenzenes and ethylbenzene, the primary target organs for the toxicity of chlorinated ethylbenzenes are likely to be the liver and kidneys.[7]

  • Hepatotoxicity: The liver, as the primary site of metabolism, is susceptible to injury from reactive metabolites. Observed effects in animal studies with related compounds include increased liver weight, hepatocellular hypertrophy, and necrosis.[7]

  • Nephrotoxicity: The kidneys can also be a target, with potential effects including tubular damage.

Toxicological Endpoints

Acute Toxicity

Limited data is available, but some chlorinated ethylbenzenes are classified as harmful if swallowed and toxic if inhaled.[8] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.

Chronic Toxicity

Long-term exposure to chlorinated aromatic compounds can lead to a range of health effects, including damage to the liver, kidneys, and immune system.[2]

Carcinogenicity

As previously mentioned, the potential for chlorinated ethylbenzenes to be carcinogenic is a significant concern, primarily due to the formation of reactive epoxide intermediates. (1,2-Dichloroethyl)benzene is classified as a suspected carcinogen. Further long-term animal bioassays are needed to fully characterize the carcinogenic potential of various isomers.

Neurotoxicity

While specific neurotoxicity data for chlorinated ethylbenzenes are scarce, ethylbenzene itself is known to have neurotoxic effects, including dizziness and hearing loss.[9][10] It is plausible that chlorinated derivatives could also exhibit neurotoxic properties.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of chlorinated ethylbenzenes are limited. However, many chlorinated aromatic compounds are known developmental and reproductive toxicants, often mediated through AhR activation.[2]

Isomer-Specific Toxicological Data

The toxicity of chlorinated ethylbenzenes is highly dependent on the number and position of the chlorine atoms. Below is a summary of available data for specific isomers.

CompoundCAS NumberKey Toxicological Information
(1-Chloroethyl)benzene672-65-1Flammable; Causes skin and serious eye damage; May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause respiratory irritation.[8]
1-Chloro-2-ethylbenzene89-96-3Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.
(1,2-Dichloroethyl)benzene1074-11-9Harmful if swallowed; Causes skin and serious eye irritation; Toxic if inhaled; May cause respiratory irritation; Suspected of causing cancer.

Experimental Protocols for Toxicological Assessment

To address the data gaps for chlorinated ethylbenzenes, a systematic toxicological evaluation is necessary. The following outlines key experimental protocols.

In Vitro Genotoxicity Assays

A battery of in vitro tests is essential to assess the mutagenic and clastogenic potential of chlorinated ethylbenzenes and their metabolites.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To determine if the test compound can induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Prepare various concentrations of the chlorinated ethylbenzene isomer.

    • Incubate the test compound with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • Plate the bacteria on minimal agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Analysis TestCompound Chlorinated Ethylbenzene Isomer Incubate_S9 Incubate with S9 TestCompound->Incubate_S9 Incubate_noS9 Incubate without S9 TestCompound->Incubate_noS9 Bacteria Bacterial Strains (S. typhimurium, E. coli) Bacteria->Incubate_S9 Bacteria->Incubate_noS9 S9 Metabolic Activation System (S9) S9->Incubate_S9 Plate Plate on Minimal Agar Incubate_S9->Plate Incubate_noS9->Plate IncubatePlates Incubate 48-72h Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Analyze Analyze Data (Compare to controls) Count->Analyze

Caption: Workflow for the Ames Test.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Protocol: OECD Test Guideline 425

  • Objective: To determine the LD50 of a chlorinated ethylbenzene isomer following a single oral dose.

  • Methodology:

    • Use a single sex of animals (usually female rats).

    • Administer a single oral dose of the test substance.

    • Observe the animal for signs of toxicity and mortality for at least 14 days.

    • The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

    • The procedure continues until stopping criteria are met.

  • Interpretation: The LD50 is calculated using the maximum likelihood method.

Repeated Dose 28-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

Protocol: OECD Test Guideline 407

  • Objective: To identify target organs and characterize the dose-response relationship of a chlorinated ethylbenzene isomer following repeated oral administration.

  • Methodology:

    • Administer the test substance daily by gavage to groups of rodents (e.g., rats) for 28 days.

    • Include at least three dose levels and a control group.

    • Monitor animals daily for clinical signs of toxicity.

    • Measure body weight and food consumption weekly.

    • At the end of the study, conduct hematology, clinical chemistry, and a full histopathological examination of organs.

  • Interpretation: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).[11][12]

Data Gaps and Future Research

The current understanding of the toxicology of chlorinated ethylbenzenes is incomplete. Significant data gaps exist for most isomers, particularly for chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Future research should focus on:

  • Comprehensive Toxicological Testing: Conducting systematic in vitro and in vivo studies on a range of chlorinated ethylbenzene isomers to fill the existing data gaps.

  • Metabolism Studies: Elucidating the metabolic pathways of different isomers and identifying the specific CYP enzymes involved.

  • Mechanistic Studies: Investigating the role of AhR activation and other potential mechanisms in the toxicity of these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models for the toxicity of chlorinated ethylbenzenes based on their chemical structure.

Conclusion

Chlorinated ethylbenzenes are a class of compounds with the potential for significant human health and environmental effects. While direct toxicological data are limited for many isomers, information from structurally related compounds suggests concerns for hepatotoxicity, nephrotoxicity, and carcinogenicity, likely mediated through the formation of reactive metabolites. This guide provides a framework for understanding the potential hazards of chlorinated ethylbenzenes and highlights the critical need for further research to enable comprehensive risk assessments. Professionals in research and drug development should be aware of the potential toxicities of these compounds and handle them with appropriate safety precautions.

References

Commercial suppliers of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of 1,2-Dichloro-3-ethylbenzene for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying this compound (CAS No. 54484-61-6). Beyond a mere list of suppliers, this document outlines a robust evaluation process, ensuring the procurement of high-quality material essential for reproducible and reliable experimental outcomes.

Introduction to this compound: A Key Chemical Intermediate

This compound is a substituted aromatic compound with the molecular formula C₈H₈Cl₂.[1][2][3] Its structure is characterized by an ethyl group and two chlorine atoms at the 1 and 2 positions of the benzene ring. Due to its specific substitution pattern, it serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[4][5] The precise placement of its functional groups allows for targeted chemical modifications, making it a compound of interest for medicinal chemists exploring structure-activity relationships.

Key Chemical Properties:

  • CAS Number: 54484-61-6[1][2][3]

  • Molecular Formula: C₈H₈Cl₂[1][2][3]

  • Molecular Weight: 175.06 g/mol [1][6]

  • Synonyms: 2,3-Dichloroethylbenzene[2][3]

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Identifying Commercial Suppliers

The procurement of specialized chemical intermediates like this compound requires sourcing from reputable suppliers that cater to the research and pharmaceutical industries. These suppliers typically offer various grades and quantities, accompanied by essential quality documentation. The table below summarizes prominent commercial sources.

SupplierNoteworthy OfferingsTypical Use Case
Sigma-Aldrich (Merck) Offers a range of products, including analytical standards and certified reference materials.[7] Often provides detailed technical and safety documentation.[8][9]Foundational research, analytical method development, and small-scale synthesis.
BLD Pharm Provides various quantities, often with options for cold-chain transportation, indicating a focus on product stability.[10]Sourcing for both discovery-phase research and scale-up activities.[10]
Biosynth Lists the compound, specifying it is for research purposes only, which is typical for such specialized chemicals.[11]Academic and industrial research where the material is not intended for direct human or veterinary use.[11]
BOC Sciences Specializes in a wide array of small molecules for drug discovery and offers custom synthesis services.[]Ideal for projects requiring specific purity grades or when a custom synthesis route is necessary.[]

Note: Availability and product specifications are subject to change. Always verify directly with the supplier before procurement.

A Framework for Supplier Qualification

Selecting a supplier involves more than just price and availability. For scientific applications, a rigorous qualification process is critical to mitigate risks associated with chemical purity, batch-to-batch variability, and supply chain reliability. The following workflow provides a systematic approach to supplier evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical & Quality Evaluation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Selection start Identify Potential Suppliers check_avail Verify Availability & Lead Times start->check_avail check_docs Request Preliminary Documentation (SDS, Spec Sheet) check_avail->check_docs req_coa Request Batch-Specific Certificate of Analysis (CoA) check_docs->req_coa eval_purity Evaluate Purity & Impurity Profile req_coa->eval_purity order_sample Order Small Evaluation Sample eval_purity->order_sample analytical_test Perform In-House Analytical Testing (e.g., GC-MS, HPLC, NMR) order_sample->analytical_test compare_results Compare Results with Supplier's CoA analytical_test->compare_results decision Approve or Reject Supplier compare_results->decision decision->start Rejected final_select Select Qualified Supplier & Establish Supply decision->final_select Approved

Caption: A four-phase workflow for the qualification of chemical suppliers.

Protocol for Analytical Quality Control

It is imperative to independently verify the purity and identity of the received material. Gas Chromatography (GC) is a standard and effective method for analyzing volatile and semi-volatile compounds like this compound.[13]

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To confirm the identity and determine the purity of a commercial sample of this compound.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane, HPLC grade)

  • Volumetric flasks (10 mL)

  • Microsyringe (10 µL)

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

4. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the this compound sample and dissolving it in the chosen solvent in a 10 mL volumetric flask.

  • From the stock solution, prepare a dilute sample of approximately 100 µg/mL by serial dilution.

  • Transfer the final solution to a GC vial for analysis.

5. GC-MS Method Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-350 m/z

6. Data Analysis and Interpretation:

  • Identity Confirmation: The mass spectrum of the major peak should be compared to a reference spectrum from a database (e.g., NIST).[2][3] The fragmentation pattern should match the expected structure of this compound.

  • Purity Assessment: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a semi-quantitative measure of purity. For higher accuracy, a quantitative analysis using an internal or external standard should be performed.[14]

Essential Safety and Handling Information

As with any chlorinated aromatic compound, proper handling of this compound is crucial. The information below is a summary derived from typical Safety Data Sheets (SDS) and should not replace a thorough review of the supplier-specific SDS before use.[8][9][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][17]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][16] Keep the container tightly closed when not in use.[15][16] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents.[15][16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[15][16]

By adhering to this technical guide, researchers and developers can confidently source high-quality this compound, ensuring the integrity and success of their scientific endeavors.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1,2-Dichloro-3-ethylbenzene in Environmental Waters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, field-proven protocol for the determination of 1,2-Dichloro-3-ethylbenzene in environmental water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is built upon the principles of reversed-phase chromatography, which is ideally suited for the separation of non-polar analytes such as halogenated aromatic compounds. We present a complete workflow, from sample extraction to final analysis, emphasizing the rationale behind key procedural steps to ensure scientific integrity and reproducibility. This guide is intended for researchers, environmental scientists, and drug development professionals requiring a reliable and validated method for the quantification of this specific chlorinated hydrocarbon.

Principles and Causality: Method Rationale

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the target analyte. This compound (CAS 54484-61-6) is a substituted aromatic hydrocarbon with a molecular weight of 175.06 g/mol .[1][2] Its chemical structure, featuring a benzene ring with two chlorine atoms and an ethyl group, renders it non-polar and hydrophobic. This is quantitatively supported by its high octanol-water partition coefficient (log P) of 3.556 and very low water solubility.[1]

These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[3] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[3] Hydrophobic molecules in the sample, like this compound, will have a strong affinity for the stationary phase and a low affinity for the mobile phase, leading to increased retention. The separation is driven by partitioning the analyte between these two phases.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is recommended as the primary choice due to its strong hydrophobicity, which provides excellent retention for non-polar compounds.[3] For halogenated aromatic compounds, a Pentafluorophenyl (PFP) phase can also be considered as it offers alternative selectivity through π-π interactions, which may be beneficial for resolving complex mixtures.[4][5]

  • Mobile Phase Selection: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, serves as the mobile phase. By increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, which in turn reduces the retention of the hydrophobic analyte, causing it to elute from the column.[6]

  • Detector Selection: The benzene ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Substituted benzenes typically exhibit strong absorbance in the 220 to 280 nm range.[7] This makes a Diode Array Detector (DAD) or a variable wavelength UV detector a highly suitable and cost-effective choice for this analysis.[8]

Experimental Workflow Diagram

The overall analytical process, from sample collection to data reporting, is outlined below. This workflow is designed to ensure sample integrity, minimize contamination, and produce reliable, quantifiable results.

Caption: Workflow for this compound Analysis.

Materials and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[9]

  • Reagents:

    • This compound analytical standard (>99% purity)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Dichloromethane (DCM), pesticide residue grade

    • Anhydrous Sodium Sulfate (Na₂SO₄), ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Glassware & Equipment:

    • 1 L separatory funnels with PTFE stopcocks

    • Rotary evaporator

    • Nitrogen evaporation system

    • Glass funnels and filter paper

    • 2 mL amber HPLC vials with PTFE septa

    • 0.45 µm PTFE syringe filters

    • Analytical balance

    • Volumetric flasks and pipettes

Detailed Protocols

PART A: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from general principles outlined in U.S. EPA methods for extracting semi-volatile organic compounds from water.[10][11]

  • Sample Collection: Collect a 1-liter representative water sample in a clean amber glass bottle.

  • Extraction:

    • Transfer the 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane (DCM) to the funnel.

    • Causality: DCM is an effective, water-immiscible solvent for extracting non-polar chlorinated hydrocarbons.

    • Seal the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate for at least 10 minutes. The DCM layer will be on the bottom.

    • Drain the lower DCM layer into a clean flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.

  • Drying the Extract:

    • Prepare a funnel with filter paper and add approximately 10 g of anhydrous sodium sulfate (Na₂SO₄).

    • Pass the combined DCM extract through the sodium sulfate to remove residual water.

    • Causality: Water is detrimental to HPLC columns and can interfere with the analysis; anhydrous sodium sulfate is a neutral drying agent.

    • Rinse the flask and sodium sulfate with a small amount of fresh DCM and add it to the extract.

  • Concentration and Solvent Exchange:

    • Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set to 35-40°C.

    • Transfer the concentrated extract to a smaller vial and evaporate to just under 1 mL using a gentle stream of nitrogen.

    • Add 1 mL of acetonitrile and re-concentrate to 1 mL. This performs a solvent exchange.

    • Causality: The final sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.[12] Acetonitrile is a common mobile phase component.

  • Final Preparation:

    • Quantitatively transfer the final 1 mL concentrate to a 2 mL volumetric flask and bring to volume with acetonitrile.

    • Filter the final sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial.[13]

PART B: HPLC Analysis Protocol
  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions: The following parameters have been established as a robust starting point.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for hydrophobic compounds, providing good retention and resolution.[3]
Mobile Phase Isocratic: 70% Acetonitrile, 30% WaterA strong mobile phase is needed due to the high hydrophobicity (Log P ~3.6) of the analyte.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume that balances sensitivity and potential for peak overload.
Column Temp. 30 °CProvides stable retention times and improved peak shape by reducing mobile phase viscosity.
Detector DAD/UV
Wavelength 220 nmSubstituted benzenes show strong absorbance at lower UV wavelengths.[7]
Run Time 10 minutesSufficient to elute the analyte and any minor impurities.
  • Calibration:

    • Prepare a stock solution of this compound in acetonitrile at 1000 µg/mL.

    • Perform serial dilutions to create a set of at least five calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).

    • Inject each standard and construct a calibration curve by plotting peak area versus concentration. A linear regression with R² > 0.995 is required.[14]

  • Sample Analysis:

    • Create a sequence including calibration standards, a method blank (acetonitrile), a laboratory control sample (spiked blank), and the prepared unknown samples.

    • Inject the samples and record the chromatograms.

Data Analysis and System Suitability

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of a pure standard.

  • Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

  • System Suitability: To ensure the validity of the results, system suitability tests must be performed before and during the analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 < T < 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) < 2% for 5 replicate injectionsEnsures system precision.
Resolution (Rs) > 2.0 (from nearest peak)Ensures separation from interfering compounds.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak / Very Small Peak - Incorrect injection volume- Sample concentration too low- Detector lamp off- Verify autosampler settings- Re-concentrate sample or use a more sensitive detector- Check detector status
Broad or Tailing Peaks - Column contamination or degradation- Sample solvent mismatch- Sample overload- Flush or replace the column- Ensure sample is dissolved in mobile phase- Dilute the sample[12]
Shifting Retention Times - Inconsistent mobile phase composition- Column temperature fluctuations- Pump malfunction / leaks- Prepare fresh mobile phase- Ensure column oven is stable- Check system for leaks; prime the pump
High Backpressure - Blockage in column or tubing- Particulate matter in sample- Reverse-flush the column (if permitted)- Filter all samples and mobile phases

Conclusion

The described RP-HPLC-UV method provides a reliable, robust, and accurate system for the quantification of this compound. The protocol's foundation in the analyte's specific chemical properties ensures appropriate selection of chromatographic conditions. By incorporating a validated liquid-liquid extraction procedure and stringent system suitability criteria, this application note serves as a self-validating guide for professionals in environmental monitoring and chemical analysis, delivering trustworthy results for regulatory compliance and research applications.

References

Purge and trap method for extracting 1,2-Dichloro-3-ethylbenzene from water samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purge and Trap Method for Extracting 1,2-Dichloro-3-ethylbenzene from Water Samples

Introduction: The Challenge of Volatile Organic Compound Analysis

This compound is a synthetic volatile organic compound (VOC) that may enter the environment through industrial discharges and improper waste disposal. Due to its volatility and potential health risks, its presence in water sources is a significant concern requiring sensitive and accurate monitoring. The analysis of such compounds at trace levels presents a challenge due to their tendency to evaporate from the sample matrix and the low concentrations typically encountered.

The gold standard for extracting and concentrating VOCs like this compound from aqueous matrices is the Purge and Trap (P&T) method.[1][2] This technique offers superior sensitivity and is amenable to automation, making it the cornerstone of numerous regulatory frameworks, including the U.S. Environmental Protection Agency (EPA) Methods 524.2, 624, and 8260.[3][4][5][6] This application note provides a detailed protocol for researchers and scientists, grounded in the principles of these established methods, to reliably quantify this compound in water samples.

Core Principles of the Purge and Trap Technique

The Purge and Trap method is a dynamic headspace extraction technique that efficiently transfers volatile analytes from a liquid sample to a gas chromatograph (GC) for separation and analysis. The process is a sequential, three-step operation: Purge, Trap, and Desorb.

  • Purge Phase: An inert gas, typically high-purity helium or nitrogen, is bubbled through the aqueous sample contained within a specialized glass vessel called a sparger.[1][7] The fundamental principle at play is Henry's Law, which governs the partitioning of a compound between the liquid and gas phases. For compounds like this compound, which have a high vapor pressure and low water solubility, this partitioning strongly favors the gas phase. The continuous flow of purge gas effectively strips the VOCs from the water and carries them out of the sparger.[1] The efficiency of this process can be enhanced by increasing the sample temperature, which increases the analyte's vapor pressure.[8][9]

  • Trap (Adsorption) Phase: The gas stream, now laden with the target analytes and water vapor, is directed through a trap packed with one or more adsorbent materials.[2] These traps are designed to quantitatively retain the compounds of interest while allowing the inert purge gas to pass through to vent. A common configuration involves multiple beds of different sorbents, such as Tenax, silica gel, and carbon molecular sieves, to effectively trap a wide range of VOCs.

  • Desorb (Thermal Desorption) Phase: Once the purge cycle is complete, the trap is isolated from the sparger and rapidly heated. Simultaneously, the flow of gas through the trap is reversed, a process known as backflushing.[1][7] This thermal energy causes the trapped analytes to be released from the adsorbent material and swept as a concentrated, narrow band of vapor into the GC injection port and onto the analytical column for separation and subsequent detection by a mass spectrometer (MS).

P_and_T_Workflow cluster_1 Trap Phase cluster_2 Desorb Phase Sample Water Sample (5-25 mL in Sparger) Trap Adsorbent Trap (e.g., Tenax/Silica/Carbon) Sample->Trap VOC-laden gas PurgeGas Inert Purge Gas (Helium/Nitrogen) PurgeGas->Sample Vent Gas to Vent Trap->Vent Inert gas GCMS GC/MS System Trap->GCMS Focused band of VOCs Heater Rapid Heating Heater->Trap Backflush with Carrier Gas

Caption: Workflow of the Purge and Trap System.

Methodology: Protocol for Analysis

This protocol is based on the principles outlined in EPA Method 524.2 for the analysis of purgeable organic compounds in water.[3][10]

Instrumentation and Materials
  • Purge and Trap System: Automated concentrator and autosampler.

  • Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a capillary column suitable for VOC analysis (e.g., 20m x 0.18mm, 1 µm film thickness).[11]

  • Reagents and Standards:

    • Reagent Water: Purified water demonstrated to be free of all target analytes.

    • Purge Gas: Helium or Nitrogen (99.999% purity).

    • Standard Stock Solutions: Certified standards of this compound, internal standards (e.g., Fluorobenzene), and surrogates (e.g., 1,2-Dichlorobenzene-d4, 4-Bromofluorobenzene) in methanol.[12]

    • Methanol: Purge and trap grade.

    • Hydrochloric Acid (HCl): 1:1 solution with reagent water for sample preservation.

  • Glassware: 40 mL borosilicate glass VOA (Volatile Organic Analysis) vials with PTFE-lined silicone septa.[12]

Step 1: Sample Collection and Preservation

The integrity of the results begins with proper sample collection. VOCs can be easily lost or introduced from external sources.

  • Collection: When collecting the sample, slowly fill the 40 mL VOA vial to overflowing, ensuring no air bubbles pass through the sample.[13]

  • Preservation: For samples not expected to contain residual chlorine, add 2 drops of 1:1 HCl to reduce the pH to <2. This inhibits microbial activity that could degrade the target analytes.[13]

  • Sealing: Immediately seal the vial with the screw-cap, ensuring no air bubbles are trapped inside. Invert the vial and tap it gently to check for bubbles. If any are present, discard the sample and collect a new one.

  • Storage: Store samples at ≤6°C and protect them from light. The maximum holding time before analysis is 14 days.[13]

Step 2: Instrument Setup and Calibration

Accurate quantification requires a properly calibrated system.

  • Instrument Conditions: Set up the P&T and GC/MS system using the parameters in Table 1 as a starting point. These may require optimization for your specific instrumentation.

  • Calibration: Prepare a series of calibration standards in reagent water from the stock solutions, covering the expected concentration range of the samples (e.g., 0.5 µg/L to 50 µg/L). Each standard must be spiked with the same concentration of internal standards and surrogates.

  • Analysis: Analyze the calibration standards and generate a calibration curve by plotting the response factor (analyte peak area / internal standard peak area) against the concentration. The calibration is acceptable if the relative standard deviation (%RSD) of the response factors is ≤20%.

Table 1: Typical Purge and Trap GC/MS Operating Parameters

ParameterConditionRationale
Purge and Trap
Sample Volume5 mLA standard volume used in many EPA methods.[4]
Purge GasHeliumProvides efficient purging of analytes.
Purge Flow40 mL/minAn effective flow rate to strip volatiles without excessive water transfer.[14]
Purge Time11 minutesEnsures complete purging of target analytes from the water matrix.[14]
Trap TypeVocarb 3000 (or equivalent)Multi-sorbent trap provides efficient retention for a wide range of VOCs.
Desorb Time2-4 minutesSufficient time to transfer analytes to the GC, but should be minimized to reduce water vapor transfer.[12][14]
Desorb Temperature245-250°CEnsures rapid and complete desorption of analytes from the trap.
Bake Temperature260-270°CCleans the trap between analyses to prevent carryover.
GC/MS
Inlet Temperature200°CPrevents condensation of analytes.
ColumnDB-624 or equivalent (e.g., Rtx-VMS)Provides good separation for volatile compounds.[15]
Oven Program35°C (hold 5 min), ramp to 180°C at 10°C/min, ramp to 220°C at 20°C/minTemperature program designed to resolve a wide range of VOCs.
Carrier GasHelium, constant flow ~1.2 mL/minStandard carrier gas for GC/MS.
MS Source Temperature230°CStandard operating temperature for electron ionization source.
MS Quad Temperature150°CStandard operating temperature for the quadrupole mass filter.
Mass Range35-300 amuCovers the expected mass fragments for this compound and other common VOCs.[11]
Scan ModeFull ScanAllows for identification based on the complete mass spectrum.
Step 3: Sample Analysis
  • Place the preserved water samples in the autosampler tray.

  • Initiate the analytical sequence. For each sample, the autosampler will automatically transfer a 5 mL aliquot to the sparger.

  • The system will then add a precise amount of the internal standard/surrogate solution.

  • The sample is purged, trapped, desorbed, and analyzed according to the established method conditions.

Data Validation: Analysis and Quality Control

Reliable data is built on a foundation of rigorous quality control.

  • Identification: this compound is identified by comparing its retention time and its mass spectrum to that of a known standard. The primary quantitation ion should be used for measurement, with secondary ions serving as qualifiers for confirmation.

  • Quantification: The concentration is calculated using the internal standard calibration curve, which corrects for variations in instrument response.

  • Quality Control (QC): A series of QC samples must be analyzed with each batch of environmental samples to ensure the entire analytical process is in control.

Table 2: Quality Control Checks and Acceptance Criteria

QC Sample TypePurposeFrequencyAcceptance Criteria
Method Blank Assesses for contamination in the laboratory environment and system.[7]One per analytical batchAll target analytes below the reporting limit.
Laboratory Control Sample (LCS) Verifies the accuracy of the method.[13]One per analytical batch80-120% recovery of the spiked amount.[13]
Surrogate Compounds Monitors extraction efficiency for each individual sample.[3]Spiked into all samples75-125% recovery (laboratory-defined limits).[13]
Matrix Spike / Duplicate (MS/MSD) Evaluates the effect of the sample matrix on accuracy and precision.[16]One pair per 20 samplesRecovery and RPD within laboratory-defined limits.

Troubleshooting Common Issues

Even with a robust method, problems can arise. A systematic approach is key to resolving them.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Surrogate/Analyte Recovery - System leak.- Inefficient purging (incorrect flow/time).- Trap failure or degradation.- Active sites in the system.- Perform a system leak check.[17]- Verify purge gas flow rates and purge time.- Replace the analytical trap.[18]- Check for and clean any contaminated parts of the sample pathway (e.g., glassware, transfer lines).[18]
High Water Content in GC/MS - Inefficient water management by the P&T system.- Desorb time is too long.- Trap is failing.- Optimize the dry purge step to remove more water before desorption.[17]- Reduce desorb time to the minimum required for analyte transfer.- Ensure the condensate trap (if present) is functioning correctly.[17]
Contamination / Carryover - Contaminated purge gas or reagent water.- High-concentration sample analyzed previously.- Inadequate bake-out cycle.- Run a method blank to isolate the source.[19]- Increase trap bake time and/or temperature.- Run a rinse cycle on the autosampler and sparger.[19]
Shifting Retention Times - Leak in the GC system.- Changes in carrier gas flow.- Column degradation.- Check for leaks at the GC inlet and column fittings.- Verify carrier gas flow is stable.- Trim the front end of the GC column or replace it if necessary.[19]

References

Synthesis of 1,2-Dichloro-3-ethylbenzene from 1-chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-dichloro-3-ethylbenzene via the electrophilic aromatic chlorination of 1-chloro-3-ethylbenzene. The protocol details a laboratory-scale procedure using N-Chlorosuccinimide (NCS) as the chlorinating agent, catalyzed by Zirconium(IV) chloride (ZrCl₄), a method noted for its efficiency and milder reaction conditions.[1][2][3] This application note covers the underlying chemical principles, a detailed step-by-step experimental protocol, critical safety precautions, and robust analytical methods for product characterization and purification. The primary challenge in this synthesis—the formation of multiple isomers—is addressed through a detailed discussion of purification and analytical validation techniques.

Introduction and Scientific Background

Dichlorinated ethylbenzene isomers are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound makes it a unique building block for accessing complex molecular architectures.

The synthesis commences from 1-chloro-3-ethylbenzene and proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4][5] In this case, the electrophile is a chloronium ion (Cl⁺) or a polarized chlorine species.

1.1. Mechanistic Considerations and Regioselectivity

The primary challenge in this synthesis is controlling the regioselectivity. The starting material, 1-chloro-3-ethylbenzene, possesses two directing groups on the benzene ring:

  • Chloro Group (-Cl): An ortho-, para-director due to the lone pairs on the chlorine atom that can stabilize the arenium ion intermediate through resonance. However, it is an overall deactivating group due to its inductive electron-withdrawing effect.

  • Ethyl Group (-CH₂CH₃): An ortho-, para-director and an activating group due to hyperconjugation and weak inductive electron-donating effects.

The interplay of these two groups results in a complex product mixture. The most activated positions for electrophilic attack are ortho and para to the ethyl group. However, steric hindrance from the ethyl group can disfavor the ortho position to some extent.[6] Consequently, direct chlorination typically yields a mixture of isomers, with the desired this compound often being a minor product.

To enhance the reaction's efficiency and manage selectivity, a Lewis acid catalyst is employed.[4][5] While traditional catalysts like FeCl₃ or AlCl₃ are effective, this protocol utilizes Zirconium(IV) chloride (ZrCl₄). ZrCl₄ is a versatile Lewis acid known for its low toxicity and high efficiency in activating N-halo reagents like N-Chlorosuccinimide (NCS) under mild conditions.[1][2] The catalyst polarizes the N-Cl bond of NCS, generating a more potent electrophilic chlorine species for the substitution reaction.

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution NCS N-Chlorosuccinimide (NCS) Activated_Complex [NCS---ZrCl₄] Complex (Enhanced Electrophile) NCS->Activated_Complex Coordination ZrCl4 ZrCl₄ (Lewis Acid) ZrCl4->Activated_Complex Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Activated_Complex->Arenium_Ion Cl⁺ transfer Start 1-Chloro-3-ethylbenzene Start->Arenium_Ion Attack by π-system Product This compound + Other Isomers Arenium_Ion->Product -H⁺ (Deprotonation) Catalyst_Regen ZrCl₄ + Succinimide Arenium_Ion->Catalyst_Regen Catalyst Regeneration

Figure 1: Reaction mechanism for the ZrCl₄-catalyzed chlorination of 1-chloro-3-ethylbenzene.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any experimental work.[7]

  • Chemical Hazards:

    • 1-Chloro-3-ethylbenzene: Combustible liquid, harmful if swallowed or inhaled, causes skin and eye irritation.[8]

    • N-Chlorosuccinimide (NCS): Corrosive, strong oxidizer. Causes severe skin burns and eye damage.

    • Zirconium(IV) chloride (ZrCl₄): Corrosive. Reacts violently with water to release HCl gas. Handle in a dry atmosphere (e.g., glovebox or under inert gas).

    • Dichloromethane (DCM): Volatile and toxic. Suspected carcinogen.

    • Chlorinated Wastes: All chlorinated organic compounds should be considered hazardous and disposed of according to institutional guidelines.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield at all times.[9]

    • Use chemically resistant gloves (e.g., nitrile or neoprene).

    • A flame-resistant lab coat is required.

    • All operations involving volatile solvents or corrosive reagents must be performed inside a certified chemical fume hood.[10]

  • Emergency Procedures:

    • Keep an emergency eyewash station and safety shower accessible.

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

    • For inhalation, move the affected person to fresh air immediately.[9][11]

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
1-Chloro-3-ethylbenzene≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)≥98% (recrystallized)Sigma-Aldrich
Zirconium(IV) chloride (ZrCl₄)≥99.5% (anhydrous)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium BicarbonateACS ReagentVWR
Anhydrous Magnesium SulfateACS ReagentVWR
  • Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon gas inlet, dropping funnel, separatory funnel, rotary evaporator, and glassware for extraction and purification.

3.2. Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge flask with 1-chloro-3-ethylbenzene (1.0 eq) and anhydrous DCM. B 2. Add ZrCl₄ (5 mol%) under inert atmosphere. A->B C 3. Cool the mixture to 0 °C in an ice bath. B->C E 5. Add NCS solution dropwise to the reaction flask over 30 min. C->E D 4. Dissolve NCS (1.0 eq) in anhydrous DCM. D->E F 6. Allow reaction to warm to room temperature and stir for 4-6 hours. E->F G 7. Monitor reaction by GC-MS. F->G H 8. Quench with saturated NaHCO₃ solution. G->H I 9. Extract with DCM (3x). H->I J 10. Dry organic layer (MgSO₄), filter, and concentrate. I->J K 11. Purify crude product by fractional distillation or column chromatography. J->K

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-ethylbenzene (1.41 g, 10.0 mmol, 1.0 eq) and 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add Zirconium(IV) chloride (0.117 g, 0.5 mmol, 0.05 eq). Caution: ZrCl₄ is highly moisture-sensitive.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.33 g, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Add the NCS solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting material and the formation of dichlorinated products.[12]

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

3.3. Purification

The crude product will be a mixture of dichlorinated isomers. Separation is essential to isolate the target compound.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, should be employed to separate the less polar dichlorinated products.

Product Characterization

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for assessing the purity of the final product and determining the relative abundance of each isomer in the crude mixture.[13]

  • Expected Outcome: The chromatogram will show multiple peaks corresponding to the starting material and the various dichlorinated ethylbenzene isomers. The mass spectrum for each peak will show a characteristic molecular ion cluster for a C₈H₈Cl₂ species (m/z ≈ 174, 176, 178) due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the unambiguous structural elucidation of the purified product.[14][15]

  • ¹H NMR (in CDCl₃):

    • The aromatic region (δ ≈ 7.0-7.5 ppm) will show a distinct pattern for the three adjacent protons on the benzene ring.

    • The ethyl group will exhibit a quartet (CH₂) and a triplet (CH₃).

  • ¹³C NMR (in CDCl₃):

    • The spectrum will display eight distinct carbon signals, confirming the asymmetry of the this compound molecule.

Summary of Results

The following table presents typical results expected from this protocol. Yields and isomer ratios are highly dependent on precise reaction conditions and purification efficiency.

ParameterExpected Value
Starting Material 1-Chloro-3-ethylbenzene
Chlorinating System NCS / ZrCl₄
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Crude Yield ~85-95% (as a mixture of isomers)
Isolated Yield (Post-Purification) 15-30% (of this compound)
Appearance Colorless to pale yellow oil

References

Application Note: 1,2-Dichloro-3-ethylbenzene as a Surrogate Standard for the Analysis of Volatile Organic Compounds in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in complex environmental matrices such as water and soil is fundamental to regulatory compliance and environmental protection. The accuracy and reliability of these measurements depend heavily on robust quality control procedures. Surrogate standards are a cornerstone of this quality system, providing a means to assess the performance of the analytical method on a per-sample basis by accounting for matrix interference and analyte losses during sample preparation and analysis. This document provides a detailed guide for the use of 1,2-dichloro-3-ethylbenzene as a surrogate standard in gas chromatography-mass spectrometry (GC/MS) based environmental analyses. We present its physicochemical properties, rationale for its selection, and detailed protocols for its implementation in water and soil sample analysis, aligning with principles outlined in U.S. Environmental Protection Agency (EPA) methodologies.

Introduction: The Role of Surrogate Standards in Environmental Analysis

In trace organic analysis, the journey from sample collection to final result is fraught with potential for analyte loss or signal suppression/enhancement. Factors such as complex sample matrices, multi-step extraction procedures, and instrumental variability can all introduce significant error. To ensure the integrity of the data, a system of checks and balances is required.

Surrogate standards are organic compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples.[1] A known quantity of the surrogate is added to every sample, blank, and quality control standard before extraction and analysis.[1][2] The subsequent recovery of the surrogate provides a direct measure of the method's efficiency for that specific sample, accounting for matrix effects and procedural losses.[1] Low or high recovery of the surrogate can indicate a problem with a specific sample analysis, allowing the data to be flagged or the analysis to be repeated. This makes the surrogate a self-validating component of the analytical protocol.

The selection of an appropriate surrogate is critical. The ideal candidate should:

  • Behave similarly to the target analytes during extraction and chromatography.

  • Be absent in the environmental matrix being tested.

  • Be effectively resolved from all target analytes chromatographically.

  • Be commercially available in high purity.

This compound meets these criteria for a wide range of chlorinated and aromatic hydrocarbons, making it an excellent surrogate choice for methods analyzing these compound classes, such as those adapted from U.S. EPA Methods 624, 8260D, and 524 series.[3][4][5]

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of a reference standard is essential for its correct handling, storage, and application. This compound is a chlorinated aromatic hydrocarbon with properties that make it amenable to standard extraction and GC/MS analysis techniques for volatile compounds.

PropertyValueSource
CAS Registry Number 54484-61-6[6][7]
Molecular Formula C₈H₈Cl₂[6][7]
Molecular Weight 175.06 g/mol [6][7]
Boiling Point 222 °C[8]
Melting Point 41 °C[8]
Appearance Colorless liquid or solid
Solubility Insoluble in water; soluble in organic solvents like methanol, hexane, dichloromethane.[9]

These properties, particularly its boiling point and solubility, ensure that it behaves similarly to many regulated VOCs (e.g., dichlorobenzenes, ethylbenzene) during purge-and-trap or solvent extraction procedures.

Experimental Protocols

The following protocols are provided as a comprehensive guide for implementing this compound as a surrogate standard. These procedures should be adapted and validated by the end-user for their specific instrumentation, matrices, and target analyte lists.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is the foundation of quantitative analysis.[10] All glassware should be Class A volumetric, and solvents must be high-purity, suitable for GC analysis.

A. Preparation of a 1000 µg/mL Primary Stock Standard:

  • Obtain a neat, high-purity (≥98%) standard of this compound.

  • Allow the standard to equilibrate to room temperature (20-25°C) before opening.

  • Weigh out 10.0 mg of the neat material using an analytical balance and record the weight to the nearest 0.1 mg.

  • Quantitatively transfer the weighed material to a 10.0 mL Class A volumetric flask.

  • Add a small amount of purge-and-trap grade methanol to dissolve the compound.

  • Once dissolved, fill the flask to the mark with methanol. Stopper and invert the flask at least 10 times to ensure homogeneity.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Store the stock solution at 4°C, protected from light. This solution should be stable for at least 6 months.

B. Preparation of a 10 µg/mL Working Surrogate Spiking Solution:

  • Allow the primary stock standard to warm to room temperature.

  • Using a calibrated microliter syringe, transfer 100 µL of the 1000 µg/mL primary stock standard into a 10.0 mL Class A volumetric flask.

  • Dilute to the mark with purge-and-trap grade methanol. Stopper and invert to mix thoroughly.

  • This 10 µg/mL (or 10 ng/µL) solution is used to spike samples, blanks, and calibration standards. A typical 5 µL spike will deliver 50 ng of the surrogate into the sample.

Workflow for Standard Preparation and Sample Fortification

G cluster_prep Standard Preparation cluster_sample Sample Fortification neat Neat Standard (this compound) stock Primary Stock Standard (1000 µg/mL in Methanol) neat->stock Gravimetric Dilution working Working Spiking Solution (10 µg/mL in Methanol) stock->working Volumetric Dilution sample Environmental Sample (Water or Soil) working->sample Spike known amount (e.g., 5 µL for 50 ng) lcs Laboratory Control Sample (LCS) working->lcs Spike known amount (e.g., 5 µL for 50 ng) blank Method Blank working->blank Spike known amount (e.g., 5 µL for 50 ng)

Caption: Workflow for preparing and using the surrogate standard.

Protocol 2: Sample Preparation and Surrogate Spiking

The surrogate must be introduced into the sample prior to any extraction or concentration steps to accurately reflect the efficiency of the entire process.

A. Aqueous Samples (Following EPA Method 524.2 / 8260D Principles)[3][4]:

  • Collect water samples in 40 mL VOA vials with PTFE-lined septa, ensuring no headspace. Preserve as required by the target analyte method (e.g., with HCl to pH <2).

  • For analysis, allow the sample to come to room temperature.

  • Uncap a 40 mL vial (or transfer a 5-25 mL aliquot to the purging vessel).

  • Using a microliter syringe, add 5.0 µL of the 10 µg/mL working surrogate solution (delivering 50 ng) below the water surface.

  • If an internal standard is used, spike it into the sample at this time.

  • Immediately connect the sample to a purge-and-trap system for analysis.

B. Soil/Solid Samples (Following EPA Method 8260D Principles)[4]:

  • Weigh approximately 5.0 g of the soil sample into a pre-weighed 40 mL VOA vial. Record the exact weight.

  • Add 5.0 mL of reagent water to the vial to create a slurry.

  • Immediately add 5.0 µL of the 10 µg/mL working surrogate solution (50 ng) directly into the slurry.

  • Add any other required reagents or internal standards.

  • Cap the vial tightly and vortex for 1-2 minutes to mix thoroughly.

  • The sample is now ready for analysis via purge-and-trap or other appropriate extraction methods like headspace or solvent extraction.[11][12]

Protocol 3: GC/MS Instrumental Analysis

The following are typical GC/MS conditions for the analysis of VOCs, including this compound. These should be optimized for the specific instrument and target analyte list.

ParameterRecommended SettingRationale
Instrument Gas Chromatograph with Mass Spectrometer (GC/MS)Provides excellent selectivity and sensitivity for compound identification and quantification.[4][13]
Injection Mode Purge-and-Trap or HeadspaceStandard automated techniques for introducing volatile compounds from water/soil matrices onto the GC column.[3][11]
Column 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Rtx-624 or equivalent)A mid-polarity column designed for the separation of volatile organic compounds.[13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 4 min), ramp to 220°C at 10°C/min, hold 5 minA typical temperature program that effectively separates a wide range of VOCs.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM) / Full ScanFull scan for initial identification; SIM for enhanced sensitivity and quantitative analysis.
Quantitation Ions 174, 176 (Primary) , 139Characteristic ions for this compound. The ratio of 174/176 should be monitored as a confirmation criterion.

Data Analysis and Quality Control

The primary purpose of the surrogate is to monitor method performance for each sample. This is achieved by calculating its percent recovery.

Calculation of Surrogate Recovery:

Percent Recovery (%) = (Concentration Found / Concentration Spiked) x 100

  • Concentration Found: Determined from the instrument's calibration curve for this compound.

  • Concentration Spiked: The theoretical concentration resulting from the known amount spiked into the sample volume or weight.

Acceptance Criteria: Analytical laboratories must establish in-house acceptance limits for surrogate recovery based on method validation data. However, typical limits derived from EPA methods are often in the range of 70-130% .

  • Recovery > 130%: May indicate positive interference from a co-eluting, non-target compound in the matrix or a calculation error.

  • Recovery < 70%: May indicate inefficient extraction, analyte loss, or signal suppression due to matrix effects.[1]

Samples with surrogate recoveries outside the established limits should be re-analyzed or the results reported with a data qualifier, as per laboratory and regulatory guidelines.

Role of Surrogate in QC Framework

G cluster_qc Quality Control System cluster_assessment Performance Assessment qc_samples Method Blank LCS/LCSD MS/MSD method_perf Overall Method Performance (Bias & Precision) qc_samples:f0->method_perf Assesses background contamination qc_samples:f1->method_perf Assesses accuracy & precision in a clean matrix env_sample Environmental Sample 1 Environmental Sample 2 ... Environmental Sample N sample_perf Sample-Specific Performance (Matrix Effects, Extraction Efficiency) env_sample:f0->sample_perf env_sample:f1->sample_perf env_sample:f2->sample_perf env_sample:f3->sample_perf sample_perf->env_sample Validates each individual result surrogate Surrogate Standard (this compound) Spiked into ALL samples surrogate->qc_samples surrogate->env_sample

Caption: The central role of the surrogate standard in validating both overall method performance and individual sample results.

Conclusion

This compound serves as a robust and reliable surrogate standard for the analysis of volatile chlorinated and aromatic compounds in environmental samples. Its physicochemical properties ensure it behaves predictably in common analytical schemes like purge-and-trap GC/MS. By incorporating this surrogate into the analytical workflow as detailed in this note, laboratories can significantly enhance the trustworthiness and defensibility of their data. The calculation of percent recovery for this compound in each sample provides a critical, sample-specific quality control check, ensuring that reported analyte concentrations are accurate and reflective of the true sample composition.

References

Application Notes & Protocol: Friedel-Crafts Acylation of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FCA-2023-1026

Abstract

This document provides a comprehensive guide for the Friedel-Crafts acylation of 1,2-dichloro-3-ethylbenzene. The protocol details a robust methodology for the regioselective introduction of an acyl group onto this moderately deactivated aromatic substrate. Key considerations, including the choice of Lewis acid catalyst, acylating agent, and reaction conditions, are discussed in depth. The underlying mechanistic principles governing the reaction's regioselectivity are elucidated, supported by established principles of electrophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a reliable method for the preparation of acylated this compound derivatives.

Introduction

The Friedel-Crafts acylation is a foundational reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other high-value organic compounds.[3][4]

This compound presents a moderately challenging substrate for Friedel-Crafts acylation. The two chlorine atoms are deactivating, electron-withdrawing groups, which reduce the nucleophilicity of the aromatic ring.[5] Conversely, the ethyl group is an activating, electron-donating group. The interplay of these electronic effects, along with steric hindrance, dictates the regiochemical outcome of the acylation. Understanding these influences is paramount for achieving high yields and selectivity of the desired product. This protocol provides a well-validated procedure for navigating these challenges to successfully acylate this compound.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion electrophile.[6] This is typically generated in situ by the reaction of an acyl halide or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][7][8] The acylium ion then undergoes electrophilic attack by the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final aryl ketone product.[9]

Key Mechanistic Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of a resonance-stabilized acylium ion.[10]

  • Electrophilic Attack: The π-electron system of the this compound ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6]

  • Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the sigma complex, restoring aromaticity and regenerating the Lewis acid catalyst.[1]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Reaction with Lewis Acid LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophilic Attack AromaticRing This compound AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Product SigmaComplex->Product Loss of H⁺ HCl HCl RegenCatalyst AlCl₃

Figure 1: General mechanism of Friedel-Crafts acylation.

Regioselectivity: The directing effects of the substituents on the this compound ring determine the position of acylation. The two chlorine atoms are ortho, para-directing deactivators, while the ethyl group is an ortho, para-directing activator. The positions ortho and para to the ethyl group (positions 2, 4, and 6) are activated. The chlorine atoms deactivate the ring but also direct ortho and para. The interplay of these effects and steric hindrance will favor acylation at the position that is electronically most activated and sterically least hindered. In this case, acylation is expected to occur predominantly at the 4-position, which is para to the ethyl group and meta to the two chlorine atoms, minimizing steric hindrance.

Experimental Protocol

This protocol describes the acylation of this compound with acetyl chloride to yield 1-(4,5-dichloro-2-ethylphenyl)ethan-1-one.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich94-51-9
Anhydrous Aluminum Chloride (AlCl₃)≥99%Acros Organics7446-70-0
Acetyl Chloride≥99%Alfa Aesar75-36-5
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific75-09-2
Hydrochloric Acid (HCl), concentrated37%J.T. Baker7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃) solution-LabChem144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)-VWR7487-88-9
Crushed Ice---

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup B 2. Formation of Acylium Ion A->B Add AlCl₃ and DCM C 3. Substrate Addition B->C Add Acetyl Chloride D 4. Reaction Monitoring C->D Add Substrate Solution E 5. Quenching D->E Monitor by TLC/GC-MS F 6. Workup E->F Quench with Ice/HCl G 7. Purification F->G Extraction and Washing H 8. Product Characterization G->H Column Chromatography

Figure 2: Experimental workflow for the Friedel-Crafts acylation.

1. Reaction Setup:

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11]

  • Place the flask in an ice bath on a magnetic stirrer.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (7.3 g, 55 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane.

2. Formation of the Acylium Ion Complex:

  • In the addition funnel, prepare a solution of acetyl chloride (3.9 mL, 55 mmol) in 20 mL of anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic.[11]

3. Substrate Addition:

  • Prepare a solution of this compound (8.75 g, 50 mmol) in 30 mL of anhydrous dichloromethane.

  • Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

4. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Quenching:

  • Once the reaction is complete, cool the flask in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.[12][13]

6. Workup:

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

7. Purification:

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4,5-dichloro-2-ethylphenyl)ethan-1-one.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or properly stored anhydrous AlCl₃.
Deactivated aromatic ring.Increase the reaction temperature or use a more reactive acylating agent (e.g., an acid anhydride). A stronger Lewis acid could also be considered.
Formation of multiple products Isomerization or side reactions.Maintain a low reaction temperature during the addition of reagents. Ensure the correct stoichiometry of reactants.
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently heat to reflux while monitoring by TLC/GC-MS.
Difficult workup (emulsion) Formation of aluminum salts.Add more dilute HCl during the quenching step and stir vigorously. Gentle heating may also help break up the emulsion.[13]

Characterization

The identity and purity of the synthesized 1-(4,5-dichloro-2-ethylphenyl)ethan-1-one should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework.

  • IR (Infrared) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

Safety Precautions

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

  • The quenching process is highly exothermic and releases HCl gas. Perform this step in a fume hood and add the reaction mixture to the ice/acid mixture slowly.

References

Topic: Experimental Setup for the Nitration of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The nitration of substituted aromatic compounds is a fundamental process in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries.[1] This application note presents a detailed protocol for the mono-nitration of 1,2-Dichloro-3-ethylbenzene. The procedure employs a classic mixed acid (sulfuric and nitric acid) approach, a robust method for generating the highly electrophilic nitronium ion (NO₂⁺).[2][3] We will delve into the causality behind the experimental design, the predicted regioselectivity based on substituent effects, a comprehensive step-by-step protocol from reaction setup to product purification, and methods for characterization. This guide is designed to provide researchers with a scientifically grounded, safety-conscious, and reproducible methodology.

Scientific Principle: Mechanism and Regioselectivity

The nitration of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the in-situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from the dehydration of nitric acid by concentrated sulfuric acid.[4][5] The electron-rich aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6] Aromaticity is subsequently restored by the loss of a proton, yielding the nitro-substituted product.[7]

Predicting the Outcome: The Role of Substituent Effects

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring: two chloro groups and one ethyl group.

  • -Cl (Chloro groups at C1 and C2): These are deactivating, electron-withdrawing groups, yet they are ortho, para-directors due to the stabilizing effect of their lone pairs on the sigma complex.[8]

  • -CH₂CH₃ (Ethyl group at C3): This is an activating, electron-donating group via induction and hyperconjugation, and a strong ortho, para-director.[1]

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution. In this case, the ethyl group is the sole activating group and will be the dominant director. The potential sites for nitration are C4, C5, and C6.

  • Position C4: This position is ortho to the activating ethyl group and para to the C1 chloro group. This site is electronically favored.

  • Position C5: This position is meta to the activating ethyl group but para to the C2 chloro group. Attack at this position is less favored due to being meta to the strongest activating group.

  • Position C6: This position is ortho to the activating ethyl group and ortho to the C1 chloro group. While electronically activated, this site is subject to significant steric hindrance from the adjacent bulky ethyl group and the C1 chloro group.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ H2O H₂O HNO3->H2O + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Substrate This compound Nitronium->Substrate H2O->Nitronium - H₂O SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex + NO₂⁺ Product 1,2-Dichloro-4-nitro-3-ethylbenzene (Major Product) SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the nitration of this compound.

Safety and Hazard Management

Nitration reactions using mixed acid are highly exothermic and involve corrosive, toxic, and dangerously reactive materials.[9][10] A thorough risk assessment is mandatory before commencing any work.

  • Extreme Corrosivity: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[11][12]

  • High Reactivity & Exotherm: The reaction generates significant heat. Uncontrolled temperature can lead to thermal runaway, vigorous decomposition, and the formation of explosive by-products.[13] The mixed acid itself is a powerful and unstable oxidizing agent.[14]

  • Toxicity: Nitrogen oxide gases (NOₓ), which are reddish-brown, may be evolved during the reaction. These gases are highly toxic and can cause severe respiratory damage.[13]

Mandatory Precautions:

  • All operations must be conducted within a certified chemical fume hood with the sash at the lowest practical height.

  • Personal Protective Equipment (PPE) is non-negotiable: Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles in conjunction with a full-face shield.

  • An emergency eyewash and safety shower must be immediately accessible.[12]

  • Have appropriate spill containment materials (e.g., sodium carbonate or a commercial acid neutralizer) ready. Do not use combustible materials like paper towels to absorb acid spills.[10]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichLiquid, handle in fume hood.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificHighly corrosive. Add slowly to other liquids to avoid splashing.
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWRStrong oxidizer, corrosive, and toxic fumes.[11]
Dichloromethane (DCM)ACS ReagentMajor SuppliersExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor SuppliersUsed for neutralizing residual acid.[15]
Saturated Sodium Chloride (Brine)ACS GradeMajor SuppliersAids in drying the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor SuppliersDrying agent.
Deionized WaterN/AIn-houseFor quenching and washing.
IceN/AIn-houseFor quenching and temperature control.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel), GC-MS, and NMR spectrometer for analysis

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All glassware must be scrupulously dried before use.

Part A: Reaction Setup and Execution
  • Prepare the Cooling Bath: Place a large crystallizing dish filled with an ice-water slurry on a magnetic stir plate.

  • Charge the Reactor: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Securely clamp the flask in the ice-water bath.

  • Add Sulfuric Acid: Carefully measure and add 20 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and allow the acid to cool to 0-5 °C.

  • Add Substrate: In a separate beaker, weigh 1.75 g (10 mmol) of this compound. Add this to the cold, stirring sulfuric acid. The substrate should dissolve completely.

  • Prepare the Nitrating Mixture: In the dropping funnel, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. CAUTION: This mixing is exothermic; perform it slowly and allow the mixture to cool.

  • Initiate Nitration: Once the substrate solution in the flask is stable at 0-5 °C, begin the dropwise addition of the mixed acid from the dropping funnel. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C. This step is critical to prevent over-reaction and ensure safety. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a single drop of the reaction mixture and quench it in a vial containing ice and DCM. Spot the DCM layer on a TLC plate.

Part B: Work-up and Product Isolation
  • Quenching the Reaction: Fill a 500 mL beaker with approximately 200 g of crushed ice and 100 mL of cold deionized water. While stirring the ice slurry vigorously, slowly and carefully pour the completed reaction mixture into the beaker.[15] This process is highly exothermic and should be done deliberately to control the heat generated. The crude product may precipitate as a yellow solid or oil.

  • Liquid-Liquid Extraction: Transfer the entire quenched mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).[15] Combine the organic extracts in the separatory funnel.

  • Washing the Organic Phase: Wash the combined organic layers sequentially with:

    • 100 mL of cold water (to remove the bulk of the acid).

    • 100 mL of saturated sodium bicarbonate solution. CAUTION: This will generate CO₂ gas. Swirl gently and vent the separatory funnel frequently to release pressure.[15][16] Continue until no more gas evolves.

    • 100 mL of saturated brine solution (to facilitate phase separation and begin the drying process).[1]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow oil or low-melting solid.

Part C: Purification

The crude product is a mixture of isomers. Separation can be achieved by one of the following methods:

  • Fractional Crystallization: This is often effective if the major isomer has a significantly different melting point and solubility profile from the minor isomers. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or hexane) and allow it to cool slowly. The major isomer may crystallize out selectively.

  • Column Chromatography: For more precise separation, silica gel column chromatography is recommended. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, should provide good separation of the isomers.

Caption: Step-by-step experimental workflow for the nitration reaction.

Characterization and Analysis

Confirmation of the product structure and assessment of isomeric purity are essential.

TechniquePurposeExpected Observations
TLC Reaction monitoring, purity checkThe product spot(s) should have a different Rf value than the starting material. A single spot after purification indicates high purity.
GC-MS Isomer separation and identificationThe gas chromatogram will show peaks corresponding to different isomers, allowing for quantification of the product distribution. The mass spectrum for each peak will show the molecular ion corresponding to C₈H₇Cl₂NO₂.
¹H NMR Structural elucidationThe aromatic region of the spectrum will be diagnostic for the substitution pattern. The major isomer (4-nitro) is expected to show two singlets for the aromatic protons. The ethyl group will show a characteristic quartet and triplet.
¹³C NMR Structural confirmationThe number of signals in the aromatic region will confirm the symmetry of the major product. The carbon attached to the nitro group will be shifted significantly downfield.

Analysis of nitroaromatic compounds by GC-MS is a well-established method for their identification and quantification.[17][18][19]

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Product Yield Incomplete reaction; insufficient nitrating agent; reaction temperature too low.Confirm reaction completion with TLC. If starting material remains, consider extending the reaction time or allowing the reaction to warm slightly (e.g., to room temperature) for a short period. Ensure anhydrous conditions.
Formation of Di-nitrated Products Reaction temperature was too high; reaction time was too long; excess nitrating agent.Strictly maintain the reaction temperature below 10 °C. Use the stoichiometric amount of nitric acid. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[2]
Difficult Emulsion during Work-up Fine particulate matter; insufficient ionic strength in the aqueous phase.Add more brine to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions.[15] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Poor Separation of Isomers Isomers have very similar physical properties.For column chromatography, try a less polar solvent system and use a longer column for better resolution. For recrystallization, experiment with different solvents or solvent mixtures.

References

A Robust GC-MS Protocol for the High-Sensitivity Quantification of 1,2-Dichloro-3-ethylbenzene in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Environmental and Analytical Laboratories

Abstract

This guide provides a comprehensive, field-proven methodology for the accurate and precise quantification of 1,2-dichloro-3-ethylbenzene in various soil types. Chlorinated aromatic hydrocarbons represent a class of persistent environmental contaminants whose presence in soil requires sensitive and reliable analytical methods for risk assessment and regulatory compliance. This document moves beyond a simple recitation of steps, delving into the causality behind critical procedural choices to ensure methodological robustness. The protocol outlines a complete workflow from sample collection and preservation to advanced sample preparation using Pressurized Fluid Extraction (PFE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). All procedures are designed to be self-validating through rigorous quality control measures, ensuring data integrity and trustworthiness.

Introduction and Methodological Rationale

This compound is a substituted aromatic hydrocarbon. Like other chlorinated benzenes, its potential for environmental persistence and toxicity necessitates precise monitoring. The accurate analysis of such semi-volatile organic compounds (SVOCs) from complex solid matrices like soil presents significant challenges, including analyte loss during sampling and co-extraction of interfering substances.[1][2]

The primary obstacle in soil analysis is the efficient extraction of the target analyte from a heterogeneous matrix while minimizing interferences. This protocol employs Pressurized Fluid Extraction (PFE), an automated technique adhering to US EPA Method 3545A, which offers significant advantages over traditional methods like Soxhlet or sonication.[2][3] PFE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, drastically reducing solvent consumption and analysis time.[3]

For detection, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive choice. Its combination of chromatographic separation and mass-based identification provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.[1][4] This application note details a complete workflow designed for optimal recovery, sensitivity, and reproducibility.

Overall Analytical Workflow

The entire process, from field to final report, is designed to maintain sample integrity and ensure high-quality data. The workflow is visualized below.

Workflow cluster_field Part A: Field Operations cluster_lab Part B: Laboratory Analysis s1 Sample Collection (Minimize Volatilization) s2 Field Preservation (Methanol Addition) s1->s2 Immediate p1 Sample Preparation (Pressurized Fluid Extraction) s2->p1 Transport (≤6°C) p2 Extract Cleanup & Concentration p1->p2 p3 Instrumental Analysis (GC-MS) p2->p3 p4 Data Quantification & Quality Control p3->p4

Figure 1: High-level overview of the analytical workflow.

Materials, Reagents, and Instrumentation

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • Pressurized Fluid Extraction (PFE) System: (e.g., CEM EDGE®, Thermo Scientific™ ASE™).

  • Analytical Balance: Readable to 0.01 g.

  • Concentration/Evaporation System: (e.g., nitrogen blowdown or rotary evaporator).

  • Standard Laboratory Glassware: Vials, volumetric flasks, syringes.

Reagents and Standards
  • Solvents: HPLC or pesticide grade acetone and hexane.

  • Drying Agent: Anhydrous sodium sulfate, granular (baked at 400°C for 4 hours).

  • This compound Analytical Standard: >99% purity.

  • Internal Standard (IS): Terphenyl-d14 or similar deuterated polycyclic aromatic hydrocarbon.

  • Surrogate Standards: 1,2-Dichlorobenzene-d4 and 4-Bromofluorobenzene. Rationale: Surrogates are compounds not expected in the sample, added before extraction to monitor the efficiency of the preparation process for each specific sample.

  • Reagent Water: Deionized water, free of organic contaminants.

Detailed Experimental Protocols

PART 4A: Sample Collection and Preservation

Causality: The volatility of chlorinated hydrocarbons makes proper sample collection and preservation the most critical step to prevent analyte loss. EPA Method 5035 guidelines are adapted here to ensure sample integrity from the moment of collection.[5][6] Field preservation with methanol is the most robust technique, as it immediately begins the extraction process and inhibits microbial degradation.[7][8]

Protocol:

  • Preparation: In the laboratory, add 10 mL of high-purity methanol to a pre-weighed 40 mL glass vial equipped with a PTFE-faced silicone septum.[8] Record the combined weight.

  • Collection: In the field, use a disposable coring device to collect a representative soil sample (approximately 5 g wet weight).[8]

  • Preservation: Immediately extrude the soil core directly into the pre-weighed vial containing methanol.[8] Ensure the soil is fully submerged.

  • Sealing and Storage: Securely cap the vial, wipe any external soil, and place it in a cooler for transport to the laboratory. Samples must be chilled and maintained at ≤ 6°C.[8]

  • Weight Determination: In the lab, re-weigh the sealed vial containing the soil and methanol. The wet soil weight is determined by subtracting the initial tare weight (vial + methanol).[8]

  • Moisture Content: Collect a separate, co-located soil sample in a separate container for moisture content determination to allow for final results to be reported on a dry-weight basis.[5]

PART 4B: Sample Preparation (Extraction & Cleanup)

Causality: The goal is to quantitatively transfer this compound from the soil into a clean solvent extract suitable for GC-MS injection. PFE (per EPA 3545A) is chosen for its efficiency and automation, using a hexane:acetone mixture which is effective for a wide range of semi-volatile compounds.[1][2][3] Sodium sulfate is added to absorb residual moisture, preventing it from interfering with the extraction or subsequent analysis.[1]

SamplePrep s1 Methanol-preserved soil sample s2 Add Surrogate Standards s1->s2 s3 Mix with Sodium Sulfate (Drying Agent) s2->s3 s4 Load into PFE Cell s3->s4 s5 Pressurized Fluid Extraction (Hexane:Acetone, 120°C, 1500 psi) s4->s5 s6 Collect Raw Extract s5->s6 s7 Concentrate Extract (Nitrogen Evaporation) s6->s7 s8 Add Internal Standard s7->s8 s9 Transfer to GC vial s8->s9

Figure 2: Detailed workflow for sample preparation.

Protocol:

  • Homogenization: Vigorously shake the methanol-preserved sample vial for 2 minutes to ensure thorough mixing.

  • Surrogate Spiking: Take a known aliquot of the methanol supernatant and spike it with the surrogate standard solution.

  • Extraction Cell Preparation:

    • Place a glass fiber filter at the bottom of a PFE extraction cell.

    • Add approximately 10-15 g of the homogenized soil sample (or an equivalent amount based on the methanol aliquot) mixed with an equal amount of anhydrous sodium sulfate.[1]

  • PFE Extraction: Place the cell into the PFE system. Extract using the parameters outlined in Table 1.

    Parameter Value Rationale
    Extraction Solvent1:1 Hexane:Acetone (v/v)Broad polarity range for effective SVOC extraction.[1]
    Oven Temperature120 °CIncreases solvent diffusion and desorption of analytes.
    Pressure1500 psiKeeps solvents in a liquid state above their boiling point.
    Static Time10 minutesAllows for sufficient interaction between solvent and sample.
    Static Cycles2Ensures exhaustive extraction of the analytes.
    Flush Volume60% of cell volumeRinses the sample and lines to maximize recovery.
    Purge Time120 seconds (Nitrogen)Removes residual solvent from the extraction cell.
  • Concentration: Collect the extract from the PFE system. Concentrate the solvent volume down to a final volume of 1.0 mL using a gentle stream of nitrogen.

  • Internal Standard: Just prior to analysis, add the internal standard solution to the 1.0 mL final extract. Rationale: The internal standard corrects for variations in instrument performance and injection volume, ensuring precise quantification.

PART 4C: GC-MS Instrumental Analysis

Causality: The GC oven program is designed to separate this compound from other potential contaminants, while the MS parameters are set for confident identification based on its mass spectrum and sensitive quantification using selected ion monitoring (SIM). A DB-5ms column is a robust, general-purpose column suitable for separating chlorinated hydrocarbons.[9]

Protocol:

  • Calibration: Prepare a multi-point calibration curve (e.g., 5-7 levels) from the this compound analytical standard. Each calibration standard must contain the internal standard at a constant concentration.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system. The recommended instrument parameters are listed in Table 2.

Parameter GC Conditions MS Conditions
System Agilent 8890 GC or equivalentAgilent 5977 MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmIonization Mode
Inlet Splitless, 280 °CSource Temp.
Carrier Gas Helium, 1.2 mL/min constant flowQuad Temp.
Oven Program 40°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Acquisition
Injection Vol. 1 µLIons to Monitor

Note: The molecular weight of this compound is approximately 175.06 g/mol . The base peak in its EI mass spectrum is likely the molecular ion (M+) or a fragment from the loss of a methyl or ethyl group. The specific ions (m/z 160, 162, 125) are chosen based on the expected fragmentation pattern of dichlorotoluene, a structurally similar compound, and would need to be confirmed by running a standard. The ion at m/z 162 is a characteristic isotope peak for a molecule with two chlorine atoms.

Data Analysis and Quality Control

Quantification

The concentration of this compound is calculated using the internal standard method, based on the generated calibration curve. The final concentration in the soil is reported in µg/kg on a dry-weight basis, accounting for the initial sample weight and moisture content.

Quality Control (QC) Criteria

To ensure the trustworthiness of the data, the following QC checks must be performed with each analytical batch and meet the acceptance criteria listed in Table 3.

QC Parameter Description Acceptance Criteria
Method Blank A clean matrix sample processed alongside field samples.Below the Limit of Quantification (LOQ).
Calibration Verification A mid-level standard analyzed to check the initial calibration.±15% of the true value.
Laboratory Control Sample (LCS) A clean matrix spiked with a known amount of analyte.80-120% recovery.
Surrogate Standards Spiked into every sample before extraction.70-130% recovery.
Matrix Spike / Duplicate (MS/MSD) Field sample spiked with analyte, analyzed in duplicate.70-130% recovery; ≤20% RPD between duplicates.

Method Performance Characteristics

The following table summarizes the expected performance of this method, demonstrating its suitability for trace-level environmental analysis.

Performance Metric Expected Value
Method Detection Limit (MDL) ~0.5 µg/kg (dry weight)
Limit of Quantification (LOQ) ~1.5 µg/kg (dry weight)
Calibration Linearity (R²) ≥ 0.995
Precision (%RSD) < 15%
Accuracy (LCS Recovery) 80-120%

References

Application Note: A Comprehensive Guide to the Structural Elucidation of 1,2-Dichloro-3-ethylbenzene Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous structural determination of substituted aromatic compounds is a critical task in chemical research, particularly in the fields of drug discovery, materials science, and environmental analysis. Isomeric differentiation is often a significant challenge, requiring robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent method for the complete structural elucidation of organic molecules in solution.[1][2][3][4] This application note provides a detailed, methodology-driven guide for researchers and scientists on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of 1,2-dichloro-3-ethylbenzene and its derivatives. We present a series of self-validating protocols, from sample preparation to advanced 2D correlation experiments, explaining the causality behind each step to ensure accurate and reproducible results.

Introduction: The Challenge of Isomeric Complexity

Substituted dichlorobenzenes are important precursors and intermediates in the synthesis of pharmaceuticals, pesticides, and other fine chemicals. The precise substitution pattern on the benzene ring dictates the molecule's chemical and physical properties. For a dichlorinated ethylbenzene, multiple isomers are possible, each with unique characteristics. Distinguishing these isomers, such as this compound from 1,2-dichloro-4-ethylbenzene or 2,3-dichloro-1-ethylbenzene, requires a detailed analysis of the connectivity and spatial arrangement of atoms.

NMR spectroscopy provides this insight by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). Through a systematic application of 1D and 2D NMR experiments, it is possible to piece together the molecular structure by identifying spin systems, correlating directly bonded and long-range coupled nuclei, and establishing through-space proximities.[5][6]

Foundational NMR Principles for Aromatic Systems

The structure of this compound presents several key features that are readily probed by NMR:

  • Aromatic Region: The three adjacent protons on the aromatic ring form a complex spin system. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the ethyl group.[7][8]

  • Aliphatic Region: The ethyl group provides a simple, yet informative, spin system (a CH₂ coupled to a CH₃), which is easily identified in the ¹H NMR spectrum.

  • Quaternary Carbons: The three substituted carbons on the benzene ring (two bonded to chlorine, one to the ethyl group) are "silent" in proton NMR but can be identified and assigned using ¹³C NMR and long-range correlation experiments like HMBC.

A multi-faceted approach, combining several NMR experiments, is essential for a complete and confident assignment.

Experimental Workflow for Structural Elucidation

The logical flow of experiments is designed to build structural information progressively, from basic characterization to the confirmation of fine details.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Scans (1D NMR) cluster_2D_core Phase 3: Core Connectivity (2D NMR) cluster_2D_adv Phase 4: Advanced Analysis (2D NMR) cluster_final Phase 5: Finalization Sample Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Environments & Counts) Sample->H1_NMR C13_NMR ¹³C NMR (Carbon Count & Type) H1_NMR->C13_NMR DEPT DEPT-135 (CH, CH₂, CH₃ Identification) C13_NMR->DEPT COSY ¹H-¹H COSY (Proton-Proton Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC NOESY ¹H-¹H NOESY (Through-Space Correlations) HMBC->NOESY Structure Final Structure Assignment & Verification NOESY->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The choice of solvent, concentration, and tube quality directly impacts magnetic field homogeneity (shimming) and signal-to-noise ratio.

  • Material Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, the optimal amounts are:

    • ¹H NMR: 5-25 mg.[9][10]

    • ¹³C and 2D NMR: 20-100 mg. A higher concentration is needed to compensate for the low natural abundance of ¹³C and the lower sensitivity of 2D experiments.[9][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.[12][13]

  • Dissolution: Dissolve the sample completely in the solvent, first in a small vial. Gentle vortexing may be required. Trustworthiness Insight: Incomplete dissolution or the presence of particulate matter will severely degrade spectral quality by disrupting the magnetic field homogeneity.[9][12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR.[12][14]

  • Transfer and Filtration: Filter the solution through a small plug of glass wool or a syringe filter placed inside a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any dust or undissolved particles.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[11]

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)

Causality: 1D spectra provide the fundamental framework for the structure. ¹H NMR gives information on the number of different proton environments and their neighboring protons. ¹³C NMR reveals the number of unique carbon atoms, while DEPT experiments differentiate carbon types (CH, CH₂, CH₃).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to remove ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[14]

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[14]

  • DEPT-135 Acquisition:

    • Pulse Program: Use a standard DEPT-135 pulse sequence.

    • Function: This experiment is crucial for distinguishing carbon types. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[15][16][17]

    • Number of Scans (NS): Typically requires a similar number of scans to a standard ¹³C experiment.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)

Causality: 2D NMR experiments are essential for assembling the molecular fragments identified in 1D spectra. They reveal through-bond and through-space correlations, providing definitive evidence of the molecular structure.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[5] This will confirm the -CH₂-CH₃ spin system of the ethyl group and map the connectivity of the aromatic protons.

    • Key Parameters: Standard gradient-selected COSY (e.g., 'cosygpqf'). Typically requires 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon.[18][19] This is a cornerstone experiment for assigning carbon signals.

    • Key Parameters: Standard gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3'). The experiment is optimized for one-bond J-coupling of ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2 to 4 bonds).[20][21][22][23] This is arguably the most powerful experiment for determining the overall carbon skeleton, as it connects fragments across quaternary carbons and heteroatoms.

    • Key Parameters: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf'). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (<5 Å), regardless of whether they are bonded.[24][25][26][27][28] This is critical for determining stereochemistry and confirming the relative positions of substituents on the aromatic ring.

    • Key Parameters: Standard NOESY (e.g., 'noesygpph'). A mixing time (d8) of 500-800 ms is a good starting point for small molecules.

Data Interpretation and Structural Assignment

Let's apply this workflow to our target molecule, this compound.

Expected NMR Data Summary
Assignment¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)DEPT-135 PhaseKey 2D Correlations
Ethyl Group
-CH₂-~2.7 (q, J=7.6)~28NegativeCOSY: to -CH₃ protons. HSQC: to C at ~28 ppm. HMBC: to C at ~15 ppm, and aromatic C3 & C4.
-CH₃~1.2 (t, J=7.6)~15PositiveCOSY: to -CH₂ protons. HSQC: to C at ~15 ppm. HMBC: to C at ~28 ppm and aromatic C3.
Aromatic Ring
H4~7.3 (d, J≈8.0)~128PositiveCOSY: to H5. HSQC: to C4. HMBC: to C2, C3, C5, C6. NOESY: to ethyl -CH₂ protons and H5.
H5~7.1 (t, J≈8.0)~127PositiveCOSY: to H4 and H6. HSQC: to C5. HMBC: to C1, C3, C4, C6.
H6~7.4 (d, J≈8.0)~130PositiveCOSY: to H5. HSQC: to C6. HMBC: to C1, C2, C4, C5.
C1 (-Cl)-~133AbsentHMBC: from H5, H6.
C2 (-Cl)-~134AbsentHMBC: from H4, H6.
C3 (-Et)-~142AbsentHMBC: from ethyl -CH₂ & -CH₃, H4, H5.

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Step-by-Step Assignment Strategy:
  • Identify the Ethyl Group: In the ¹H spectrum, locate the upfield triplet (~1.2 ppm, 3H) and quartet (~2.7 ppm, 2H). The COSY spectrum will show a cross-peak between these two signals, confirming their coupling. The DEPT-135 will show the CH₃ carbon as positive and the CH₂ carbon as negative. The HSQC will link these protons to their respective carbons.

  • Assign Aromatic Protons: The aromatic region will show three protons. Based on coupling patterns (two doublets and a triplet) and COSY correlations, their relative positions (H4, H5, H6) can be established.

  • Link the Ethyl Group to the Ring: The crucial HMBC experiment will show a correlation from the ethyl -CH₂ protons to the quaternary carbon at the point of attachment (C3) and the adjacent protonated carbon (C4). This definitively places the ethyl group at position 3.

  • Assign Quaternary Carbons: The remaining unassigned carbons are the quaternary carbons C1, C2, and C3. Their positions are confirmed by multiple HMBC correlations from the assigned aromatic protons. For example, H6 will show HMBC correlations to C1 and C2. H4 will show correlations to C2 and C3.

  • Confirm the Substitution Pattern with NOESY: The final piece of evidence comes from the NOESY spectrum. A clear cross-peak between the ethyl -CH₂ protons and the aromatic proton at H4 confirms their spatial proximity, locking in the 1,2-dichloro-3-ethyl substitution pattern.

G cluster_mol Key NMR Correlations for this compound img H_CH2 H_CH3 H_CH2->H_CH3 COSY H4 H_CH2->H4 NOESY C3 H_CH2->C3 HMBC H5 H4->H5 COSY C2 H4->C2 HMBC H6 H5->H6 COSY C1 H6->C1 HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

NMR spectroscopy, when applied systematically, provides an unparalleled level of detail for the structural elucidation of complex organic molecules like this compound derivatives. By combining a suite of 1D and 2D experiments, researchers can move beyond simple spectral interpretation to build a complete and validated molecular structure. The causality-driven protocols and interpretation strategy outlined in this note serve as a robust framework for scientists in drug development and chemical research to tackle challenging structural problems with confidence and precision.

References

Application Notes and Protocols for the Use of Dielectric Fluids and Heat Transfer Mediums

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In advanced research, scientific instrumentation, and pharmaceutical development, precise thermal management and electrical insulation are paramount. Dielectric fluids and heat transfer mediums are foundational to achieving the operational stability, safety, and reliability required in these demanding fields. This guide provides a comprehensive overview of the fundamental principles, selection criteria, and practical application protocols for these specialized fluids. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions and implement robust thermal and electrical management strategies in their work.

The Foundational Duality: Insulation and Thermal Control

At their core, dielectric fluids serve a dual purpose: they are electrical insulators that prevent or rapidly quench electrical discharges, and they are thermal conduits that transfer heat away from critical components.[1][2][3] This dual functionality is indispensable in a wide range of applications, from high-voltage scientific equipment to the precise temperature control required in pharmaceutical manufacturing and laboratory analysis.[4][5][6][7]

  • As a Dielectric Insulator: These fluids possess high dielectric strength, enabling them to withstand strong electric fields without breaking down. This property is crucial for insulating high-voltage components, suppressing corona and arcing, and ensuring the electrical integrity of sensitive electronics.[1][2]

  • As a Heat Transfer Medium: Efficient heat dissipation is critical for the longevity and performance of equipment. By transferring thermal energy from a heat source to a cooling system, these fluids maintain optimal operating temperatures, reduce thermal stress on components, and enhance overall system reliability.[3][8]

Guiding Principles of Selection

The selection of an appropriate fluid is a critical decision dictated by the specific demands of the application. A systematic approach that considers thermal, electrical, chemical, and safety parameters is essential for success.[8][9]

Key Fluid Categories

The most common classes of fluids used for these applications include mineral oils, silicone oils, fluorinated fluids, synthetic hydrocarbons, and esters. Each category offers a unique profile of advantages and disadvantages.

  • Silicone Oils (Polydimethylsiloxanes): Renowned for their exceptional thermal stability over a wide temperature range (-70 °C to over 300 °C), chemical inertness, and low toxicity.[10][11][12] Their stability makes them ideal for open-bath applications in laboratory thermostats.[13]

  • Fluorinated Fluids (e.g., Perfluorocarbons, HFEs): Offer premier heat-transfer capabilities, excellent dielectric properties, and are non-flammable, making them suitable for direct immersion cooling of sensitive electronics.[14][15][16] However, they are typically the most expensive option and some variants have a high Global Warming Potential (GWP).[1][8][17]

  • Mineral Oils: A cost-effective option with good dielectric properties, widely used in transformers and some industrial applications.[18][19] Their use can be limited by lower flash points and the potential presence of corrosive sulfur compounds that can damage electronics over time.[20]

  • Synthetic Hydrocarbons (e.g., PAO): Frequently used in aerospace and defense for their wide operating temperature range and stable dielectric properties.[17] They offer a higher purity and greater resistance to oxidation compared to mineral oils.[8]

  • Esters (Natural and Synthetic): Often highlighted for their biodegradability and good fire safety. They are increasingly used as environmentally friendly alternatives to mineral oils.[21][22]

Critical Selection Parameters

An ideal fluid should possess high thermal stability, high dielectric strength, good heat transfer properties, and be inert to the materials used in the system.[1] A comprehensive evaluation should balance the following key characteristics:

Parameter Silicone Fluids Fluorinated Fluids Mineral Oils Synthetic Hydrocarbons (PAO) Esters
Operating Temp. Range Very Wide (-70°C to >300°C)[11]Wide (e.g., -40°C to 150°C)[16]ModerateWideModerate to Wide
Thermal Conductivity ModerateLow[17]Moderate[23]Moderate[17]Moderate
Dielectric Strength High[10]Very High[14]HighHighHigh
Viscosity Stable over temp. range[12][13]Very LowVaries with temp.Varies with temp.Varies with temp.
Flash Point HighNone (Non-flammable)[1]Low to ModerateHighHigh
Material Compatibility Excellent[10]Excellent[16]Good (Sulfur can be an issue)[20]Very Good[8]Good
Toxicity Low / Non-Toxic[10]Low / Non-Toxic[1]Toxic / Carcinogenic[24]LowLow / Biodegradable[21][25]
Relative Cost Moderate to HighVery High[8]LowModerateModerate
Decision Workflow for Fluid Selection

The process of selecting the right fluid involves a series of logical steps to ensure all application requirements are met.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-dichloro-3-ethylbenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting the synthesis of this compound. What is the most common and direct synthetic approach?

The most prevalent method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.[1] This classic electrophilic aromatic substitution involves reacting 1,2-dichlorobenzene with an ethylating agent, such as chloroethane or ethene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

The reaction proceeds via the formation of an electrophile (an ethyl carbocation or a related complex), which then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene.[4] The two chlorine atoms on the starting material are deactivating but are ortho, para-directing. However, the position between the two chlorine atoms is sterically hindered. Therefore, substitution is directed to the positions ortho and para to the individual chlorine atoms, leading primarily to the 3- and 4-isomers.

Below is a diagram illustrating the fundamental mechanism.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration reagent CH₃CH₂Cl (Chloroethane) electrophile CH₃CH₂⁺ (Ethyl Carbocation) + AlCl₄⁻ reagent->electrophile Catalyst abstracts Cl⁻ catalyst AlCl₃ (Lewis Acid) catalyst->reagent start_mat 1,2-Dichlorobenzene intermediate Arenium Ion Intermediate (Sigma Complex) start_mat->intermediate π-electrons attack CH₃CH₂⁺ product This compound + Isomers intermediate->product AlCl₄⁻ removes H⁺ catalyst_regen AlCl₃ + HCl intermediate->catalyst_regen Catalyst is regenerated G cluster_results Identify Primary Issue cluster_solutions Implement Corrective Action start Low Yield Observed check_purity Analyze Crude Product by GC-MS start->check_purity polyalkylation High % of Di-ethylated Products? check_purity->polyalkylation isomers High % of Undesired Isomers? check_purity->isomers unreacted High % of Starting Material? check_purity->unreacted sol_poly Increase Molar Ratio of 1,2-Dichlorobenzene to >5:1 polyalkylation->sol_poly Yes sol_isomers Optimize Reaction Temperature (Start at 0-5 °C) isomers->sol_isomers Yes sol_unreacted Check Catalyst Activity (Use fresh, anhydrous AlCl₃). Increase reaction time or temperature. unreacted->sol_unreacted Yes G cluster_alkylation Route A: Direct Alkylation cluster_acylation Route B: Acylation-Reduction (Recommended) start_A 1,2-Dichlorobenzene reagent_A + CH₃CH₂Cl + AlCl₃ start_A->reagent_A product_A Product Mixture (Target + Isomers + Polyalkylated Byproducts) reagent_A->product_A label_A Issues: - Polyalkylation - Isomer control product_A->label_A start_B 1,2-Dichlorobenzene reagent_B1 + CH₃COCl + AlCl₃ start_B->reagent_B1 intermediate_B Dichlorophenyl Methyl Ketone reagent_B1->intermediate_B Acylation reagent_B2 + Zn(Hg), HCl (Clemmensen) or + H₂NNH₂, KOH (Wolff-Kishner) intermediate_B->reagent_B2 product_B This compound (High Purity & Yield) reagent_B2->product_B Reduction label_B Advantages: - No Polyalkylation - No Rearrangements product_B->label_B

References

Overcoming challenges in the purification of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Dichloro-3-ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. We will delve into common issues, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed, field-proven protocols. Our focus is not just on the 'how,' but the fundamental 'why' behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Core Challenge: The Isomer Problem

The primary difficulty in purifying this compound stems from the frequent co-presence of its structural isomers, such as 2,4-dichloro-1-ethylbenzene and 1,3-dichloro-4-ethylbenzene, which are often formed during synthesis.[1][2][3] These isomers possess very similar physical properties, including close boiling points and polarities, making their separation by conventional methods a significant challenge.[4][5] Success hinges on exploiting the subtle differences in these properties through optimized, high-resolution techniques.

Key Physical Properties

A thorough understanding of the physical properties of your target compound and potential impurities is the foundation of any successful purification strategy.

PropertyThis compoundNotes
Molecular Formula C₈H₈Cl₂[6]
Molecular Weight 175.06 g/mol [7]
Boiling Point 222 °C[7]Isomeric impurities will have very similar boiling points, necessitating high-efficiency distillation.
Melting Point 41 °C[7]This melting point makes fractional crystallization a potentially viable purification method.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the purification of this compound.

Question 1: My initial GC analysis shows multiple peaks close to my product peak. How do I identify them and select the best purification strategy?

Answer: This is the classic isomer problem. The closely eluting peaks are almost certainly other dichlorinated ethylbenzene isomers.

  • Causality: Isomers have identical mass, making them indistinguishable by a simple mass spectrometer. Their structural similarity leads to comparable boiling points and polarities, causing them to co-elute in GC and co-separate in simple distillation or standard column chromatography.

  • Recommended Action:

    • Identify the Impurities: If possible, obtain analytical standards for the likely isomers (e.g., 2,4-dichloro-1-ethylbenzene, 3,4-dichloro-1-ethylbenzene) to confirm their identities by spiking your sample and re-analyzing by GC.

    • Strategy Selection:

      • For Boiling Point Differences >5-10 °C: High-efficiency vacuum fractional distillation is the preferred method.

      • For Boiling Point Differences <5 °C or for removing non-isomeric impurities: A combination of fractional distillation followed by either preparative column chromatography or recrystallization is often necessary. The choice depends on the scale and the nature of the remaining impurities.

Question 2: I'm attempting vacuum fractional distillation, but my fractions are not showing any significant enrichment of the target isomer. What's going wrong?

Answer: Inefficient separation during fractional distillation of close-boiling isomers is a common and frustrating issue. The cause usually lies in one of several key operational parameters.

  • Causality & Troubleshooting:

    • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to resolve the small difference in boiling points. A standard Vigreux column is often inadequate.

      • Solution: Use a column with higher efficiency, such as a packed column (e.g., with Raschig rings or metal sponge packing) or, for optimal separation, a spinning band distillation system.

    • Incorrect Reflux Ratio: A low reflux ratio (i.e., taking off distillate too quickly) does not allow for the necessary multiple vaporization-condensation cycles required for equilibrium and separation within the column.

      • Solution: Increase the reflux ratio. For difficult separations, ratios of 10:1 to 30:1 (reflux:takeoff) are not uncommon. This requires patience, as the distillation will proceed more slowly.

    • Poor Insulation: Heat loss from the distillation column is a critical flaw. It disrupts the thermal gradient essential for fractional separation, causing premature condensation and preventing proper equilibration.

      • Solution: Insulate the column and distillation head thoroughly with glass wool, aluminum foil, or a silvered vacuum jacket.

    • Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, effectively destroying the separation.

      • Solution: Ensure your vacuum pump is in good condition and use a high-quality vacuum controller (manostat) to maintain a stable pressure.

Troubleshooting Workflow: Fractional Distillation

Below is a logical decision tree to diagnose and solve issues with fractional distillation.

start Poor Separation in Fractional Distillation check_gc GC analysis confirms poor enrichment start->check_gc check_column Is the column high-efficiency? (e.g., packed, spinning band) check_gc->check_column upgrade_column Upgrade to a column with more theoretical plates check_column->upgrade_column No check_reflux Is the reflux ratio high enough? (e.g., >10:1) check_column->check_reflux Yes upgrade_column->check_reflux increase_reflux Increase reflux ratio; allow system to equilibrate check_reflux->increase_reflux No check_insulation Is the column well-insulated? check_reflux->check_insulation Yes success Achieved Successful Separation increase_reflux->success insulate Insulate column and head (glass wool, foil) check_insulation->insulate No check_vacuum Is the vacuum stable? check_insulation->check_vacuum Yes insulate->success stabilize_vacuum Use a vacuum controller; check for leaks check_vacuum->stabilize_vacuum No check_vacuum->success Yes stabilize_vacuum->success

Caption: Troubleshooting Decision Tree for Fractional Distillation.

Question 3: I've decided to use column chromatography. How do I develop an effective separation method?

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8] For isomers with similar polarity, careful optimization is key.

  • Causality: The slight differences in the dipole moments of the isomers, arising from the relative positions of the chloro and ethyl groups, can be exploited. This compound is moderately polar.

  • Method Development Protocol:

    • Stationary Phase Selection: Standard silica gel is the appropriate starting point.

    • Solvent System Screening (TLC): Use Thin Layer Chromatography (TLC) to find the best mobile phase. The goal is to find a solvent system that gives a retention factor (Rƒ) of ~0.2-0.4 for your target compound and shows separation between the spots.

      • Start with a non-polar solvent like hexanes or heptane and gradually add a slightly more polar solvent like dichloromethane or ethyl acetate.

      • Test solvent systems such as 99:1, 98:2, and 95:5 (Hexane:Dichloromethane).

      • Visualize the spots using a UV lamp (254 nm).

    • Scaling to Column: Once you have a good solvent system from TLC, pack a column with silica gel. The rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude sample.

    • Loading and Elution: Load your sample concentrated onto a small amount of silica (dry loading) or dissolved in a minimal amount of the mobile phase. Elute the column with the optimized solvent system, collecting small fractions.

    • Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain your pure product.[9]

Question 4: Can I use crystallization for purification? My compound is a solid at room temperature.

Answer: Yes. With a melting point of 41 °C, fractional crystallization is a powerful and scalable purification technique for this compound, especially for removing impurities that form a eutectic mixture.[7][10]

  • Causality: Crystallization is an equilibrium process where molecules of the target compound preferentially incorporate into a growing crystal lattice, excluding impurity molecules. The success depends on the compound's solubility profile—high solubility in a hot solvent and low solubility in the same solvent when cold.

  • Solvent Selection:

    • Test small amounts of your crude material in various solvents (e.g., methanol, ethanol, isopropanol, hexanes).

    • Look for a solvent that dissolves the compound when heated but causes it to precipitate upon cooling.

    • A binary solvent system (one "good" solvent and one "poor" solvent) can also be used to fine-tune solubility.

  • General Protocol:

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Further cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

    • Dry the crystals under vacuum.

    • Assess purity by GC and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol assumes the user has a crude mixture of dichlorinated ethylbenzene isomers.

  • Setup:

    • Assemble a distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or, preferably, packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed with appropriate grease for vacuum work.

    • Connect the apparatus to a vacuum pump via a cold trap and a vacuum controller.

    • Wrap the distillation column and head securely with glass wool and aluminum foil.

  • Procedure:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg) to lower the boiling point and prevent thermal degradation.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the condensation ring rising slowly up the column.

    • Allow the system to equilibrate under total reflux (distillate condensing and returning to the column) for at least 30 minutes. This is crucial for establishing the separation gradient.

    • Begin collecting the distillate at a very slow rate, maintaining a high reflux ratio (e.g., 1 drop of distillate for every 10-20 drops returning to the column).

    • Collect several small initial fractions (the "forerun"), which will be enriched in any lower-boiling impurities.

    • Collect the main fraction at a stable head temperature corresponding to the boiling point of this compound at the working pressure.

    • Monitor the purity of the fractions periodically by GC.

    • Stop the distillation before the flask goes to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This method provides a reliable way to assess the purity of your fractions and the final product.

ParameterSettingRationale
Column DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film)Provides good resolution for aromatic and halogenated compounds.[11]
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID)Robust and sensitive detector for hydrocarbons.
Detector Temp. 280 °CPrevents condensation of the analyte.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program Initial: 100 °C, hold 2 min Ramp: 10 °C/min to 220 °C Hold: 5 minA temperature ramp is essential to separate the close-boiling isomers effectively.
Sample Prep. Dilute ~1 mg of sample in 1 mL of a suitable solvent (e.g., Dichloromethane).Prevents column overloading and ensures sharp peaks.

Safety and Handling

Working with chlorinated aromatic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[14][15]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper waste disposal.[14]

  • Waste Disposal: Dispose of all chemical waste, including distillation residues and contaminated materials, according to your institution's hazardous waste guidelines. Dichlorobenzenes are toxic to aquatic life.[13]

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound? A: It is a solid with a melting point of 41 °C.[7] At room temperature, it may appear as a white to off-white crystalline solid.

Q: My purified product has a slight yellow tint. Is this a problem? A: A yellow tint often indicates the presence of trace, non-isomeric impurities, possibly from oxidation or thermal degradation. While it may not affect the performance in some applications, for high-purity requirements (e.g., pharmaceutical standards), further purification by recrystallization or passing a solution through a small plug of activated carbon or silica may be necessary.

Q: Can I use HPLC for purity analysis? A: Yes, Reverse-Phase HPLC (RP-HPLC) can be used. A C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.[16] However, GC is generally the more common and often more effective technique for analyzing these types of volatile, non-polar compounds.

General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to a purified final product.

crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Remove salts, acids, bases) crude->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal crude_oil Crude this compound solvent_removal->crude_oil analysis1 Initial Purity Check (GC or TLC) crude_oil->analysis1 decision Primary Purification Method? analysis1->decision distillation High-Efficiency Vacuum Fractional Distillation decision->distillation Boiling Point Difference chromatography Preparative Column Chromatography decision->chromatography Polarity Difference analysis2 Analyze Fractions (GC or TLC) distillation->analysis2 chromatography->analysis2 combine Combine Pure Fractions analysis2->combine solvent_removal2 Solvent Removal combine->solvent_removal2 solid_product Solid Product solvent_removal2->solid_product recrystallization Fractional Crystallization (Final 'Polishing' Step) solid_product->recrystallization final_product Pure this compound recrystallization->final_product final_analysis Final Purity & Identity Confirmation (GC, NMR, MP) final_product->final_analysis

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing GC-MS for 1,2-Dichloro-3-ethylbenzene Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,2-dichloro-3-ethylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges. The content is structured in a practical question-and-answer format to directly address issues you may encounter during method development, optimization, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

For robust and reproducible analysis of chlorinated aromatic compounds like this compound, a low-to-mid polarity column is the industry standard.

Primary Recommendation: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, VF-5ms) is highly recommended.

  • Causality: This phase provides excellent selectivity for a wide range of volatile and semi-volatile organic compounds based primarily on their boiling points.[1] Its low bleed characteristics ("ms" designation) are critical for achieving low detection limits and clean mass spectra, which is essential for trace analysis.[2] The vast majority of environmental methods for volatile organics, such as those from the US EPA, are validated on this type of column, providing a wealth of reference data.[3]

Alternative: For separating critical isomers that may co-elute on a 5% phenyl phase, a mid-polarity column like a 6% cyanopropylphenyl / 94% dimethyl polysiloxane (e.g., DB-624, VF-624ms) can be effective. This phase offers a different selectivity based on dipole-dipole interactions, which can resolve compounds that are difficult to separate by boiling point alone.[4]

Q2: What are the key mass spectral fragments for this compound, and which ions should I use for Selected Ion Monitoring (SIM)?

Based on the electron ionization (EI) mass spectrum from the National Institute of Standards and Technology (NIST), this compound (C₈H₈Cl₂, Molecular Weight: ~175.06 g/mol ) exhibits a characteristic fragmentation pattern.[5]

  • Mechanism: In the EI source (typically at 70 eV), the primary fragmentation pathway is the loss of a methyl group (CH₃•) from the ethyl substituent, leading to a highly stable benzylic carbocation. This results in the base peak (most abundant ion) at m/z 160 . The molecular ion cluster (m/z 174, 176 ) will also be present, showing the characteristic isotopic pattern for two chlorine atoms.

For high-sensitivity and selective quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is strongly advised.[2][6] This involves monitoring only a few specific ions rather than scanning the entire mass range, which significantly increases the signal-to-noise ratio.

Ion Rolem/zRationale
Quantifier Ion 160Highest abundance (base peak), providing the best sensitivity. Derived from the loss of a methyl group ([M-15]⁺).
Qualifier Ion 1 174Part of the molecular ion cluster [M]⁺. Confirms molecular weight.
Qualifier Ion 2 125A significant fragment resulting from the loss of the ethyl group and one chlorine atom.

Self-Validation: The presence of all three ions at their expected retention time, with consistent ion ratios matching a known standard, provides confident identification and minimizes the risk of false positives from matrix interferences.

Q3: What are good starting parameters for a GC-MS method?

A solid starting point is crucial for efficient method development. The following parameters are based on established methods for chlorinated volatile organic compounds.[7][8]

ParameterRecommended Starting ValueRationale & Optimization Notes
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA standard dimension column balances resolution and analysis time. Thicker films can be used for highly volatile analytes.
Carrier Gas HeliumInert and provides good efficiency. Set to a constant flow rate of 1.0 - 1.5 mL/min.
Injection Mode SplitlessFor trace-level analysis to ensure maximum transfer of analyte to the column. A split injection (e.g., 20:1) can be used for higher concentration samples to prevent column overload.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program 45 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 3 min)The initial hold allows for good peak focusing of volatile compounds. The ramp rate is a good balance between separation and speed. Adjust final temperature and hold time based on elution of other analytes of interest.
MS Source Temp. 230 °CStandard temperature for robust ionization and minimal contamination.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Transfer Line Temp. 250 °CMust be hot enough to prevent analyte condensation between the GC and MS.
Acquisition Mode SIM (Selected Ion Monitoring)Use ions m/z 160 (Quant), 174 (Qual), and 125 (Qual) with a dwell time of 50-100 ms per ion.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?

Peak tailing is a common issue, especially for active compounds like halogenated aromatics. It indicates an undesirable interaction between the analyte and the GC system.

Causality: Tailing occurs when a portion of the analyte molecules is reversibly adsorbed by "active sites" within the flow path.[2] These sites, often acidic silanol groups (Si-OH), can form hydrogen bonds with the electronegative chlorine atoms on the benzene ring, delaying their passage through the system relative to the main analyte band.

References

Resolving co-elution issues in the chromatographic analysis of dichloroethylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex separation challenges. As a Senior Application Scientist, I understand that the analysis of structurally similar isomers, such as dichloroethylbenzene, presents a significant hurdle in chromatographic method development. These isomers share nearly identical physicochemical properties, often leading to co-elution, which compromises accurate quantification and identification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from initial troubleshooting steps to advanced method development strategies, grounding each recommendation in established scientific principles. Our goal is to empower you to systematically diagnose and resolve co-elution, ensuring the integrity and accuracy of your analytical results.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific co-elution issues in a question-and-answer format, providing a logical workflow from initial diagnosis to advanced solutions.

Q1: My chromatogram shows a single, broad, or shouldered peak for dichloroethylbenzene isomers. How can I definitively confirm co-elution?

A1: Visual inspection of a peak is the first step, but detector-based analysis provides conclusive evidence of co-elution. When two or more compounds elute at or near the same time, it is known as co-elution, a significant challenge in chromatography.[1]

  • Visual Peak Inspection: A perfectly symmetrical, Gaussian peak suggests purity. However, signs of co-elution include peak fronting, tailing, or the appearance of a "shoulder" on the peak, which indicates the presence of an unresolved compound.[1]

  • Diode Array Detector (DAD/PDA) Analysis: If you are using HPLC with a DAD, you can perform a peak purity analysis. This function assesses the UV-Vis spectra across the entire peak. If the spectra are identical from the upslope to the downslope, the peak is likely pure.[2] If the spectra differ, it confirms the presence of multiple, co-eluting compounds.[2]

  • Mass Spectrometry (MS) Analysis: For both GC-MS and LC-MS, you can analyze the mass spectra at different points across the eluting peak. A pure peak will exhibit a consistent mass spectrum. If the spectral profile, including the relative abundance of fragment ions, changes across the peak, co-elution is highly likely.[1] This is because the mass spectrometer is detecting different compounds as they elute.

Q2: I've confirmed co-elution in my Gas Chromatography (GC) analysis. What are the initial, most straightforward adjustments I can make to my method?

A2: Before undertaking a complete method redevelopment, optimizing your existing GC parameters is the most efficient first step. Temperature programming and carrier gas flow rate are the two most powerful variables for improving resolution.

  • Optimize the Oven Temperature Program: Isothermal methods, where the temperature is held constant, are often inadequate for separating complex mixtures or isomers.[3] A temperature program, which gradually increases the oven temperature, is far more effective.[4][5]

    • Causality: A slower temperature ramp rate (e.g., 2-5°C/min) around the elution temperature of the dichloroethylbenzene isomers increases their residence time in the stationary phase. This allows for more partitioning events between the mobile and stationary phases, enhancing the separation of compounds with close boiling points.[6] An increase of approximately 30°C can cut retention time in half, so small, controlled changes are key.[7]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) directly impacts column efficiency (the "skinniness" of the peaks). Every column has an optimal flow rate. Deviating too far from this optimum can lead to peak broadening, which worsens resolution. Verify that your flow rate is set to the optimal level recommended by the column manufacturer and consider small adjustments (± 10-20%) to see if resolution improves.

Protocol 1: Systematic Optimization of a GC Temperature Program

Objective: To resolve co-eluting dichloroethylbenzene isomers by refining the oven temperature gradient.

  • Establish Baseline: Run your current method and record the retention time (RT) and peak width of the co-eluting isomer cluster.

  • Perform a Scouting Gradient: To understand the volatility range of your sample, run a fast "scouting" program.

    • Initial Temperature: 40-50°C, hold for 1 minute.

    • Ramp: 10-20°C/min up to the column's maximum operating temperature.[8]

    • Final Hold: 5-10 minutes to ensure all components elute.[8]

  • Identify Elution Temperature: From the scouting run, determine the approximate temperature at which the dichloroethylbenzene isomers elute.

  • Implement a Targeted Ramp: Design a new temperature program that slows the ramp rate specifically around the elution temperature of the target isomers.

    • Initial Temperature: 40-50°C.

    • Initial Ramp: A faster ramp (e.g., 20°C/min) to a temperature ~20-30°C below the isomer elution temperature.

    • Resolution Ramp: A much slower ramp (e.g., 2-5°C/min) through the region where the isomers elute.

    • Final Ramp: A faster ramp to the final temperature to elute any remaining high-boiling compounds quickly.

  • Evaluate and Refine: Analyze the resulting chromatogram. If separation has improved but is not yet at baseline, further decrease the "Resolution Ramp" rate (e.g., from 3°C/min to 2°C/min).

Q3: I've optimized my GC parameters, but the isomers are still not fully resolved. How should I approach selecting a different GC column?

A3: When method optimization is insufficient, the issue lies in the fundamental chemistry of the separation, specifically the selectivity of the stationary phase.[9] To resolve isomers, you often need to select a column with a different polarity that can exploit subtle differences in their molecular structure.

The elution of dichloroethylbenzene isomers is influenced by their boiling points and their specific interactions with the column's stationary phase.[10] Differences in the position of the chlorine atoms lead to variations in dipole moments, which can be exploited by using a more polar stationary phase.

Table 1: GC Stationary Phase Selection Guide for Dichloroethylbenzene Isomers
Stationary Phase TypeCommon NamePolaritySeparation PrincipleSuitability for Dichloroethylbenzene
100% DimethylpolysiloxaneDB-1, HP-1Non-PolarPrimarily separates based on boiling point differences.Low selectivity for isomers with very close boiling points.
5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5msLow-PolarityOffers slightly more selectivity for aromatic compounds via π-π interactions.Often the starting point, but may be insufficient for complete resolution.
50% Phenyl / 50% DimethylpolysiloxaneDB-17, HP-50+Mid-PolarityIncreased π-π interactions provide enhanced selectivity for aromatic isomers.Good Choice. Often provides a different elution order and improved resolution.
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneDB-1701Mid-PolarityDipole-dipole interactions can effectively differentiate isomers with different dipole moments.Excellent Choice. Highly recommended for separating positional isomers of chlorinated aromatics.
Polyethylene Glycol (PEG)WAX, InnowaxPolarStrong dipole-dipole and hydrogen bonding interactions.Excellent Choice. Provides a highly selective alternative to polysiloxane phases.
Chiral Phases (e.g., Cyclodextrin-based)Cyclodex-BChiralForms inclusion complexes to separate enantiomers.Not typically necessary for positional isomers like dichloroethylbenzene, but essential if chiral centers are present.[11]

Logical Workflow for Column Selection

G start Co-elution on Standard Non-Polar Column (e.g., DB-5) decision1 Need to Exploit Polarity Differences? start->decision1 proc1 Switch to a Mid-Polarity Cyanopropyl Phase (e.g., DB-1701) decision1->proc1 Yes proc2 Switch to a High-Polarity PAG (WAX) Phase decision1->proc2 Yes decision2 Resolution Still Insufficient? proc1->decision2 proc2->decision2 proc3 Consider a Column with a Thicker Film (Increases Retention) decision2->proc3 Yes proc4 Consider a Longer Column Length (Increases Efficiency) decision2->proc4 Yes end Baseline Resolution Achieved decision2->end No proc3->end proc4->end

Caption: A logical workflow for selecting a GC column to resolve co-eluting isomers.

Q4: Is High-Performance Liquid Chromatography (HPLC) a viable alternative for separating dichloroethylbenzene isomers?

A4: Yes, HPLC can be an excellent alternative to GC, particularly when isomers are thermally labile or when a different separation mechanism is needed. Reversed-phase HPLC is the most common starting point.

  • Column Selection: A standard C18 column may provide some separation, but columns with phenyl-hexyl stationary phases are often more effective for aromatic isomers due to π-π interactions between the phenyl rings in the stationary phase and the analytes.

  • Mobile Phase Optimization: The separation can be fine-tuned by adjusting the ratio of the organic modifier (typically acetonitrile or methanol) to water. A lower percentage of organic solvent will increase retention and may improve resolution.

  • Use of Mobile Phase Additives: For particularly difficult separations, adding cyclodextrins to the mobile phase can dramatically enhance selectivity.[12] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form temporary inclusion complexes with the isomers, and subtle differences in the fit of each isomer within the cyclodextrin cavity can lead to significant differences in retention time, enabling separation.[13]

Frequently Asked Questions (FAQs)

Q1: Why are the six isomers of dichloroethylbenzene so challenging to separate chromatographically?

A1: Isomers, by definition, have the same molecular formula and thus the same molecular weight. Dichloroethylbenzene isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) have very similar physicochemical properties, which is the root cause of the separation difficulty.[14]

  • Close Boiling Points: In Gas Chromatography (GC), separation on non-polar columns is heavily dependent on boiling point. Since the boiling points of these isomers are very close, they tend to elute together.

  • Similar Polarity: While their dipole moments differ slightly due to the relative positions of the chlorine atoms, these differences can be minor, making separation on polar columns challenging without careful optimization.[15][16] The cis (Z) isomers are generally more polar than the trans (E) isomers, leading to stronger dipole-dipole interactions and often higher boiling points.[17][18]

Q2: What is the fundamental theory behind improving chromatographic separation?

A2: The goal of any chromatographic optimization is to increase the Resolution (Rs) between two adjacent peaks. The resolution is governed by the "Resolution Equation," which provides a roadmap for method development. It is a function of three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (skinnier peaks) reduces overlap. It is improved by using longer columns, smaller particle sizes (in HPLC), or operating at the optimal carrier gas flow rate (in GC).[2]

  • Selectivity (α): This is a measure of the separation in the retention times of two peaks. It represents the ability of the chromatographic system to "tell the difference" between two analytes. Changing the stationary phase, mobile phase composition, or temperature has the most significant impact on selectivity.[2][7] For co-eluting peaks where selectivity is 1.0, a change in chemistry is required.[1]

  • Retention Factor (k'): Also known as the capacity factor, this describes how long an analyte is retained on the column. If peaks elute too quickly (low k'), there is not enough interaction with the stationary phase for a good separation to occur. Adjusting mobile phase strength (HPLC) or temperature (GC) can optimize k' into the ideal range of 2-10.[1]

Q3: If chromatographic methods fail, are there other analytical techniques that can distinguish between co-eluting dichloroethylbenzene isomers?

A3: Yes. When chromatographic separation is not feasible, hyphenated techniques and alternative technologies can provide the necessary specificity.

  • High-Resolution Mass Spectrometry (HRMS): While standard MS may show identical nominal masses and similar fragmentation, HRMS can provide highly accurate mass measurements. This is less useful for isomers but critical for separating them from isobaric interferences. More importantly, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation pathways or ion ratios that can be used for differentiation and quantification.[19]

  • Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase.[19] It can be coupled with MS (IM-MS). Even if isomers co-elute from the chromatography column and have identical mass spectra, they may have slightly different three-dimensional shapes (collision cross-sections) and can therefore be separated in the ion mobility cell, providing an additional dimension of separation.[20]

References

Minimizing byproduct formation in the chlorination of ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethylbenzene Chlorination

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of ethylbenzene. As Senior Application Scientists, we understand that achieving high selectivity and minimizing unwanted byproducts are critical for the efficiency of your synthesis and the purity of your final compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the common challenges encountered during this reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every experimental choice is a well-informed one.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chlorination of ethylbenzene, providing a foundational understanding of the reaction's nature.

Q1: What are the primary products and potential byproducts in the chlorination of ethylbenzene?

The product distribution is highly dependent on the reaction conditions. There are two main competing reaction pathways:

  • Electrophilic Aromatic Substitution (Ring Chlorination): This pathway is favored in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and in the absence of UV light. The primary desired products are a mixture of ortho-chloroethylbenzene and para-chloroethylbenzene.[1][2][3] The ethyl group is an activating, ortho, para-directing group in this reaction.[1][2] Due to steric hindrance from the ethyl group, the para isomer is typically the major product.[1]

  • Free Radical Substitution (Side-Chain Chlorination): This pathway occurs in the presence of heat or ultraviolet (UV) light.[2][4][5] The major product is 1-chloro-1-phenylethane, with 2-chloro-1-phenylethane as a minor product.[6][7] This happens because the benzylic radical intermediate (C₆H₅ĊHCH₃) is more stable.[4][5]

Common byproducts include dichlorinated ethylbenzene isomers (from over-chlorination) and other positional isomers.

Q2: How do I selectively achieve ring chlorination over side-chain chlorination?

To favor the formation of ortho- and para-chloroethylbenzene, you must create conditions that promote electrophilic aromatic substitution while suppressing the free radical mechanism.

  • Use a Lewis Acid Catalyst: Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is essential.[2][3] These catalysts polarize the chlorine molecule, creating a strong electrophile (Cl⁺) that can attack the electron-rich benzene ring.[8][9]

  • Exclude UV Light: Conduct the reaction in the dark or in amber glassware to prevent the photochemical initiation of chlorine radicals.[2]

  • Moderate Temperatures: Avoid high temperatures, which can also promote free radical formation. The reaction is typically run at temperatures between 20°C and 80°C.[10]

Q3: Why is para-chloroethylbenzene usually the major isomer in ring chlorination?

The ethyl group directs incoming electrophiles to the ortho and para positions. However, the ethyl group exerts steric hindrance, physically blocking the ortho positions to some extent. The para position is sterically unhindered, making it more accessible to the incoming electrophile, thus leading to the formation of p-chloroethylbenzene as the major product.[1]

Q4: What causes the formation of dichlorinated byproducts?

Dichlorinated byproducts (e.g., 2,4-dichloroethylbenzene, 3,4-dichloroethylbenzene) form when the initially produced monochloroethylbenzene undergoes a second chlorination reaction. This is typically caused by:

  • Incorrect Stoichiometry: Using an excess of chlorine relative to ethylbenzene.

  • Poor Mixing: Inefficient stirring can create localized areas with high chlorine concentrations, promoting further reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the ethylbenzene has been consumed.

Troubleshooting Guide: Specific Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: High Yield of Side-Chain Chlorinated Products (e.g., 1-chloro-1-phenylethane)
  • Symptoms: GC-MS or NMR analysis shows significant peaks corresponding to side-chain isomers instead of the desired ring-chlorinated products.

  • Root Cause Analysis: This is a clear indication that a free radical mechanism is competing with or dominating the desired electrophilic substitution.

    • Cause A: UV Light Contamination: The reaction vessel is being exposed to UV light (from sunlight or laboratory lighting), which initiates the formation of chlorine radicals.[2][4]

    • Cause B: High Reaction Temperature: The temperature is too high, causing thermal dissociation of chlorine molecules into radicals.[11]

    • Cause C: Inactive or Absent Catalyst: The Lewis acid catalyst is either absent, hydrated (inactive), or insufficient to drive the electrophilic pathway effectively. Water will hydrolyze and deactivate catalysts like AlCl₃ and FeCl₃.

  • Corrective Actions:

    • Shield from Light: Wrap the reaction flask in aluminum foil or use amber glassware. Ensure no direct sunlight or strong overhead lights are aimed at the setup.

    • Temperature Control: Use a water or oil bath to maintain a consistent, moderate temperature (e.g., 30-50°C). Monitor the internal reaction temperature, as the reaction is exothermic.

    • Catalyst Verification: Use fresh, anhydrous FeCl₃ or AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Problem 2: Excessive Formation of Dichlorinated and Polychlorinated Byproducts
  • Symptoms: Chromatographic analysis reveals a complex mixture with significant amounts of products having a higher mass/charge ratio than monochloroethylbenzene.

  • Root Cause Analysis: The monochlorinated product is more reactive than benzene itself and is being chlorinated further.

    • Cause A: Incorrect Reactant Ratio: The molar ratio of chlorine to ethylbenzene is greater than 1:1.

    • Cause B: Inefficient Mass Transfer: Poor mixing of the gaseous chlorine into the liquid ethylbenzene phase leads to localized "hot spots" of high chlorine concentration.

  • Corrective Actions:

    • Control Stoichiometry: Use a slight molar excess of ethylbenzene relative to chlorine. This ensures that chlorine is the limiting reagent and is consumed before it can significantly react with the product.

    • Slow and Controlled Addition: Introduce the chlorine gas (or liquid chlorinating agent) slowly and subsurface with vigorous stirring. This ensures rapid dispersion and reaction with the primary substrate.

    • Monitor Conversion: Track the reaction progress using TLC or GC. Stop the reaction once the desired level of ethylbenzene conversion is achieved to prevent over-chlorination.

Problem 3: Low Regioselectivity (High ortho to para Isomer Ratio)
  • Symptoms: The ratio of ortho-chloroethylbenzene to para-chloroethylbenzene is higher than desired for your application.

  • Root Cause Analysis: Kinetic versus thermodynamic control and catalyst choice can influence isomer distribution.

    • Cause A: Elevated Temperature: Higher temperatures provide more energy to overcome the steric hindrance at the ortho position, reducing the selectivity for the para position.

    • Cause B: Catalyst System: Different Lewis acids can have varying effects on regioselectivity. Some catalyst systems may be less bulky, offering lower steric discrimination.

  • Corrective Actions:

    • Reduce Reaction Temperature: Perform the reaction at the lower end of the effective temperature range (e.g., 20-30°C) to enhance selectivity for the sterically favored para product.

    • Catalyst Screening: While FeCl₃ and AlCl₃ are common, consider screening other catalysts. For instance, solid acid catalysts like zeolites can sometimes offer shape-selectivity that strongly favors the formation of the para isomer.[12]

Data Summary & Recommended Protocols

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterCondition for Ring Chlorination (Electrophilic)Condition for Side-Chain Chlorination (Radical)Impact on Byproducts
Catalyst Anhydrous Lewis Acid (FeCl₃, AlCl₃) required[2][3]None requiredAbsence of catalyst leads to radical side-chain products.
Light Exclude (darkness)UV Light required[2][4]Presence of UV light is the primary cause of side-chain byproducts.
Temperature Low to moderate (20-80°C)[10]High (>100°C) or photochemicalHigh temperatures reduce o/p selectivity and can promote radical reactions.
EB:Cl₂ Ratio > 1:1 (Ethylbenzene in excess)Not the primary determinant of pathwayA ratio < 1:1 leads to di- and poly-chlorinated byproducts.
Diagram: Reaction Pathways in Ethylbenzene Chlorination

This diagram illustrates the critical choice of reaction conditions that dictates the product outcome.

ChlorinationPathways EB Ethylbenzene Ring_Products ortho/para-Chloroethylbenzene (Desired Products) EB->Ring_Products  Lewis Acid (FeCl₃)  Dark, Low Temp   SideChain_Product 1-Chloro-1-phenylethane (Byproduct) EB->SideChain_Product  UV Light or  High Temp   DiCl_Products Dichloroethylbenzenes (Byproducts) Ring_Products->DiCl_Products  Excess Cl₂  

Caption: Reaction pathways for ethylbenzene chlorination.

Protocol: Standard Lab-Scale Electrophilic Chlorination of Ethylbenzene

This protocol is a guideline and should be adapted based on specific laboratory equipment and safety procedures.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction medium, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize excess chlorine and HCl gas. Ensure all glassware is oven-dried.

  • Charging Reactants: Charge the flask with ethylbenzene (1.0 eq) and a suitable solvent (e.g., CCl₄ or excess ethylbenzene). Add anhydrous FeCl₃ (0.05 eq) to the flask. Wrap the flask in aluminum foil.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Reaction Initiation: Begin vigorous stirring and maintain the reaction temperature at 30°C using a water bath.

  • Chlorine Addition: Slowly bubble chlorine gas (1.0 eq) through the solution over 1-2 hours. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Monitoring: Periodically take small aliquots (carefully and with proper quenching) to monitor the reaction progress by GC.

  • Quenching: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove any dissolved chlorine and HCl. Slowly pour the reaction mixture into cold water to quench the reaction and dissolve the catalyst.

  • Workup: Separate the organic layer. Wash with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and NMR to determine the product distribution and yield.

Diagram: Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving byproduct formation issues.

TroubleshootingWorkflow decision What is the main byproduct type? issue_side_chain issue_side_chain decision->issue_side_chain Side-Chain (e.g., 1-chloro-1-phenylethane) issue_di_cl issue_di_cl decision->issue_di_cl Di/Poly-chlorinated issue_ortho issue_ortho decision->issue_ortho High o/p Ratio issue issue solution Process Optimized start Analyze Product Mixture (GC-MS, NMR) issue_check High Byproduct Formation? start->issue_check issue_check->decision Yes issue_check->solution No solution_light solution_light issue_side_chain->solution_light Check for UV light exposure & high temperature solution_ratio solution_ratio issue_di_cl->solution_ratio Verify EB:Cl₂ molar ratio (is it > 1:1?) solution_temp solution_temp issue_ortho->solution_temp Lower reaction temperature solution_catalyst solution_catalyst solution_light->solution_catalyst Check catalyst activity (anhydrous?) solution_mixing solution_mixing solution_ratio->solution_mixing Improve mixing & slow down Cl₂ addition rate

Caption: Systematic workflow for troubleshooting byproduct formation.

References

Technical Support Center: Troubleshooting Low Recovery of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges in analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery of 1,2-dichloro-3-ethylbenzene during sample extraction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these issues effectively in your own laboratory settings.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, this compound. These properties are fundamental to designing a robust extraction method and diagnosing sources of analyte loss.

PropertyValueUnitSourceSignificance for Extraction
Molecular Weight175.06 g/mol [1][2]Influences volatility and solubility.
Boiling Point222°C[3]Classifies it as a semi-volatile organic compound (SVOC). High temperatures during extraction or concentration can lead to evaporative losses.
Melting Point41°C[3]Relevant for considering the physical state of the pure compound.
Water Solubilitylog10WS = -3.64mol/L[1]Low water solubility suggests it will partition favorably into organic solvents.
Octanol/Water Partition CoefficientlogPoct/wat = 3.556[1]A high logP value indicates a strong preference for non-polar (organic) phases over water.
Enthalpy of Vaporization45.77kJ/mol[1]Indicates the energy required to vaporize the compound, related to its volatility.

This profile suggests that this compound is a semi-volatile, hydrophobic compound, making it a good candidate for extraction from aqueous matrices using organic solvents. However, its semi-volatile nature also presents a risk of loss during sample handling and concentration steps.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you might be facing. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My recoveries of this compound are consistently low across all samples, including my matrix spike. What are the most likely causes related to my extraction method?

Low recovery in a matrix spike points towards a systemic issue with the extraction process itself, rather than a matrix-specific effect. Let's break down the possibilities based on common extraction techniques.

  • Inadequate Phase Partitioning: The fundamental principle of LLE is the partitioning of the analyte between two immiscible liquid phases.[4][5] If your analyte is not efficiently transferring to the organic phase, your recovery will be low.

    • Causality: The choice of extraction solvent is paramount. A solvent with a polarity that does not favorably match the analyte will result in poor partitioning. Additionally, insufficient mixing will prevent the system from reaching equilibrium, leaving a significant portion of the analyte in the aqueous phase.

    • Solution:

      • Solvent Selection: For a non-polar compound like this compound, a non-polar solvent such as hexane or dichloromethane is a good starting point. If you are using a more polar solvent, consider switching.

      • Optimize Mixing: Ensure vigorous mixing of the two phases. For manual extractions in a separatory funnel, this means inverting the funnel multiple times, venting frequently to release pressure.[6] For automated systems, ensure the mixing speed and time are adequate.

      • Perform Multiple Extractions: A single extraction may not be sufficient. Performing two to three sequential extractions with fresh aliquots of the organic solvent and combining the extracts will significantly improve recovery.[6]

  • Analyte Volatility: As an SVOC, this compound can be lost to the vapor phase, especially if the extraction is performed at elevated temperatures or during the solvent evaporation (concentration) step.[7]

    • Causality: Applying heat to accelerate solvent evaporation can inadvertently drive off the analyte.

    • Solution:

      • Gentle Evaporation: Use a gentle stream of nitrogen at room temperature for solvent evaporation. Avoid high temperatures.

      • Solvent Exchange: If a high-boiling point solvent was used for extraction, consider a solvent exchange to a more volatile solvent (e.g., hexane) before the final concentration step to minimize heating time.

  • Incorrect Sorbent Selection: The sorbent in an SPE cartridge must have the appropriate chemistry to retain the analyte.[8]

    • Causality: For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is typically used.[9][10] If a normal-phase sorbent (e.g., silica, alumina) is used with an aqueous sample, the analyte will not be retained.

    • Solution:

      • Verify Sorbent Chemistry: Ensure you are using a reversed-phase sorbent. For highly chlorinated compounds, polymeric sorbents can also offer excellent retention.

      • Consider Mixed-Mode Sorbents: If your sample matrix is complex, a mixed-mode sorbent with both reversed-phase and ion-exchange properties might provide a cleaner extract, though it may require more complex method development.

  • Improper Method Steps: Each step in the SPE workflow—conditioning, loading, washing, and eluting—is critical for good recovery.[8][11]

    • Causality:

      • Inadequate Conditioning: Failure to properly wet the sorbent with a water-miscible solvent (like methanol) followed by the sample matrix equivalent (e.g., reagent water) will prevent the sorbent from interacting effectively with the analyte.

      • Sample Overload: Exceeding the capacity of the sorbent will lead to analyte breakthrough during the loading step.

      • Inappropriate Wash Solvent: A wash solvent that is too strong (i.e., too non-polar in a reversed-phase method) can prematurely elute the analyte.

      • Inefficient Elution: The elution solvent must be strong enough to completely desorb the analyte from the sorbent.

    • Solution:

      • Optimize the SPE Method: Systematically evaluate each step. A typical reversed-phase SPE method for a compound like this compound would be:

        • Condition: Methanol, followed by reagent water.

        • Load: Load the sample at a controlled flow rate.

        • Wash: A weakly eluting solvent, such as a low percentage of methanol in water, to remove polar interferences.

        • Elute: A strong non-polar solvent, such as dichloromethane or acetone.[12]

      • Elution Volume: Ensure the volume of the elution solvent is sufficient. It is recommended to perform an elution profile study to determine the minimum volume required for complete elution.[11]

While this compound is classified as an SVOC, it has some volatility and might be analyzed by P&T in some applications. Low recovery in this technique often stems from different factors.[13][14]

  • Inefficient Purging: The analyte may not be efficiently transferred from the sample matrix to the gas phase.

    • Causality: The purge gas flow rate and duration, as well as the sample temperature, all affect purging efficiency. For less volatile compounds, a longer purge time and elevated temperature may be necessary.[13]

    • Solution:

      • Increase Purge Time and Temperature: Gradually increase the purge time and consider gently heating the sample (e.g., to 40-50 °C) to enhance the transfer of this compound into the vapor phase.[13]

      • Optimize Flow Rate: Ensure the purge gas flow rate is within the optimal range for your system.

  • Analyte Breakthrough or Carryover: The analyte may not be effectively trapped or may be carried over from a previous, more concentrated sample.[15]

    • Causality: The sorbent trap may not be appropriate for the analyte, or it may be saturated. Carryover can occur if the system is not adequately cleaned between runs.

    • Solution:

      • Select the Appropriate Trap: Ensure the sorbent trap is suitable for a compound with the volatility of this compound.

      • Check for Carryover: Analyze a blank sample immediately after a high-concentration standard or sample to check for carryover. If present, review and optimize your system's bakeout parameters.

Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting cluster_pt P&T Troubleshooting start Low Recovery of This compound check_method Review Extraction Method start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle If LLE spe Solid-Phase Extraction (SPE) check_method->spe If SPE pt Purge and Trap (P&T) check_method->pt If P&T lle_partition Inadequate Partitioning? lle->lle_partition lle_volatility Analyte Volatility Loss? lle->lle_volatility spe_sorbent Incorrect Sorbent? spe->spe_sorbent spe_method Improper Method? spe->spe_method pt_purge Inefficient Purging? pt->pt_purge pt_trap Trap Issues? pt->pt_trap lle_partition_sol Optimize Solvent Increase Mixing Multiple Extractions lle_partition->lle_partition_sol lle_volatility_sol Gentle Evaporation Solvent Exchange lle_volatility->lle_volatility_sol spe_sorbent_sol Verify Sorbent Chemistry (Reversed-Phase) spe_sorbent->spe_sorbent_sol spe_method_sol Optimize Conditioning, Loading, Washing, and Elution Steps spe_method->spe_method_sol pt_purge_sol Increase Purge Time and Temperature pt_purge->pt_purge_sol pt_trap_sol Select Appropriate Trap Check for Carryover pt_trap->pt_trap_sol

Caption: A logical workflow for troubleshooting low recovery of this compound.

Question 2: My matrix spike recovery is acceptable, but the recovery from my real-world samples is low and variable. What could be causing this discrepancy?

This scenario strongly suggests the presence of matrix effects , where components of the sample matrix interfere with the extraction or analysis of the target analyte.[16][17]

  • Competition for Sorbent Sites (SPE):

    • Causality: High concentrations of other hydrophobic compounds in your sample can compete with this compound for binding sites on the SPE sorbent. This is especially common in complex matrices like wastewater or soil extracts.

    • Solution:

      • Increase Sorbent Mass: Use an SPE cartridge with a larger sorbent bed to provide more binding sites.

      • Sample Dilution: Dilute the sample to reduce the concentration of interfering compounds. However, be mindful that this will also lower the concentration of your analyte, potentially impacting detection limits.

      • Matrix-Specific Wash Step: Develop a wash step that is strong enough to remove the interfering compounds without eluting your analyte. This may require some method development, testing different solvent compositions for the wash step.

  • Formation of Emulsions (LLE):

    • Causality: Surfactants, lipids, and other amphiphilic molecules in the sample can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.[6]

    • Solution:

      • Centrifugation: Centrifuging the sample can help to break the emulsion.

      • Salting Out: Adding a neutral salt, such as sodium chloride, to the aqueous phase can increase its polarity and help to break the emulsion.

      • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes destabilize an emulsion, depending on the nature of the interfering compounds.[18]

  • Analyte Binding to Matrix Components:

    • Causality: this compound may bind to particulate matter or macromolecules (like humic acids in environmental samples) in the sample, making it unavailable for extraction.

    • Solution:

      • Sample Pre-treatment: For solid samples, ensure thorough homogenization and consider techniques like sonication or pressurized liquid extraction to disrupt the matrix and release the analyte.[19] For liquid samples with high particulate content, filtration or centrifugation prior to extraction may be necessary, but be aware that the analyte may be sorbed to the particulates. An analysis of the particulate fraction may be required.

      • pH Adjustment: The binding of some organic compounds to matrix components can be pH-dependent.[20][21] Experimenting with adjusting the sample pH before extraction may improve recovery. For chlorinated benzenes, acidic conditions (e.g., pH 2.5) have been shown to be effective in some SPE methods.[10]

Logical Relationship of Matrix Effects

MatrixEffects matrix_effects Matrix Effects Causing Low Recovery competition Competition for Sorbent Sites (SPE) matrix_effects->competition emulsion Emulsion Formation (LLE) matrix_effects->emulsion binding Analyte Binding to Matrix Components matrix_effects->binding competition_sol Increase Sorbent Mass Sample Dilution Matrix-Specific Wash competition->competition_sol emulsion_sol Centrifugation Salting Out pH Adjustment emulsion->emulsion_sol binding_sol Sample Pre-treatment (Sonication, PLE) pH Adjustment binding->binding_sol

Caption: Common matrix effects and their corresponding solutions.

Frequently Asked Questions (FAQs)

Q1: At what pH should I perform my extraction of this compound?

For neutral organic compounds like this compound, pH adjustment is often not critical for the analyte itself, as it does not have ionizable functional groups. However, adjusting the pH can be crucial for controlling the behavior of matrix components.[18] For example, acidifying the sample can help to precipitate humic acids and reduce their interference. Some studies on the extraction of chlorobenzenes from water have found that a slightly acidic pH (e.g., 2.5) can improve recovery in SPE methods.[10] It is recommended to perform a small study to evaluate the effect of pH on your specific sample matrix.

Q2: Could my analyte be degrading during the extraction process?

This compound is a relatively stable compound. However, degradation is possible under harsh chemical conditions. For example, exposure to strong oxidizing agents or highly alkaline conditions could potentially lead to degradation.[22] Unless your sample matrix or extraction procedure involves these extreme conditions, degradation is a less likely cause of low recovery compared to the physical loss mechanisms discussed above.

Q3: How can I confirm that my low recovery is due to the extraction step and not my analytical instrument (e.g., GC-MS)?

This is a critical aspect of troubleshooting. To isolate the problem, you should analyze a standard of this compound that has not been subjected to the extraction process. Prepare a standard in the same final solvent as your extracted samples and at a concentration you would expect if your recovery were 100%. If the instrument response for this standard is strong and reproducible, it points to a problem with your sample preparation and extraction. If the response is poor for the un-extracted standard, you should then troubleshoot your analytical instrument.

Q4: Are there any alternative extraction techniques I should consider?

Yes, depending on your sample matrix and available equipment, you might consider:

  • Dispersive Liquid-Liquid Microextraction (dLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to create a cloudy solution of fine droplets, increasing the surface area for extraction.[4][23] It is fast and uses minimal solvent.

  • Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then transferred to the injection port of a GC for desorption and analysis.[23] It is a solvent-free technique.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to extract solid or semi-solid samples.[19][24] The high temperature and pressure increase the efficiency and speed of the extraction.

References

Technical Support Center: Stabilizing 1,2-Dichloro-3-ethylbenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the long-term storage and stabilization of 1,2-dichloro-3-ethylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their critical applications. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles, to ensure the integrity and stability of your stored materials.

Frequently Asked Questions (FAQs)

What is the expected shelf life of this compound?

The shelf life of this compound is highly dependent on storage conditions. When stored under optimal conditions—cool, dry, protected from light, and under an inert atmosphere—it is expected to remain stable for several years. However, exposure to adverse conditions can lead to degradation over a much shorter period. Regular purity assessments are recommended for material stored for extended durations.

What are the primary degradation pathways for this compound?

Like other chlorinated aromatic hydrocarbons, this compound is susceptible to degradation through several pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of reactive intermediates, leading to dechlorination and the formation of various photoproducts.[1] Studies on dichlorobenzenes have shown that photolysis can lead to the formation of monochlorobenzene and other degradation products.[1]

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule. Research on dichlorobenzenes indicates that thermal decomposition primarily yields hydrogen chloride and a carbonaceous deposit.[2] The process can initiate at temperatures as low as 200°C.[3]

  • Hydrolysis: In the presence of water, chlorinated hydrocarbons can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl).[4] This process can be accelerated by elevated temperatures and the presence of certain metals that can act as catalysts.

  • Oxidation: Although generally stable against oxidation under normal conditions, prolonged exposure to air and heat can lead to oxidative degradation.

What are the visible signs of this compound degradation?

Visual inspection can often provide the first clues of degradation. Key indicators include:

  • Color Change: Pure this compound should be a clear, colorless liquid. The development of a yellow or brownish tint is a common sign of degradation, likely due to the formation of polymeric or oxidized byproducts.

  • Formation of Precipitate: The appearance of solid material or cloudiness can indicate the formation of insoluble degradation products.

  • Acidic Odor: A sharp, acidic odor may suggest the formation of hydrogen chloride (HCl) due to hydrolysis.

What are the optimal storage conditions for long-term stability?

To maximize the shelf life of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool environment, ideally between 2-8°C.[5]Reduces the rate of potential thermal decomposition and slows down other degradation reactions.
Light Store in amber glass bottles or other light-proof containers.[4]Prevents photodegradation initiated by UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4][6]Displaces oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Moisture Use tightly sealed containers and store in a dry location.Minimizes the risk of hydrolysis and subsequent acid formation.
Container Use high-quality, clean, and dry containers.Prevents contamination that could catalyze degradation.
What container materials are compatible with this compound?

The choice of container material is crucial to prevent contamination and degradation.

  • Recommended:

    • Borosilicate glass (Amber): Excellent chemical resistance and protects from light.

    • Carbon Steel and Stainless Steel: Suitable for larger-scale storage, provided the material is free of water and acids.[4][6]

  • To Avoid:

    • Plastics: Many plastics are incompatible and can be degraded by chlorinated solvents, leading to leaching of plasticizers and other contaminants into the product.

    • Aluminum and other reactive metals: Chlorinated hydrocarbons can react with aluminum, especially in the presence of moisture, which can lead to corrosion and potentially hazardous reactions.

Are any stabilizers recommended for long-term storage?
  • Free Radical Scavengers: Compounds like butylated hydroxytoluene (BHT) are added to solvents like diethyl ether and tetrahydrofuran to scavenge free radicals that initiate peroxide formation. A similar mechanism could be beneficial for inhibiting photo-initiated degradation.

  • Acid Scavengers: Small amounts of weak bases or epoxides can be added to neutralize any HCl formed through hydrolysis, thus preventing acid-catalyzed degradation. For other chlorinated solvents, amines or other organic bases have been used.

  • Alkenes: For chlorinated solvents like chloroform and dichloromethane, alkenes such as amylene or cyclohexene are used as stabilizers. These compounds can react with and neutralize degradation products like phosgene and HCl.

It is crucial to note that the choice and concentration of a stabilizer must be carefully considered, as it may interfere with downstream applications. If a stabilizer is to be used, it is recommended to conduct small-scale stability studies to ensure compatibility and efficacy.

Troubleshooting Guide

My stored this compound has developed a yellow tint. What should I do?

A yellow tint is a primary indicator of degradation.

  • Isolate the Container: Segregate the discolored material to prevent any potential cross-contamination.

  • Assess Purity: Perform a purity analysis, preferably using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any impurities.

  • Evaluate Storage Conditions: Review your storage protocol against the recommended conditions. Check for light exposure, elevated temperatures, or improper sealing of the container.

  • Consider Repurification: If the purity is compromised but the compound is still valuable, consider redistillation to remove colored impurities. This should be done with caution, as heating degraded chlorinated compounds can be hazardous.

  • Dispose if Necessary: If significant degradation has occurred, dispose of the material according to your institution's hazardous waste guidelines.

I detected acidic vapors in my storage container. What is the cause and how can I prevent it?

Acidic vapors are a strong indication of hydrogen chloride (HCl) formation, likely due to hydrolysis.

  • Cause: The presence of water in the this compound has led to a slow reaction, forming HCl. This can be exacerbated by higher temperatures.

  • Immediate Action: Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Prevention:

    • Ensure Dryness: Use anhydrous grade this compound if possible. If not, ensure the compound is thoroughly dried before long-term storage.

    • Inert Atmosphere: Storing under a dry inert gas like nitrogen or argon will prevent atmospheric moisture from entering the container.[4][6]

    • Proper Sealing: Use high-quality caps with chemically resistant liners (e.g., PTFE) to ensure a tight seal.

My GC-MS analysis shows impurities not present in the original batch. What are the likely degradation products?

The identity of the impurities can provide insight into the degradation pathway.

  • Potential Degradation Products:

    • Isomers of Dichloro-ethylbenzene: High temperatures or catalytic processes could potentially cause isomerization.

    • Monochloro-ethylbenzene: This would suggest a dechlorination reaction, possibly initiated by light.[1]

    • Chlorophenols: Formation of these would indicate a reaction involving water and potentially oxygen.

    • Higher Molecular Weight Compounds: These could be dimers or polymers formed through free-radical processes.

  • Action Plan:

    • Cross-reference with Known Degradants: Compare the mass spectra of the unknown peaks with library data for known degradation products of chlorinated benzenes.

    • Review Storage History: Correlate the identified impurities with the storage conditions. For example, the presence of monochloro-ethylbenzene strongly suggests light exposure.

Visualized Workflows and Pathways

Decision Tree for Optimal Storage

Caption: Decision tree for selecting appropriate storage conditions.

Simplified Potential Degradation Pathways

DegradationPathways A This compound B Dechlorination (e.g., Monochloro-ethylbenzene) A->B Light (UV) C Hydrolysis (e.g., Chlorophenols + HCl) A->C Water / Heat D Oxidation/Polymerization (e.g., Colored byproducts) A->D Oxygen / Heat / Light

Caption: Simplified potential degradation pathways.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

1. Objective: To determine the purity of a this compound sample and identify any impurities.

2. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for separating aromatic compounds (e.g., DB-5ms or equivalent)

  • High-purity helium carrier gas

  • Sample vials with PTFE-lined caps

  • Microsyringe

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • This compound sample

  • Reference standard of this compound (if available for quantitative analysis)

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent.

  • Prepare a working solution by diluting the stock solution 1:100 with the same solvent in a GC vial.

4. GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

5. Analysis:

  • Inject the prepared sample into the GC-MS.

  • Acquire the data.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percent of the main peak corresponding to this compound.

  • For any impurity peaks, obtain the mass spectrum and perform a library search (e.g., NIST library) to tentatively identify the compounds.

6. Data Interpretation:

  • The purity of the sample is estimated by the area percentage of the main peak.

  • The identity of the impurity peaks can provide information on the degradation pathways that may have occurred during storage.

References

Enhancing the resolution of 1,2-Dichloro-3-ethylbenzene isomers on a chiral column

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Chromatography Applications

Guide ID: CSP-TS-0822 Topic: Enhancing the Resolution of 1,2-Dichloro-3-ethylbenzene Isomers on a Chiral Column Senior Application Scientist: Dr. Gemini

Introduction: The Challenge of Separating Closely Related Positional Isomers

The separation of structurally similar isomers, such as the various positional isomers of dichloro-ethylbenzene, presents a significant analytical challenge. While the specific molecule this compound is achiral, this guide addresses the broader and more common task of separating it from its other positional isomers (e.g., 2,3-dichloro-1-ethylbenzene, 3,4-dichloro-1-ethylbenzene, etc.). In such cases, a chiral stationary phase (CSP) is a powerful tool. The unique, three-dimensional structure of a CSP can offer exceptional selectivity, enabling the differentiation of subtle structural variations between positional isomers that may co-elute on standard achiral columns.[1]

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals aiming to enhance the resolution of this compound and its related isomers using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: Why should I use an expensive chiral column to separate achiral positional isomers? While seemingly counterintuitive, the highly ordered, three-dimensional environment of a chiral stationary phase provides unique selective interactions.[2] These interactions, including π-π stacking, hydrogen bonding, and dipole-dipole forces, are not limited to enantiomers.[2] Positional isomers, differing only in the substitution pattern on an aromatic ring, can exhibit distinct fits within the chiral selector's structure, leading to differential retention and, ultimately, successful separation where conventional C18 or phenyl columns might fail.

Q2: What are the best starting chiral stationary phases (CSPs) for halogenated aromatic compounds like dichlorinated ethylbenzenes? For aromatic compounds, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[3] Specifically, columns based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are highly recommended for initial screening. Their rigid structures and aromatic selectors facilitate strong π-π interactions with the analyte's benzene ring. Cyclodextrin-based CSPs can also be effective, as the aromatic portion of the analyte can form inclusion complexes with the cyclodextrin cavity.[1][2][4]

Q3: What are the recommended initial mobile phase screening conditions? A robust screening strategy should test multiple modes of chromatography.

  • Normal Phase (NP): A primary choice for this type of compound. Start with a simple mobile phase like n-Hexane / 2-Propanol (IPA) in a 90:10 (v/v) ratio. Ethanol can be used as an alternative alcohol modifier, as it can alter selectivity.[5]

  • Reversed Phase (RP): Useful if the isomers have sufficient hydrophobicity. Screen with Acetonitrile / Water or Methanol / Water gradients. This mode is also compatible with mass spectrometry.[3]

  • Polar Organic (PO): Utilizes polar organic solvents like pure methanol or acetonitrile. This can be beneficial for compounds with poor solubility in normal-phase solvents.[4]

Q4: How critical is temperature control in this separation? Temperature is a critical and complex parameter in separations on chiral stationary phases.[4] Generally, lower temperatures (e.g., 10-20°C) tend to increase enantioselectivity and can similarly enhance the resolution of positional isomers by strengthening the specific, yet subtle, intermolecular interactions.[6][7] However, the effect is not always predictable; in some cases, increasing the temperature can improve resolution or even alter the elution order.[7][8] Therefore, temperature should always be considered a key optimization parameter.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses common issues encountered during method development in a direct question-and-answer format.

Issue 1: All isomers are co-eluting or show no signs of separation.

  • Question: I've injected my mixture of dichlorinated ethylbenzene isomers, but I see only a single, sharp peak. What's my next step?

  • Answer & Rationale:

    • Confirm Mobile Phase Strength: In normal phase, your mobile phase may be too strong (too much alcohol), causing rapid elution without sufficient interaction with the CSP. Decrease the alcohol content in 5% increments (e.g., from 10% IPA to 5% IPA). Conversely, in reversed phase, the mobile phase may be too weak (not enough organic solvent).

    • Switch the Alcohol Modifier: The choice of alcohol in normal phase is crucial. The interaction of the alcohol with the CSP's carbamate groups can significantly influence analyte recognition. If IPA does not provide separation, switch to Ethanol. This simple change can dramatically alter selectivity.[9]

    • Screen a Different CSP Class: If a polysaccharide-based column yields no separation, the interaction mechanism may be insufficient. Switch to a CSP with a different mechanism, such as a Pirkle-type column (e.g., Whelk-O 1), which relies heavily on π-acceptor/π-donor interactions.[10] The electron-withdrawing chlorine atoms and the ethyl group on the benzene ring make these interactions highly relevant.

Issue 2: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5).

  • Question: My peaks are starting to separate, but they are not baseline resolved. How can I improve the resolution?

  • Answer & Rationale: This is a common and solvable problem. Optimization should proceed systematically.

    • Step 1: Mobile Phase Composition Tuning: Fine-tune the ratio of your mobile phase solvents. Small changes can have a large impact on selectivity. For instance, in a Hexane/IPA system, adjust the IPA percentage in 1-2% increments (e.g., from 95:5 to 96:4).

    • Step 2: Temperature Optimization: Lower the column temperature. Decreasing the temperature in 5°C increments (e.g., from 25°C down to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater separation.[6][11]

    • Step 3: Flow Rate Reduction: Lowering the flow rate can increase column efficiency and improve resolution, as described by the Van Deemter equation.[4] If your standard flow rate is 1.0 mL/min, try reducing it to 0.5-0.7 mL/min. While this increases run time, it is a valuable tool for achieving baseline separation, especially for closely eluting peaks.[4]

Issue 3: My peaks are broad or show significant tailing.

  • Question: I have some separation, but the peaks are not symmetrical, making accurate integration difficult. What causes this?

  • Answer & Rationale: Peak tailing is often caused by undesirable secondary interactions or column issues.

    • Check for Column Overload: Injecting too concentrated a sample is a common cause of peak asymmetry.[12] Prepare a 1:10 and 1:100 dilution of your sample and inject again. If the peak shape improves dramatically, reduce your sample concentration.[6]

    • Rule out Column Contamination: Strongly retained impurities from previous injections can create active sites at the column inlet, leading to tailing.[13] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., isopropanol or ethanol for polysaccharide columns).[6] In severe cases, reversing the column (for back-flushing) may dislodge particulates from the inlet frit.[12][13]

    • Consider Mobile Phase Additives (with caution): While these isomers are neutral, peak tailing can sometimes be caused by interactions with residual silanols on the silica support. Adding a small amount (0.1%) of an acidic or basic modifier is a common strategy, but for neutral compounds, this is less likely to be the root cause and should be a last resort.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor resolution.

Caption: A systematic workflow for troubleshooting and optimizing poor isomer resolution.

Experimental Protocols & Data

Protocol: Method Development for Dichloro-ethylbenzene Isomer Separation

This protocol provides a structured approach to developing a separation method from scratch.

1. Column and System Preparation:

  • Install a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H or equivalent).

  • Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C.

2. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in the mobile phase.

  • Prepare a working standard by diluting the stock solution to approximately 0.1 mg/mL.

3. Initial Screening Injection:

  • Inject 5 µL of the working standard.

  • Run the analysis and evaluate the chromatogram for any signs of peak separation.

4. Optimization Phase:

  • If resolution is poor (Rs < 1.5): Systematically apply the strategies from the troubleshooting guide.

  • Mobile Phase: Decrease the IPA content to 5%. If resolution is still poor, prepare a new mobile phase of n-Hexane/Ethanol (95:5 v/v) and re-equilibrate the column before injecting.

  • Temperature: Once the optimal mobile phase is identified, lower the temperature to 15°C. Allow the system to fully equilibrate before the next injection.

  • Flow Rate: If necessary, reduce the flow rate to 0.7 mL/min to further enhance peak resolution.

Data Summary: Example Optimization Results

The following table summarizes hypothetical results from the optimization protocol, demonstrating how systematic changes can significantly improve the resolution between two closely eluting positional isomers of dichloro-ethylbenzene.

ParameterCondition A (Initial) Condition B (MP Optimized) Condition C (Temp Optimized)
Chiral Column Cellulose-CSPCellulose-CSPCellulose-CSP
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / EtOH (95:5)n-Hexane / EtOH (95:5)
Temperature 25 °C25 °C15 °C
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Resolution (Rs) 0.8 (Co-elution)1.4 (Partial Separation)1.9 (Baseline Resolved)

This data illustrates that a change in the alcohol modifier from IPA to ethanol provided a significant boost in selectivity, and a subsequent decrease in temperature was sufficient to achieve baseline resolution.

References

Technical Support Center: Strategies for Reducing Solvent Consumption in the HPLC Analysis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals focused on optimizing the HPLC analysis of 1,2-Dichloro-3-ethylbenzene. This resource provides in-depth troubleshooting advice and frequently asked questions to help you implement sustainable, cost-effective, and efficient analytical methods by minimizing solvent consumption without compromising data quality.

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying compounds like this compound. However, traditional HPLC methods are often solvent-intensive, leading to significant environmental impact and high operational costs associated with solvent purchase and waste disposal.[1][2] The principles of Green Analytical Chemistry (GAC) encourage the reduction of hazardous substances and waste, making solvent consumption a prime target for optimization.[1][3]

This guide is structured to provide practical, field-proven insights into troubleshooting common issues encountered when modifying methods for solvent reduction and to answer frequently asked questions about the available strategies.

Troubleshooting Guide: Overcoming Common Hurdles in Solvent Reduction

This section addresses specific issues you may encounter when adapting your HPLC method for this compound analysis to be more solvent-efficient.

Question 1: I switched to a narrower internal diameter (ID) column to save solvent, but now my peak resolution for this compound and its related impurities has significantly decreased. What went wrong?

Answer:

This is a common issue that arises from not properly scaling the flow rate to the new column dimensions. The key is to maintain the optimal linear velocity of the mobile phase to preserve chromatographic efficiency.

Causality Explained: Peak resolution is directly related to the efficiency of the separation (plate count). Efficiency is maximized at an optimal mobile phase linear velocity. When you reduce the column's internal diameter without proportionally reducing the volumetric flow rate, the linear velocity increases dramatically, moving it away from the optimal point on the van Deemter curve. This leads to increased band broadening and, consequently, a loss of resolution.[4]

Step-by-Step Troubleshooting Protocol:

  • Verify Flow Rate Calculation: The flow rate must be scaled according to the square of the ratio of the column radii. The formula is:

    • New Flow Rate = Old Flow Rate × (New Column ID² / Old Column ID²)

    • For example, transitioning from a standard 4.6 mm ID column to a 2.1 mm ID column requires a significant flow rate reduction: New Flow Rate = 1.0 mL/min × (2.1² / 4.6²) ≈ 0.21 mL/min.[5]

  • Inspect for Extra-Column Volume: Miniaturized systems are highly sensitive to extra-column band broadening, which is the peak dispersion that occurs outside of the column (in tubing, fittings, and the detector flow cell).[6]

    • Action: Ensure you are using tubing with the smallest possible internal diameter (e.g., ≤0.125 mm) and that all tubing lengths are minimized.[6][7] Check for any dead volumes in fittings. If using a standard HPLC system with a microbore column, the detector flow cell might be too large, contributing to dispersion.

  • Re-evaluate Injection Volume: The injection volume should also be scaled down to prevent column overload and peak distortion. A good starting point is to scale it proportionally to the reduction in column volume.

  • Perform System Suitability Test: After making adjustments, inject a standard of this compound to verify that resolution, peak asymmetry, and efficiency meet your method's requirements.

Question 2: To shorten my run time and save solvent, I switched to a column with smaller particles (e.g., from 5 µm to sub-2 µm), and now my system backpressure is exceeding the instrument's limit. How can I fix this?

Answer:

Switching to columns packed with smaller particles, a hallmark of Ultra-High-Performance Liquid Chromatography (UHPLC), dramatically increases separation efficiency but also significantly raises backpressure.[8] This is governed by the Darcy equation, which shows that pressure is inversely proportional to the square of the particle diameter.

Causality Explained: Smaller particles create a more densely packed stationary phase, which offers greater resistance to mobile phase flow. If your instrument is not designed for the high pressures generated (i.e., it's a standard HPLC system, not a UHPLC), you will encounter pressure-related issues.[8][9]

Step-by-Step Troubleshooting Protocol:

  • Confirm Instrument Pressure Limits: Verify the maximum pressure rating of your HPLC pump, injector, and detector. Standard HPLC systems typically operate up to 400-600 bar (6,000-9,000 psi), whereas UHPLC systems can handle pressures of 1000 bar (15,000 psi) or more.[8]

  • Reduce the Flow Rate: This is the most direct way to lower backpressure. While smaller particles allow for higher optimal linear velocities, you may need to operate at a slightly lower flow rate to stay within your system's pressure limits.[10]

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase (typically acetonitrile/water or methanol/water for reversed-phase analysis of this compound). This, in turn, lowers the overall system backpressure. Ensure your analyte is stable at the selected temperature.

  • Consider Superficially Porous Particles (SPPs): If a UHPLC system is not available, consider columns with SPPs (also known as core-shell particles). These particles provide efficiencies close to sub-2 µm particles but generate significantly lower backpressure, making them compatible with many standard HPLC systems.[2] Our lab achieved a 50% reduction in both run time and solvent use by switching from a fully porous to an SPP column.[2]

Question 3: I installed a solvent recycler for my isocratic analysis of this compound, but I'm observing drifting baselines and inconsistent retention times after a few runs. Is the recycler contaminating my mobile phase?

Answer:

Yes, it is highly likely. While solvent recycling is an excellent way to reduce waste in isocratic methods, it must be implemented carefully to avoid contaminating the mobile phase reservoir.[11][12]

Causality Explained: A solvent recycler uses a switching valve that diverts the eluent to waste only when the detector signal is above a set threshold (i.e., when a peak is eluting).[11][13] The "clean" baseline eluent is returned to the solvent reservoir. However, two issues can arise:

  • Late-Eluting Impurities: If your sample contains impurities that elute long after your target analyte (this compound), they may not be detected if the run is stopped too early. These compounds will be recycled back into the mobile phase, gradually increasing the baseline noise and potentially interfering with subsequent runs.[12]

  • UV-Transparent Impurities: Some sample matrix components may not absorb at the detection wavelength set for your analyte. These will not trigger the waste valve and will be recycled, altering the mobile phase composition over time and affecting retention.[12]

Step-by-Step Troubleshooting Protocol:

  • Set the Threshold Correctly: Ensure the signal threshold on the recycler is set just above the baseline noise level to ensure all detected peaks are diverted to waste.

  • Perform a Blank Gradient Run: To check for late-eluting impurities, run a blank gradient with a strong solvent (like 100% acetonitrile) after a few recycled runs. This will elute any strongly retained compounds that have accumulated on the column.

  • Monitor a Second Wavelength: If your detector allows, monitor a lower, non-specific wavelength (e.g., 210-220 nm) in a second channel.[12] Many otherwise "invisible" impurities absorb at these low wavelengths. Use the signal from this channel to control the recycling valve, ensuring more contaminants are sent to waste.[12]

  • Limit Recycling Time: Do not recycle the same mobile phase indefinitely. It is good practice to replace the recycled mobile phase with a fresh batch daily or after a set number of injections to prevent the slow buildup of contaminants.[14]

  • Use a Stir Bar: Place a magnetic stir bar in the solvent reservoir to ensure the recycled solvent is homogeneously mixed with the bulk mobile phase.[5]

Workflow Diagram: Solvent Recycler Operational Logic

G cluster_0 HPLC System cluster_1 Solvent Destination Detector Detector Output Recycler Solvent Recycler (Threshold Check) Detector->Recycler Analog Signal Valve Switching Valve Recycler->Valve Signal > Threshold? Recycler->Valve Signal < Threshold? Reservoir Mobile Phase Reservoir Valve->Reservoir Recycle to Reservoir Waste Waste Container Valve->Waste Divert to Waste

Caption: Operational logic of an HPLC solvent recycling system.

Frequently Asked Questions (FAQs)

Question 1: What are the primary strategies for reducing solvent consumption in the HPLC analysis of this compound?

Answer:

There are several effective strategies that can be employed, often in combination, to significantly reduce solvent use. These fall into three main categories:

  • Method Miniaturization: This involves reducing the physical scale of the chromatography.[2]

    • Narrower Columns: Moving from a 4.6 mm ID column to 3.0 mm or 2.1 mm ID columns can reduce solvent consumption by over 50-75%, respectively, provided the flow rate is scaled appropriately.[15][16]

    • Shorter Columns: If the existing method provides excessive resolution, a shorter column can be used to decrease run time and, therefore, solvent use per sample.[15]

    • Smaller Particle Sizes: Using columns with smaller particles (e.g., sub-2 µm in UHPLC or 2.7 µm SPPs) increases efficiency, allowing for the use of shorter columns and/or faster flow rates without sacrificing resolution, leading to shorter run times.[2][3]

  • Mobile Phase and Method Optimization: This focuses on adjusting the chemical and physical parameters of the method.

    • Greener Solvents: Replacing traditional solvents like acetonitrile and methanol with more environmentally friendly alternatives such as ethanol can be a viable option.[17][18][19] However, this requires careful method re-validation, as solvent choice significantly impacts selectivity.[19] For this compound, ethanol could be a suitable replacement for methanol in a reversed-phase system.

    • Optimized Run and Equilibration Times: Ensure the analysis stop time is not excessively long after the last peak has eluted.[15] Additionally, modern methods may not require the traditional 10-15 column volumes for re-equilibration in gradient elution; this can often be reduced to 3-4 column volumes.

  • Instrumentation and Hardware Solutions: This involves using modern equipment designed for sustainability.

    • UHPLC Systems: Ultra-High-Performance Liquid Chromatography systems are designed to work with small particle columns at high pressures, enabling very fast analyses (often < 2 minutes) with drastically reduced solvent consumption.[9][20]

    • Solvent Recyclers: For isocratic methods, these devices can recycle up to 90% of the mobile phase by diverting only the peak-containing eluent to waste.[11][21]

    • Alternative Techniques: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the primary mobile phase, dramatically reducing the consumption of organic solvents.[22][23] SFC is an excellent green alternative for normal-phase separations and can be applied to moderately polar compounds like this compound.[23][24]

Data Summary: Impact of Column Dimensions on Solvent Consumption
Column TypeDimensions (L x ID, dp)Typical Flow Rate (mL/min)Solvent Consumption per 10-min Run (mL)% Solvent Saved (vs. HPLC 4.6 mm)
Conventional HPLC150 x 4.6 mm, 5 µm1.010.00%
Narrow Bore HPLC150 x 3.0 mm, 5 µm0.434.357%
Microbore HPLC100 x 2.1 mm, 3 µm0.202.080%
UHPLC50 x 2.1 mm, 1.7 µm0.402.0 (in a 5-min run)80%

Note: Solvent savings are calculated based on a per-run basis and can be even more significant when considering reduced analysis times.[4][5][25]

Question 2: How does transitioning to UHPLC specifically help in solvent reduction for an analyte like this compound?

Answer:

Transitioning from conventional HPLC to UHPLC is one of the most effective ways to reduce solvent consumption for several interconnected reasons:

  • Increased Efficiency from Sub-2µm Particles: UHPLC columns use particles smaller than 2 µm.[8] This dramatically increases the number of theoretical plates per unit length of the column. This high efficiency allows for two key benefits:

    • Shorter Columns: You can use a much shorter column (e.g., 50 mm) while achieving the same or better resolution than a longer HPLC column (e.g., 150 mm). A shorter column means a lower column volume and shorter run times.[25]

    • Faster Flow Rates: The optimal linear velocity is higher for smaller particles, allowing you to run at faster flow rates without losing efficiency. The combination of a shorter column and a faster optimal flow rate leads to a significant reduction in analysis time, often by a factor of 9 or more.[25]

  • Use of Smaller ID Columns: UHPLC systems are inherently low-dispersion systems, making them ideal for use with smaller internal diameter columns (typically 2.1 mm or even 1.0 mm).[9][25] As shown in the table above, reducing the column ID from 4.6 mm to 2.1 mm reduces the solvent consumed per unit time by about 80%.[5]

  • Combined Effect: When you combine a shorter column, a smaller ID, and a faster analysis time, the solvent savings are multiplicative. A method that took 15 minutes and consumed 15 mL of solvent on an HPLC system might take only 1.5 minutes and consume less than 1 mL on a UHPLC system.[9][25] This translates to substantial cost savings, especially with expensive solvents like acetonitrile.[25]

Experimental Protocol: Method Transfer from HPLC to UHPLC for Solvent Reduction

This protocol outlines the steps to transfer an existing HPLC method for this compound to a UHPLC platform.

Objective: Reduce analysis time and solvent consumption by at least 80% while maintaining or improving resolution.

Starting HPLC Method:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: 65% Acetonitrile, 35% Water

  • Flow Rate: 1.0 mL/min

  • Run Time: 12 min

Target UHPLC Method:

  • Select a Geometrically Scalable Column: Choose a UHPLC column with the same stationary phase chemistry but with smaller particles and dimensions. To maintain resolving power, keep the L/dp (Length/particle size) ratio similar.

    • HPLC L/dp = 150 / 5 = 30,000

    • Target UHPLC Column: C18, 50 mm x 2.1 mm, 1.7 µm (L/dp = 50 / 1.7 ≈ 29,412). This is an excellent match.

  • Scale the Flow Rate: Adjust the flow rate for the new column ID.

    • New Flow Rate = 1.0 mL/min × (2.1² / 4.6²) ≈ 0.21 mL/min

  • Adjust for Particle Size (Optional but Recommended): To leverage the speed of UHPLC, further increase the flow rate. A general rule is to scale it inversely to the particle size ratio.

    • Final Flow Rate = 0.21 mL/min × (5 / 1.7) ≈ 0.62 mL/min

  • Scale the Gradient (If Applicable): For gradient methods, the gradient steps must be scaled to the new column volume and flow rate to maintain selectivity. This is a more complex calculation often facilitated by method transfer calculators provided by instrument manufacturers.

  • Scale the Injection Volume: Reduce the injection volume to avoid overloading the smaller column.

    • Scaling Factor = (New Column Volume / Old Column Volume)

    • New Injection Volume ≈ Old Volume × [(50 × 2.1²) / (150 × 4.6²)] ≈ Old Volume × 0.07

  • System Optimization and Verification:

    • Ensure the UHPLC system uses low-volume tubing and a small-volume flow cell.

    • Inject a system suitability standard containing this compound and any critical impurities.

    • Verify that retention order, resolution, and peak shape are acceptable. The new run time should be significantly shorter (approximately 1-2 minutes).

Question 3: What are the pros and cons of using "greener" alternative solvents like ethanol for my reversed-phase analysis?

Answer:

Replacing conventional solvents like acetonitrile (ACN) and methanol (MeOH) with greener alternatives is a key principle of GAC.[18][26] Ethanol is the most common "green" replacement in reversed-phase HPLC.[18]

Pros of Using Ethanol:

  • Environmental and Safety Profile: Ethanol is produced from renewable biological sources, is biodegradable, and has significantly lower toxicity compared to ACN and MeOH.[17][27]

  • Cost-Effective: It is often less expensive than high-purity ACN.

  • Good Eluting Strength: Ethanol has an elution strength in reversed-phase systems that is comparable to ACN and stronger than MeOH, making it a suitable substitute.

Cons and Considerations:

  • Higher Viscosity: Ethanol-water mixtures are more viscous than ACN-water or MeOH-water mixtures. This results in higher system backpressure, which may require reducing the flow rate or increasing the column temperature to manage.[17][19]

  • Altered Selectivity: Switching solvents will almost always change the selectivity of the separation because each solvent interacts differently with the analyte and the stationary phase.[28] A method developed with ACN will need to be re-optimized and re-validated if switched to ethanol. You cannot simply swap one for the other.

  • Higher UV Cutoff: Ethanol has a higher UV cutoff (~210 nm) compared to ACN (~190 nm).[18] This can be a problem if you need to detect this compound or its impurities at low UV wavelengths.

  • Regulatory Acceptance: If you are working in a regulated environment (e.g., GMP), changing the mobile phase composition is a significant modification that requires full method re-validation and regulatory submission.[15][19]

Question 4: What is Supercritical Fluid Chromatography (SFC), and could it be a viable option for analyzing this compound?

Answer:

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid as the primary component of the mobile phase.[22] The most common fluid is carbon dioxide (CO₂), which becomes supercritical above 31.1°C and 73.8 bar.[23] Small amounts of organic co-solvents (modifiers), like methanol, are often added to adjust the mobile phase's polarity and elution strength.[23]

Key Advantages of SFC:

  • "Green" Technique: SFC drastically reduces the use of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[23]

  • Fast Separations: The low viscosity and high diffusivity of supercritical CO₂ allow for very high flow rates without generating excessive backpressure. This leads to extremely fast separations, often 5-10 times faster than HPLC.[23][29]

  • Orthogonal Selectivity: SFC typically behaves as a normal-phase technique, providing different selectivity compared to reversed-phase HPLC. This is highly valuable for separating isomers or complex mixtures.[30]

  • Lower Costs: Reduced solvent consumption leads to significant savings in both purchase and disposal costs.[23]

Viability for this compound: Yes, SFC is a very viable and advantageous technique for analyzing this compound. As a moderately non-polar, halogenated compound, it is well-suited for separation on common SFC stationary phases (like silica or diol columns) using a CO₂/methanol mobile phase. SFC has been successfully used for the analysis of various halogenated compounds and other aromatic hydrocarbons.[24] Given the significant benefits in speed and solvent reduction, exploring SFC for this analysis is highly recommended for any lab looking to implement green chemistry principles.

Decision Workflow: Choosing a Solvent Reduction Strategy

G Start Start: Need to Reduce Solvent Consumption Isocratic Is the method isocratic? Start->Isocratic Hardware Is new hardware an option? Isocratic->Hardware No Recycle Implement Solvent Recycling Isocratic->Recycle Yes Regulated Is the method regulated (GMP)? Hardware->Regulated No UHPLC Transition to UHPLC or SFC Hardware->UHPLC Yes Miniaturize Miniaturize Method: - Smaller ID Column - Shorter Column Regulated->Miniaturize Yes (within allowed adjustment limits) Optimize Optimize Method: - Reduce run/equilibration time - Use SPP columns Regulated->Optimize Yes Revalidate Re-develop & Re-validate using greener solvents (e.g., Ethanol) Regulated->Revalidate No (requires full re-validation) Recycle->Start Re-evaluate Miniaturize->Start Re-evaluate UHPLC->Start Re-evaluate Optimize->Start Re-evaluate Revalidate->Start Re-evaluate

Caption: Decision tree for selecting an appropriate solvent reduction strategy.

References

Addressing matrix effects in the analysis of 1,2-Dichloro-3-ethylbenzene in complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Strategies for 1,2-Dichloro-3-ethylbenzene Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Complex Samples

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this analyte in challenging matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively. We will delve into the nuances of matrix effects, offering field-proven insights and robust methodologies to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing concise answers and actionable troubleshooting steps.

Q1: My this compound signal is significantly higher in sample extracts compared to my solvent-based standards, leading to recoveries over 100%. What is causing this?

A: This phenomenon is likely due to a matrix-induced signal enhancement, a common occurrence in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).[1] Non-volatile components from your sample matrix can accumulate in the GC inlet liner. These components can mask "active sites"—locations where your analyte might otherwise adsorb or degrade. This "protective" effect leads to a greater amount of this compound reaching the detector, resulting in an artificially enhanced signal.[1]

Troubleshooting Steps:

  • Inspect and Replace the GC Inlet Liner: A contaminated liner is a primary cause. If you observe residue, replace it with a new, properly deactivated liner.

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that both your standards and samples experience similar matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: This is the most robust solution. An ideal internal standard would be 1,2-Dichloro-3-(ethyl-d5)benzene or a deuterated dichlorobenzene. These compounds co-elute and experience the same matrix effects as the native analyte, providing accurate correction.[2]

Q2: I'm observing poor reproducibility and signal suppression for this compound in my industrial wastewater samples. What are the likely causes and how can I mitigate this?

Troubleshooting Workflow:

Caption: Workflow for addressing signal suppression.

Detailed Steps:

  • Enhance Sample Preparation: For aqueous samples like wastewater, a robust sample cleanup is crucial. Consider Solid-Phase Extraction (SPE) with a sorbent that retains your analyte while allowing interfering compounds to be washed away. Liquid-Liquid Extraction (LLE) can also be optimized to selectively extract this compound.

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure that the diluted analyte concentration remains above the method's limit of quantitation.

  • Stable Isotope Dilution (SID): As mentioned previously, using a stable isotope-labeled internal standard is the most effective way to compensate for signal suppression.[2]

Q3: I am having difficulty separating this compound from other dichlorobenzene or ethylbenzene isomers. What can I do to improve chromatographic resolution?

A: The separation of isomers can be challenging due to their similar physical and chemical properties.[5][6] Achieving good resolution is critical for accurate quantification.

Optimization Strategies:

  • Column Selection: Ensure you are using a GC column with appropriate selectivity for aromatic compounds. A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can provide better separation for such isomers compared to a non-polar column.[7]

  • Optimize GC Oven Temperature Program: A slower temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.

  • Carrier Gas Flow Rate: Operating the carrier gas at or near its optimal linear velocity will maximize column efficiency and improve resolution.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control measures to ensure the integrity of your results.

Protocol 1: Sample Preparation of Contaminated Soil using Purge-and-Trap (Based on EPA Method 5035A)

This protocol is essential for minimizing analyte loss and matrix interference for volatile compounds like this compound in solid samples.

Objective: To efficiently extract this compound from a soil matrix and introduce it into the GC-MS system, while minimizing matrix effects.

Materials:

  • Field sampling device (e.g., En Core™ sampler)

  • 40 mL VOA vials with PTFE-lined septa

  • Methanol (purge-and-trap grade)

  • Reagent-grade water

  • Stable isotope-labeled internal standard (e.g., Chlorobenzene-d5)[8]

  • Purge-and-trap concentrator and autosampler

  • GC-MS system

Procedure:

  • Sample Collection (Field): Collect a 5-gram soil sample using a coring device to minimize volatilization losses. Extrude the soil directly into a pre-weighed 40 mL VOA vial containing 5 mL of methanol.

  • Internal Standard Spiking: Immediately before sealing the vial, spike it with a known amount of the stable isotope-labeled internal standard solution.

  • Sample Storage: Store the vials at 4°C until analysis. The holding time should not exceed 14 days.

  • Sample Introduction (Lab): a. Gently shake the vial to ensure the methanol has thoroughly permeated the soil. b. Allow the soil to settle. c. Transfer a small aliquot (e.g., 100 µL) of the methanol extract into a VOA vial containing 5 mL of reagent-grade water. d. This vial is then placed in the purge-and-trap autosampler for analysis.

  • Purge-and-Trap Analysis: The aqueous/methanol sample is purged with an inert gas (e.g., helium). The volatile compounds, including this compound and the internal standard, are trapped on a sorbent trap. The trap is then rapidly heated to desorb the compounds onto the GC column.[9][10]

Protocol 2: Matrix Effect Evaluation and Quantification

This protocol provides a systematic approach to identify, quantify, and correct for matrix effects.

Matrix_Effect_Evaluation cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation A Solution A: Analyte in Pure Solvent analyze Analyze A, B, and C by GC-MS A->analyze B Solution B: Blank Matrix Extract B->analyze C Solution C: Analyte Spiked into Blank Matrix Extract C->analyze peak_areas Obtain Peak Areas: Area(A), Area(B), Area(C) analyze->peak_areas calculate Calculate Matrix Effect (%) = [ (Area(C) - Area(B)) / Area(A) - 1 ] * 100 peak_areas->calculate

Caption: Workflow for the quantitative evaluation of matrix effects.

Procedure:

  • Prepare Three Types of Samples:

    • Solution A: A standard solution of this compound at a known concentration in a pure solvent (e.g., methanol).

    • Solution B: A blank matrix extract, prepared by taking a sample known to be free of the analyte through your entire sample preparation process.

    • Solution C: A matrix-matched standard, prepared by spiking the blank matrix extract (Solution B) with the same concentration of this compound as in Solution A.

  • GC-MS Analysis: Analyze all three solutions under the same instrument conditions.

  • Calculate the Matrix Effect: The matrix effect is calculated as follows:

    • Matrix Effect (%) = [ (Peak Area in Solution C - Peak Area in Solution B) / Peak Area in Solution A - 1 ] * 100

    • A value close to 0% indicates no significant matrix effect.

    • A positive value indicates signal enhancement.

    • A negative value indicates signal suppression.

Data Presentation

Effective data management is key to understanding and mitigating matrix effects.

Table 1: Comparison of Calibration Strategies for this compound in Soil Extract

Calibration MethodAnalyte Recovery (%)Relative Standard Deviation (RSD, %)Comments
Solvent-Based Calibration 145%15%Demonstrates significant matrix-induced signal enhancement. Not suitable for accurate quantification.
Matrix-Matched Calibration 102%6%Effectively compensates for the matrix effect, leading to accurate results.
Stable Isotope Dilution 99.5%3%The gold standard; provides the most accurate and precise results by correcting for both matrix effects and variations in sample preparation.[2][11]

References

Technical Support Center: Ensuring the Stability of 1,2-Dichloro-3-ethylbenzene Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Dichloro-3-ethylbenzene (CAS No. 54484-61-6). This resource is designed for researchers, analytical chemists, and quality control professionals who rely on the accuracy and stability of chlorinated aromatic compound standards. Degradation of analytical standards can lead to inaccurate quantification, failed system suitability tests, and compromised data integrity. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you mitigate these risks and ensure the long-term stability of your this compound standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A: this compound is a chlorinated aromatic hydrocarbon.[1][2] Like many chlorinated compounds, its stability in analytical standards can be compromised by several factors. The primary concerns are degradation via hydrolysis, photolysis (degradation by light), and reactions with active surfaces or incompatible materials.[3][4] Over time, this degradation can lead to a decrease in the concentration of the parent compound and the appearance of unknown peaks in your analysis.

Q2: What is the ideal solvent for preparing this compound standards?

A: The choice of solvent is critical. High-purity, inert solvents are required. Methanol, hexane, and isooctane are commonly used for chlorinated hydrocarbons.[5] For gas chromatography (GC) applications, where this compound is frequently analyzed, ensure the solvent is "GC grade" or "pesticide residue grade" to avoid co-eluting impurities. Avoid solvents containing reactive impurities or water.

Q3: How should I store my stock and working standards?

A: Proper storage is the most effective way to prevent degradation. Standards should be stored in a cool, dark environment. Refrigeration at 2-8°C is highly recommended. To prevent photolytic degradation, always use amber glass vials with Teflon-lined screw caps.[3] The Teflon liner provides an inert barrier, preventing interaction with the cap material.[5] It is also advisable to blanket the container with an inert gas like nitrogen or argon to displace oxygen and moisture, further preserving stability.[6][7]

Q4: Can my analytical instrumentation contribute to the degradation of the standard?

A: Yes, the analytical system itself can be a source of degradation, especially in GC systems. Active sites in a hot GC inlet liner (especially if it's dirty or made of non-deactivated glass) can cause thermal breakdown of chlorinated compounds.[8] Using a properly deactivated inlet liner and ensuring the column is inert are crucial steps.[8][9]

Troubleshooting Guide: Diagnosing Standard Degradation

If you suspect your standard is degrading, use this guide to diagnose and resolve the issue.

Symptom 1: Decreasing Peak Area/Response Over Time

Q: My calibration curve is no longer linear, and the response for my standard is consistently decreasing with each injection. What's happening?

A: This is a classic sign of standard degradation. The concentration of this compound is likely decreasing in your vial.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm the standard is stored in an amber vial, refrigerated, and tightly capped. Was it left on a benchtop under ambient light for an extended period?

  • Check the Solvent Level: Has any solvent evaporated? Solvent evaporation will concentrate the analyte, but if the cap is loose, both solvent and the volatile analyte can be lost, or water can be introduced.

  • Suspect Contamination: Was the solvent used to prepare the standard fresh and of high purity? Was clean glassware used? Contaminants can sometimes accelerate degradation.

  • Prepare a Fresh Standard: The most definitive test is to prepare a new working standard from your stock solution. If the new standard provides the expected response, your old working standard has degraded. If the new standard also shows a low response, your stock solution may be compromised.

Symptom 2: Appearance of New, Unidentified Peaks

Q: I'm seeing new peaks in the chromatogram of my standard that were not there previously. Could these be degradation products?

A: It's highly likely. Degradation of chlorinated aromatics can occur through dehalogenation (loss of chlorine atoms) or other reactions, leading to the formation of new compounds.[10][11]

Troubleshooting Steps:

  • Evaluate the GC System: First, rule out system contamination. Inject a solvent blank. If the peaks are present in the blank, the issue is with your system (e.g., contaminated injector, column bleed, or carrier gas impurity).[8][9]

  • Correlate with Parent Peak Decrease: Do the new peaks appear as the main this compound peak decreases in area? This correlation is strong evidence of degradation.

  • Consider the Matrix: If you are analyzing a sample matrix, these could be matrix components. However, if this is happening in a clean standard solution, degradation is the most probable cause.

  • Mass Spectrometry (MS) Confirmation: If you have a GC-MS system, analyzing the standard can help identify the degradation products by examining their mass spectra, providing definitive proof.

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing issues with your analytical standard.

G start Problem Observed: Inconsistent Analytical Results symptom1 Symptom: Decreasing Peak Area start->symptom1 symptom2 Symptom: New/Ghost Peaks start->symptom2 check_storage 1. Verify Storage (Dark, Cold, Tightly Capped?) symptom1->check_storage check_blank 1. Inject Solvent Blank symptom2->check_blank check_prep 2. Review Preparation Log (Correct Solvent, Clean Glassware?) check_storage->check_prep prep_fresh 3. Prepare Fresh Working Standard check_prep->prep_fresh standard_issue Standard Degradation Confirmed prep_fresh->standard_issue is_blank_dirty Peaks in Blank? check_blank->is_blank_dirty system_issue Troubleshoot GC System (Inlet, Column, Gas) is_blank_dirty->system_issue Yes is_blank_dirty->standard_issue No

Caption: Troubleshooting workflow for diagnosing standard degradation.

In-Depth Technical Protocols

To proactively prevent degradation, follow these validated protocols for the preparation and handling of your standards.

Table 1: Recommended Materials and Storage Conditions
ParameterRecommendationRationale
Primary Container Type 1 Amber Borosilicate Glass VialsInert and protects from UV/visible light to prevent photolysis.
Cap Liner PTFE (Teflon)-lined Screw CapProvides an inert seal, preventing leaching and analyte interaction.[5]
Solvent GC Grade or Pesticide Residue Grade Methanol/Hexane/IsooctaneHigh purity minimizes reactive contaminants.
Storage Temp. 2-8 °C (Refrigerated)Slows down potential chemical reactions and solvent evaporation.
Atmosphere Headspace flushed with N₂ or Argon (Optional but recommended)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[6][7]
GC Inlet Liner Deactivated (Silanized) Glass LinerPrevents thermal degradation of the analyte in the hot injector.[8]
Protocol 1: Preparation of a Stock Standard Solution (e.g., 1000 µg/mL)
  • Material Preparation: Use a Class A volumetric flask and ensure it is scrupulously clean and dry. Use a calibrated analytical balance.

  • Weighing: Accurately weigh the required amount of neat this compound standard into the volumetric flask. Perform this in a fume hood.

  • Dissolution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound completely.

  • Dilution: Dilute to the final volume with the solvent. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Transfer & Storage: Immediately transfer the stock solution into smaller-volume amber glass vials with PTFE-lined caps. Fill vials to minimize headspace. Flush with nitrogen before capping if possible.

  • Labeling & Documentation: Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Record all details in a laboratory notebook.

  • Storage: Place the vials in a refrigerator at 2-8°C.

Protocol 2: Preparation of Working Standards
  • Equilibration: Allow the stock solution to warm to ambient temperature for at least 30 minutes before opening to prevent condensation of atmospheric water into the standard.

  • Dilution: Using clean, calibrated pipettes or syringes, perform serial dilutions of the stock solution to achieve the desired working concentrations.

  • Storage: Store working standards under the same conditions as the stock solution (refrigerated, in amber vials).

  • Best Practice: Prepare fresh working standards from the stock solution regularly. The stability of dilute standards is often lower than that of concentrated stock solutions. A weekly preparation schedule is a good starting point, with verification.

Experimental Workflow for Standard Preparation and Verification

G start Start: Obtain Neat Standard weigh 1. Accurately Weigh Neat Material start->weigh dissolve 2. Dissolve and Dilute to Volume in Class A Volumetric Flask weigh->dissolve transfer 3. Transfer to Amber Vials (PTFE-lined caps) dissolve->transfer store 4. Store at 2-8°C, Protected from Light transfer->store analyze_t0 5. Analyze Freshly Prepared Standard (T=0) store->analyze_t0 establish_baseline Establish Baseline Response and Purity Profile analyze_t0->establish_baseline stability_check 6. Re-analyze Standard at Scheduled Intervals (T=x) establish_baseline->stability_check compare 7. Compare Results to T=0 Data stability_check->compare pass Result: Standard is Stable (Response within ±5% of T=0) compare->pass Criteria Met fail Result: Standard is Degrading (Response <95% or New Peaks) compare->fail Criteria Not Met

Caption: Workflow for preparing and verifying the stability of standards.

Understanding the Mechanisms of Degradation

A deeper understanding of why degradation occurs allows for more effective prevention. For chlorinated aromatics like this compound, the primary abiotic degradation pathways relevant to analytical standards include:

  • Photolysis: The energy from UV and even ambient laboratory light can be sufficient to break the carbon-chlorine (C-Cl) bond. This is why the use of amber glassware is non-negotiable.

  • Hydrolysis: Reaction with water can lead to the replacement of a chlorine atom with a hydroxyl group (-OH). While slow for this class of compounds, the presence of moisture, especially at elevated temperatures or catalyzed by impurities, can contribute to degradation over long-term storage.[6]

  • Reaction with Active Surfaces: Metal surfaces (other than high-quality stainless steel) and active sites on glass (silanol groups) can catalyze degradation, particularly at the elevated temperatures found in a GC inlet.[3][8] This emphasizes the need for high-quality, inert vials and properly deactivated GC consumables.

  • Oxidation: While less common for the aromatic ring itself without a catalyst, the ethyl group could be susceptible to oxidation if reactive oxygen species are present. Storing under an inert atmosphere minimizes this risk.[4]

By controlling these factors—light, water, reactive surfaces, and oxygen—you can significantly extend the shelf-life and reliability of your this compound analytical standards, ensuring the accuracy and integrity of your scientific data.

References

Technical Support Center: Optimization of 1,2-Dichloro-3-ethylbenzene Extraction from Sediment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient extraction of 1,2-Dichloro-3-ethylbenzene from sediment matrices. This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development. Here, we move beyond simple protocols to explore the fundamental principles governing efficient extraction, empowering you to troubleshoot and optimize your workflow with confidence.

Method Selection Guide

Choosing the right extraction technique is the first critical step toward achieving high recovery and reproducible results. This compound is a semi-volatile, hydrophobic organic compound, as indicated by its physicochemical properties.

PropertyValueImplication for Extraction
Molecular Weight 175.06 g/mol [1][2]Semi-volatile nature.
LogP (octanol/water) 3.556[3]Highly hydrophobic; strong affinity for organic sediment components.
Water Solubility Very low (log₁₀WS = -3.64 mol/L)[3]Insoluble in water; requires organic solvents for extraction.
Boiling Point 222 °C[1]Suitable for extraction methods involving heat, but care must be taken to prevent volatile losses during solvent evaporation steps.

This profile suggests that methods effective for other semi-volatile organic compounds (SVOCs) and chlorinated hydrocarbons will be appropriate.[4] The primary challenge lies in efficiently desorbing the analyte from the complex sediment matrix.

Below is a decision-making workflow to guide your selection process.

G start Start: Define Experimental Goals throughput Need High Throughput? start->throughput solvent_limit Solvent Reduction Critical? throughput->solvent_limit Yes soxhlet Soxhlet Extraction (e.g., EPA Method 3540C) throughput->soxhlet No automation Automation Required? solvent_limit->automation Yes uae Ultrasonic-Assisted Extraction (UAE) solvent_limit->uae No pfe Pressurized Fluid Extraction (PFE) (e.g., EPA Method 3545A) automation->pfe Yes automation->uae No end Proceed to Protocol pfe->end Fast, Automated, Low Solvent uae->end Fast, Moderate Solvent soxhlet->end Exhaustive, High Solvent, Slow

Caption: Decision workflow for selecting an extraction method.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for extracting this compound?

A1: Given its high LogP value of 3.556, this compound is nonpolar.[3] Therefore, a nonpolar solvent or a mixture including a nonpolar solvent is the ideal starting point.

  • Hexane or a mixture like Acetone/Hexane (1:1, v/v) is an excellent choice. Acetone, a polar aprotic solvent, helps to disrupt analyte-matrix interactions and penetrate water layers within the sediment, while hexane efficiently solubilizes the nonpolar target analyte.[1] This combination is widely recommended in EPA methods for SVOCs.[5]

  • Dichloromethane (DCM) is another effective solvent. However, due to its toxicity and potential for creating emulsions, it is often used in combination with acetone (e.g., Acetone/DCM 1:1, v/v).

  • Toluene can also be used, especially in Soxhlet extractions, due to its higher boiling point, which allows for efficient extraction of strongly sorbed compounds.

Q2: My sediment samples are wet. How does this affect the extraction efficiency?

A2: High water content is a common challenge that can significantly reduce extraction efficiency. Water acts as a barrier, preventing nonpolar solvents from reaching the analyte bound to sediment particles. There are two primary strategies to address this:

  • Sample Pre-treatment: The most effective approach is to mix the wet sediment with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.[6] This is a mandatory step in many standard methods like EPA 3540C (Soxhlet) and is highly recommended for PFE and UAE.

  • Solvent System Modification: Using a solvent mixture containing a water-miscible solvent like acetone or isopropanol can improve the penetration of the solvent into the wet matrix.[1][7] The polar solvent helps to displace water from the particle surfaces, allowing the nonpolar solvent component to access and dissolve the analyte.

Q3: What are "matrix effects" and how can I mitigate them?

A3: A matrix effect is the alteration of the analytical signal (enhancement or suppression) caused by co-extracted compounds from the sediment, not the analyte itself.[3][8] Sediments, especially those rich in organic matter (e.g., humic and fulvic acids), are notorious for causing matrix effects.

  • Cause: Co-extracted materials can interfere with the analyte's ionization in the mass spectrometer source or compete for active sites on the GC column.

  • Mitigation Strategies:

    • Cleanup: The most robust solution is to perform a post-extraction cleanup step. Solid-Phase Extraction (SPE) with silica gel or Florisil cartridges is common for removing polar interferences.[9]

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank, analyte-free sediment sample that has been processed through the entire extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.

    • Internal Standards: Use isotopically labeled analogs of this compound or a compound with very similar chemical properties as an internal standard. This is the gold standard for correcting for matrix effects and variations in recovery.[8]

Troubleshooting Common Extraction Issues

Even with a well-chosen method, problems can arise. This section provides a logical approach to diagnosing and solving common issues.

G start Problem: Low Analyte Recovery check_solvent Is the solvent choice appropriate? start->check_solvent check_drying Was the sample adequately dried? check_solvent->check_drying Yes sol_revisit Revisit solvent selection. Consider nonpolar/polar mixtures. check_solvent->sol_revisit No check_matrix Is the sediment high in organic content? check_drying->check_matrix Yes sol_dry Mix with anhydrous sodium sulfate until free-flowing. check_drying->sol_dry No check_params Are extraction parameters (time, temp, pressure) optimized? check_matrix->check_params No sol_cleanup Incorporate a post-extraction cleanup step (e.g., SPE). check_matrix->sol_cleanup Yes sol_optimize Increase extraction time, temperature (for PFE/Soxhlet), or sonication cycles. check_params->sol_optimize No end Problem Resolved check_params->end Yes

Caption: Troubleshooting flowchart for low analyte recovery.

Issue 1: Consistently low recovery of this compound.

  • Possible Cause 1: Inefficient Desorption from Matrix. The analyte is strongly bound to organic matter in the sediment.

    • Solution (PFE): Increase the extraction temperature. Elevated temperatures decrease solvent viscosity and increase analyte solubility, enhancing extraction efficiency.[10] A temperature of 100-120°C is a good starting point for SVOCs.[1] Also, consider adding a second static extraction cycle.

    • Solution (UAE): Increase the sonication time or the number of extraction cycles. Ensure the tip of the sonicator horn is submerged in the solvent layer, not the sediment, to maximize energy transfer.[11]

    • Solution (Soxhlet): Increase the extraction time. For highly contaminated or high-organic-content sediments, 18-24 hours may be necessary for exhaustive extraction.[6]

  • Possible Cause 2: Inappropriate Solvent Polarity. The chosen solvent may not be optimal for both disrupting matrix interactions and solubilizing the analyte.

    • Solution: If using a single nonpolar solvent like hexane, switch to a mixture such as acetone/hexane (1:1). The acetone helps to wet the matrix and desorb the analyte, making it available to the hexane.

Issue 2: Poor reproducibility between replicate samples.

  • Possible Cause 1: Sample Inhomogeneity. Sediment samples are often heterogeneous.

    • Solution: Homogenize the entire sample before taking subsamples. This can be done by air-drying (if volatile loss is not a concern), grinding, and thorough mixing. For wet samples, vigorous stirring is essential.

  • Possible Cause 2: Inconsistent Water Content. Varying amounts of water in subsamples will lead to variable extraction efficiency.

    • Solution: Determine the water content of a separate subsample and report results on a dry weight basis.[4] For the extraction itself, ensure each subsample is consistently and thoroughly mixed with a drying agent like sodium sulfate.

Issue 3: Extracted sample contains many interferences, complicating analysis.

  • Possible Cause: High Levels of Co-extractables. Sediments with high organic carbon or sulfur content will yield "dirty" extracts.

    • Solution 1 (Cleanup): Implement a post-extraction cleanup procedure. A common method is passing the extract through a solid-phase extraction (SPE) cartridge containing silica gel or Florisil to remove polar interferences.[9]

    • Solution 2 (Sulfur Removal): If elemental sulfur is an issue (common in anaerobic sediments), it can be removed by adding activated copper powder or a small amount of mercury to the extract and shaking.

Detailed Experimental Protocols

Protocol 1: Pressurized Fluid Extraction (PFE) - (Adapted from EPA Method 3545A)[1][5]

This method is fast, automated, and uses significantly less solvent than traditional techniques.[10] It is ideal for high-throughput laboratories.

  • Sample Preparation:

    • Weigh approximately 10 g of homogenized sediment into a beaker.

    • Add anhydrous sodium sulfate and mix with a spatula until the sample is a free-flowing powder.

    • Transfer the mixture to an appropriate-sized PFE extraction cell. Place cellulose or glass fiber filters at the bottom and top of the cell.

    • Spike the sample with surrogate standards as required by your QA/QC protocol.

  • Extraction Parameters:

    • Solvent: Acetone/Hexane (1:1, v/v)

    • Temperature: 120 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 90 seconds

  • Post-Extraction:

    • Collect the extract in a collection vial.

    • If necessary, pass the extract through a drying column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • Add internal standards just prior to GC analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) - (Adapted from EPA Method 3550C)

UAE is a rapid and moderately low-solvent technique suitable for a variety of sample loads.

  • Sample Preparation:

    • Weigh approximately 10 g of homogenized sediment (pre-mixed with sodium sulfate if wet) into a beaker or vial.

    • Spike with surrogate standards.

  • Extraction:

    • Add 30 mL of Acetone/Hexane (1:1, v/v) to the sample.

    • Place the sample in an ultrasonic bath or insert a high-intensity ultrasonic horn probe into the solvent layer.

    • Sonicate for 3 minutes. Note: Avoid allowing the sample to overheat. A pulsed sonication cycle may be necessary.

    • Allow the sediment to settle. Decant the solvent into a clean flask.

    • Repeat the extraction two more times with fresh aliquots of solvent, combining the extracts.

  • Post-Extraction:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Add internal standards prior to analysis.

Protocol 3: Soxhlet Extraction - (Adapted from EPA Method 3540C)[7]

Soxhlet is a classic, exhaustive extraction method. While slow and solvent-intensive, it is often considered a benchmark for extraction efficiency.

  • Sample Preparation:

    • Mix 10 g of homogenized sediment with an equal amount of anhydrous sodium sulfate.

    • Place the mixture into a cellulose extraction thimble.

    • Spike surrogate standards directly onto the sample in the thimble.

  • Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 250 mL of Hexane/Acetone (1:1, v/v) and a few boiling chips to a round-bottom flask and connect it to the Soxhlet apparatus.

    • Extract for 18-24 hours, maintaining a cycle rate of 4-6 cycles per hour.

  • Post-Extraction:

    • Cool the apparatus and decant the extract.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract using a Kuderna-Danish (K-D) apparatus followed by a nitrogen blowdown to a final volume of 1 mL.

    • Add internal standards prior to analysis.

References

Selection of an appropriate internal standard for 1,2-Dichloro-3-ethylbenzene quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 1,2-Dichloro-3-ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during chromatographic analysis. Here, we move beyond simple procedural lists to explain the scientific reasoning behind methodological choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for the accurate quantification of this compound?

An internal standard is crucial for enhancing the accuracy and precision of quantitative analyses.[1][2] It is a known amount of a compound added to all samples, calibration standards, and quality controls.[2] The primary role of an IS is to correct for variations that can occur during the entire analytical process, from sample preparation and extraction to injection and instrumental analysis.[3][4][5][6]

Any procedural errors, such as slight variations in injection volume, solvent evaporation, or inconsistencies in sample extraction, will affect both the analyte (this compound) and the internal standard in the same proportional manner.[2][5] By calculating the ratio of the analyte's response to the IS response, these variations are normalized, leading to more reliable and reproducible quantification.[3][7][8] This is particularly important in complex matrices or with multi-step sample preparation procedures where the potential for analyte loss is higher.[9][10]

Q2: What are the essential characteristics of an ideal internal standard for this compound analysis?

Selecting an appropriate internal standard is the most critical step for the success of the internal standard method.[11] The ideal IS should possess the following characteristics:

  • Chemical Similarity: The IS should be structurally and chemically similar to this compound.[1][4][12] This ensures that it behaves similarly during sample preparation (e.g., extraction efficiency) and chromatographic analysis (e.g., retention time, response to experimental condition variations).[3][4][12][13]

  • Resolution: The IS must be well-separated chromatographically from this compound and any other components in the sample matrix to avoid peak overlap and interference.[3][4][5]

  • Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[4][7][11]

  • Stability and Purity: The IS must be chemically stable throughout the entire analytical procedure and be of high, known purity.[1][5][7][13]

  • Detector Response: It should have a similar response to the detector as the analyte, and its concentration should be similar to the expected concentration of the analyte.[3][12]

Troubleshooting Guide

Problem 1: I am unsure which specific compound to select as an internal standard for my GC-MS analysis of this compound.

Solution:

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the gold standard for an internal standard is a stable isotopically labeled (SIL) analog of the analyte.[11][14][15]

  • Best Choice (SIL): An isotopically labeled version of this compound, such as this compound-d4 or -d9, would be the ideal choice. SIL internal standards are chemically identical to the analyte, meaning they co-elute and have the same extraction and ionization behavior.[16][17][18] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, even if they are not chromatographically separated.[10][19][20]

  • Alternative (Structural Analog): If a SIL version is unavailable or cost-prohibitive, a structurally similar compound is the next best option.[14][15] Consider the following candidates, keeping in mind they must be screened for co-elution with your analyte and any matrix components.

    • Other Dichlorinated Benzene Isomers: Compounds like 1,3-dichloro-5-ethylbenzene or other positional isomers of dichloroethylbenzene could be suitable.

    • Chlorinated Toluenes: 2,3-Dichlorotoluene is a potential candidate due to its structural similarity.[21]

    • Deuterated Analogs of Similar Compounds: In the absence of a deuterated version of the specific analyte, a deuterated version of a closely related compound can be effective. For example, deuterated dichlorobenzenes like 1,2-dichlorobenzene-d4 have been used as surrogates in EPA methods for volatile organic compounds.[22][23]

    • Brominated or Fluorinated Analogs: For analyses using detectors other than MS (like ECD), where co-elution is problematic, a halogenated compound with a different halogen can be a good choice. For instance, a brominated or fluorinated benzene derivative could be used.[11] EPA methods for chlorinated hydrocarbons have used compounds like 4-bromo-1-fluorobenzene as an internal standard.[24]

The following table summarizes the properties of potential internal standards:

Internal Standard CandidateRationale for SelectionKey Considerations
This compound-d9 Ideal Choice (SIL): Chemically identical, co-elutes, compensates best for matrix effects and procedural losses.[14][16]Availability and cost. Requires MS detection.
1,2-Dichlorobenzene-d4 Good Alternative (SIL): Structurally similar deuterated compound. Used in EPA methods.[22][23]May have slight retention time differences from the analyte.
2,3-Dichlorotoluene Structural Analog: Similar chlorinated aromatic structure.[21]Must be chromatographically resolved. May have different detector response and extraction efficiency.
4-Bromofluorobenzene Alternative for non-MS detectors: Structurally related halogenated aromatic. Used in EPA methods.[24]Must be chromatographically resolved. Different detector response is expected.
Problem 2: My internal standard peak area is inconsistent across my sample set.

Solution:

Inconsistent internal standard peak areas can indicate several issues within your analytical workflow.[6] A systematic approach to troubleshooting is required.

Workflow for Troubleshooting IS Inconsistency

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,2-Dichloro-3-ethylbenzene in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental monitoring and industrial effluent analysis, the accurate quantification of specific organic pollutants is paramount. 1,2-Dichloro-3-ethylbenzene, a halogenated aromatic hydrocarbon, represents a class of compounds that can be introduced into wastewater streams from various industrial processes. Its potential environmental impact necessitates the use of robust and reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of two prevalent analytical techniques for the determination of this compound in wastewater: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) .

The validation of an analytical procedure is a critical process to ensure that the method is suitable for its intended purpose.[1] This guide will delve into the validation parameters as stipulated by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and Eurachem, to provide a framework for selecting the most appropriate method for your laboratory's needs.[2][3]

The Importance of Method Validation

Method validation provides objective evidence that an analytical method is fit for its intended purpose.[4] For the analysis of this compound in a complex matrix like wastewater, a validated method ensures the reliability, reproducibility, and accuracy of the analytical data. This is crucial for regulatory compliance, process control, and environmental risk assessment. The core parameters of method validation that will be discussed in the context of comparing HS-GC-MS and P&T-GC-MS are:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methodologies

Both HS-GC-MS and P&T-GC-MS are powerful techniques for the analysis of volatile organic compounds (VOCs) in water.[5][6] The choice between them often depends on the required sensitivity, sample throughput, and the specific characteristics of the analyte and the sample matrix.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a technique where the volatile compounds in the headspace above a liquid or solid sample are injected into a gas chromatograph for separation and detection by a mass spectrometer.[5] This method is particularly advantageous for its simplicity, high throughput, and reduced matrix effects as the non-volatile components of the wastewater sample remain in the vial.

Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

P&T-GC-MS is a dynamic headspace technique where an inert gas is bubbled through the wastewater sample, stripping the volatile analytes.[7] These analytes are then trapped on an adsorbent material, thermally desorbed, and introduced into the GC-MS system. This method offers excellent sensitivity due to the pre-concentration of the analytes on the trap.[8]

Experimental Validation Protocols and Data Comparison

To provide a clear comparison, the following sections detail the experimental protocols for validating both HS-GC-MS and P&T-GC-MS methods for the analysis of this compound in wastewater. The presented data is illustrative and based on typical performance characteristics of these techniques.

Specificity and Selectivity

Specificity is demonstrated by analyzing a blank wastewater sample and a wastewater sample spiked with this compound and other potentially interfering compounds. The mass spectrometer provides a high degree of selectivity through the use of selected ion monitoring (SIM) mode, where only specific mass fragments of the target analyte are monitored.

Experimental Protocol:

  • Analyze a certified blank wastewater sample to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a spiked wastewater sample containing this compound at a known concentration.

  • Analyze a mixed standard containing this compound and other common industrial solvents and dichlorobenzene isomers to ensure chromatographic separation and unique mass spectral identification.

Linearity and Range

Linearity is established by analyzing a series of calibration standards across a range of concentrations. The response (peak area) is then plotted against the concentration, and a linear regression is performed.

Experimental Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of at least five calibration standards by spiking known volumes of the stock solution into blank wastewater. The concentration range should be selected based on the expected levels of the analyte in real samples.

  • Analyze each calibration standard in triplicate.

  • Plot the average peak area against the concentration and determine the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.[9]

Table 1: Comparison of Linearity and Range

ParameterHS-GC-MSP&T-GC-MS
Linear Range 1 - 100 µg/L0.1 - 20 µg/L
Coefficient of Determination (R²) > 0.995> 0.998
Accuracy and Precision

Accuracy is determined by performing recovery studies on spiked wastewater samples at three different concentration levels (low, medium, and high). Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.

Experimental Protocol:

  • Accuracy: Spike blank wastewater samples at three concentration levels (e.g., 2 µg/L, 20 µg/L, and 80 µg/L for HS-GC-MS; 0.2 µg/L, 2 µg/L, and 15 µg/L for P&T-GC-MS). Analyze six replicates at each level and calculate the percent recovery.

  • Repeatability: Analyze six replicates of a spiked wastewater sample at a medium concentration level on the same day and by the same analyst. Calculate the relative standard deviation (RSD).

  • Intermediate Precision: Analyze six replicates of a spiked wastewater sample at a medium concentration level on three different days by two different analysts. Calculate the overall RSD.

Table 2: Comparison of Accuracy and Precision

ParameterHS-GC-MSP&T-GC-MS
Accuracy (% Recovery) 90 - 110%85 - 115%
Repeatability (RSD) < 10%< 15%
Intermediate Precision (RSD) < 15%< 20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • Analyze a series of low-concentration spiked samples (typically 7 replicates).

  • Calculate the standard deviation of the measured concentrations.

  • LOD = 3.3 x (Standard Deviation / Slope of the calibration curve)

  • LOQ = 10 x (Standard Deviation / Slope of the calibration curve)

Table 3: Comparison of LOD and LOQ

ParameterHS-GC-MSP&T-GC-MS
LOD 0.3 µg/L0.03 µg/L
LOQ 1.0 µg/L0.1 µg/L
Robustness

Robustness is assessed by making small, deliberate changes to the method parameters and observing the effect on the results.

Experimental Protocol:

  • Vary parameters such as incubation temperature and time for HS-GC-MS, and purge flow rate and time for P&T-GC-MS.

  • Analyze a spiked sample under each modified condition.

  • The results should not be significantly affected by these minor variations, demonstrating the method's reliability.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method and the specific steps involved in HS-GC-MS and P&T-GC-MS analysis.

G cluster_0 Method Validation Workflow Define Analytical Requirements Define Analytical Requirements Select Method Select Method Define Analytical Requirements->Select Method Develop Protocol Develop Protocol Select Method->Develop Protocol Perform Validation Experiments Perform Validation Experiments Develop Protocol->Perform Validation Experiments ICH Q2(R1) Guidelines Evaluate Data Evaluate Data Perform Validation Experiments->Evaluate Data Document Validation Report Document Validation Report Evaluate Data->Document Validation Report

Caption: A generalized workflow for analytical method validation.

G cluster_1 HS-GC-MS Workflow cluster_2 P&T-GC-MS Workflow Sample Collection Sample Collection Vial Sealing Vial Sealing Sample Collection->Vial Sealing Incubation Incubation Vial Sealing->Incubation Headspace Sampling Headspace Sampling Incubation->Headspace Sampling GC Injection GC Injection Headspace Sampling->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis Sample Collection Sample Collection Purging with Inert Gas Purging with Inert Gas Sample Collection ->Purging with Inert Gas Analyte Trapping Analyte Trapping Purging with Inert Gas->Analyte Trapping Thermal Desorption Thermal Desorption Analyte Trapping->Thermal Desorption GC Injection GC Injection Thermal Desorption->GC Injection Chromatographic Separation Chromatographic Separation GC Injection ->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation ->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection ->Data Analysis

Caption: Comparison of HS-GC-MS and P&T-GC-MS analytical workflows.

Conclusion and Recommendations

Both HS-GC-MS and P&T-GC-MS are suitable and powerful techniques for the determination of this compound in wastewater. The choice of method should be guided by the specific requirements of the analysis.

  • HS-GC-MS is recommended for routine analysis where high sample throughput and simplicity are critical. It is a robust method with acceptable sensitivity for many environmental monitoring applications.

  • P&T-GC-MS is the preferred method when very low detection limits are required, for instance, in trace-level contamination studies or when stringent regulatory limits must be met. The pre-concentration step provides significantly lower LOD and LOQ values.[10]

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and a clear understanding of the analytical objectives. It is imperative that any laboratory implementing these methods performs a comprehensive in-house validation to ensure the reliability and accuracy of their results.

References

Comparing the reactivity of 1,2-Dichloro-3-ethylbenzene with other dichlorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1,2-Dichloro-3-ethylbenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated ethylbenzenes are a class of aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise positioning of the two chlorine atoms and the ethyl group on the benzene ring profoundly influences the molecule's electronic properties and steric environment. This, in turn, dictates its reactivity in various chemical transformations. A thorough understanding of the differential reactivity among isomers is paramount for synthetic chemists to devise efficient and regioselective synthetic routes.

This guide provides an in-depth comparison of the reactivity of this compound with its other dichlorobenzene isomers. We will explore their behavior in key reaction classes, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. The discussion is grounded in the fundamental principles of electronic and steric effects, supported by experimental data and detailed protocols.

The isomers under consideration for this comparative analysis are:

  • This compound

  • 1,3-Dichloro-5-ethylbenzene

  • 1,4-Dichloro-2-ethylbenzene

  • 3,4-Dichloro-1-ethylbenzene

These isomers represent a diverse set of substitution patterns, allowing for a comprehensive evaluation of how substituent placement impacts chemical behavior.

The Foundation: Electronic and Steric Effects of Substituents

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[1][2]

  • Ethyl Group (-CH₂CH₃): The ethyl group is an electron-donating group (EDG) primarily through an inductive effect (+I).[1] It is considered a weakly activating group and directs incoming electrophiles to the ortho and para positions.[3]

  • Chlorine Atom (-Cl): Chlorine is an interesting case. It is an electron-withdrawing group (EWG) through its inductive effect (-I) due to its high electronegativity. However, it can also donate electron density to the ring through resonance (+M) via its lone pairs.[3] The inductive effect is stronger, making halogens deactivating groups overall.[3] Despite being deactivating, they are ortho, para-directors because the resonance stabilization of the intermediate carbocation is most effective at these positions.[4][5]

The combination of these groups on the benzene ring creates a unique electronic and steric landscape for each isomer, leading to distinct reactivity profiles.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The regioselectivity of EAS on dichlorinated ethylbenzenes is determined by the cumulative directing effects of the substituents.

Theoretical Predictions:

  • This compound: The ethyl group strongly activates the positions ortho and para to it (positions 4 and 6). The chlorine atoms deactivate the ring but also direct ortho and para. The position most activated and least sterically hindered is likely C4.

  • 1,3-Dichloro-5-ethylbenzene: The ethyl group activates positions 2, 4, and 6. The two chlorine atoms deactivate the ring. The positions ortho to the ethyl group (C2 and C6) are the most likely sites for electrophilic attack.

  • 1,4-Dichloro-2-ethylbenzene: The ethyl group activates positions 3, 5, and 1 (C-Cl). The chlorine at C1 directs to C2 (ethyl) and C6. The chlorine at C4 directs to C3 and C5. The most activated positions are C3 and C5.

  • 3,4-Dichloro-1-ethylbenzene: The ethyl group activates positions 2, 4 (C-Cl), and 6. The chlorine atoms direct to positions 2, 5, and 6. The most likely positions for substitution are C2 and C6.

Experimental Data Summary (Nitration):

IsomerPredicted Major Mononitration Product(s)Expected Relative Reactivity
This compound 1,2-Dichloro-3-ethyl-4-nitrobenzeneModerate
1,3-Dichloro-5-ethylbenzene 1,3-Dichloro-5-ethyl-2-nitrobenzeneHighest
1,4-Dichloro-2-ethylbenzene 1,4-Dichloro-2-ethyl-5-nitrobenzeneHigh
3,4-Dichloro-1-ethylbenzene 3,4-Dichloro-1-ethyl-6-nitrobenzeneModerate-Low

Note: Relative reactivity is a qualitative prediction based on the number and positions of activating and deactivating groups.

Experimental Protocol: Nitration of Dichlorinated Ethylbenzenes[8][9][10]

This protocol provides a general method for the nitration of dichlorinated ethylbenzenes.

Materials:

  • Dichlorinated ethylbenzene isomer (10 mmol)

  • Concentrated Sulfuric Acid (98%, 15 mL)

  • Concentrated Nitric Acid (70%, 10 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (100 mL) with a reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In the 100 mL round-bottom flask, carefully add the concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the dichlorinated ethylbenzene isomer to the cold sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding the concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the flask containing the dichlorinated ethylbenzene solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture over crushed ice in a large beaker.

  • The crude product should precipitate. If it is an oil, extract it with dichloromethane (2 x 20 mL).

  • Separate the organic layer and wash it with water, followed by 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Directing Effects in EAS

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal Ar'B(OH)₂ PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

A Guide to Inter-Laboratory Comparison for the Analysis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of 1,2-dichloro-3-ethylbenzene, a compound of interest in pharmaceutical development and environmental monitoring. We delve into the foundational analytical methodology, the design of a robust proficiency testing scheme, and the statistical evaluation of performance. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a critical resource for researchers, scientists, and quality control professionals seeking to ensure data accuracy, reliability, and comparability across multiple laboratory sites.

Introduction

The accurate quantification of specific chemical entities is a cornerstone of modern science, from ensuring the purity of active pharmaceutical ingredients (APIs) to monitoring environmental contaminants. This compound, a halogenated aromatic hydrocarbon, represents a class of compounds that may appear as process impurities or degradation products in drug manufacturing. Its accurate detection and quantification are therefore critical for regulatory compliance and patient safety.

When analytical testing for such a compound is performed across multiple laboratories—within a single organization or among different contract research organizations (CROs)—it is imperative to verify that all sites produce comparable and reliable results. Inter-laboratory comparisons, also known as proficiency tests (PT), are the primary tools for this purpose. According to ISO/IEC 17043:2010, proficiency testing evaluates participant performance against pre-established criteria, thereby validating a laboratory's measurement process.[1] This guide outlines the critical components of designing and implementing such a comparison for this compound, ensuring the trustworthiness and integrity of analytical data across the board.

Part 1: Foundational Analytical Methodology: GC-MS

The analysis of volatile organic compounds (VOCs) like this compound is dominated by Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[2] This choice is rooted in fundamental chemical principles:

  • Gas Chromatography (GC): This technique is ideal for separating volatile and thermally stable compounds. This compound's relatively low boiling point makes it amenable to vaporization in the GC inlet, allowing it to be carried by an inert gas through a capillary column for separation from other matrix components.

  • Mass Spectrometry (MS): Following separation, the MS detector bombards the eluted molecules with electrons, causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," providing highly specific identification. Furthermore, by monitoring specific fragment ions, MS allows for sensitive and accurate quantification.

A robust analytical method is the foundation of any successful inter-laboratory study. The protocol described below is based on established principles for volatile organic analysis, such as those found in EPA Method 524.2 for purgeable organic compounds.[3]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Solvent Extraction):

  • Rationale: While various sample preparation methods exist for VOCs, solvent extraction is a robust and widely accessible technique.[4][5] Methanol is often chosen as the extraction solvent due to its efficiency in recovering a broad range of VOCs from various matrices.[4]
  • Procedure:
  • Accurately weigh approximately 1.0 g of the sample matrix (e.g., drug substance powder) into a 20 mL headspace vial.
  • Using a Class A volumetric pipette, add 10.0 mL of methanol to the vial.
  • Immediately seal the vial with a PTFE-faced silicone septum and crimp cap to prevent loss of volatiles.
  • Vortex the sample for 2 minutes to ensure thorough extraction of the analyte into the solvent.
  • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any undissolved solids.
  • Carefully transfer a 1 mL aliquot of the supernatant into a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The parameters below are typical for the analysis of dichlorinated aromatic compounds and are designed to provide good chromatographic resolution and sensitivity. A non-polar capillary column like a DB-5ms or equivalent is selected for its ability to separate compounds based on boiling point.[6]
  • Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: 15°C/min to 250°C.
  • Final Hold: Hold at 250°C for 5 minutes.
  • Injector: Splitless mode, 250°C.
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
  • Acquisition Mode: Scan mode (m/z 45-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Quantitation ions for this compound would be determined from its mass spectrum (e.g., m/z 160, 145, 115).

3. Calibration and Quantification:

  • Rationale: A multi-point calibration curve is essential for demonstrating linearity and ensuring accurate quantification over a defined range.[7][8] An internal standard is used to correct for variations in injection volume and instrument response. A deuterated analog of a similar compound, like 1,4-Dichlorobenzene-d4, is an excellent choice as it behaves chromatographically like the analyte but is mass-spectrometrically distinct.
  • Procedure:
  • Prepare a stock solution of this compound in methanol at 1000 µg/mL.
  • Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 µg/mL to 20 µg/mL.
  • Prepare an internal standard (IS) stock solution (e.g., 1,4-Dichlorobenzene-d4) at 100 µg/mL.
  • Spike each calibration standard and sample preparation with the internal standard to a final concentration of 5 µg/mL.
  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) ≥ 0.995 is required.[8]

Workflow Visualization

The overall analytical process can be visualized as a clear, sequential workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing B Solvent Addition (Methanol) A->B C Vortex & Centrifuge B->C D Aliquot Transfer C->D E GC-MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calibration Curve Quantification H->I J Final Report I->J

Caption: High-level workflow for the GC-MS analysis of this compound.

Part 2: Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning, from the preparation of the test material to the statistical framework for evaluation. The design must be robust enough to isolate laboratory performance as the primary variable. This section is guided by the principles outlined in ISO 13528, the international standard for statistical methods in proficiency testing.[9][10]

1. Preparation and Distribution of Test Material:

  • Homogeneity and Stability: The single most critical factor is the test material itself. It must be demonstrably homogeneous to ensure every participant receives an identical sample. It must also be stable under the conditions of transport and storage.
  • Protocol:
  • Select a representative matrix (e.g., a placebo formulation or a well-characterized batch of the drug substance).
  • Fortify the matrix with a precisely known concentration of this compound. This is the "assigned value" against which laboratory results will be compared. The spiking level should be challenging but realistic (e.g., 5-10 times the expected limit of quantitation).
  • Thoroughly blend the fortified material to ensure homogeneity.
  • Package the material into individual, sealed, and identically labeled containers.
  • Conduct a homogeneity study by analyzing at least 10 randomly selected units in duplicate under repeatable conditions. The variation between units must be statistically insignificant compared to the expected variation between laboratories.
  • Distribute the samples to participating laboratories along with a clear set of instructions, a reporting deadline, and the analytical method described in Part 1.

2. Statistical Framework for Performance Evaluation:

  • Objective: To provide each laboratory with a standardized, objective measure of its performance relative to the assigned value and the results of its peers.
  • Performance Score (z-score): The z-score is the most common performance metric used in proficiency testing.[9][11] It normalizes a laboratory's result based on the group's performance and is calculated as:

Study Logic Visualization

The organization and flow of the inter-laboratory study follow a clear, logical progression.

Study_Logic cluster_labs Participating Laboratories A Study Coordinator: Prepare & Validate Test Material B Distribute Samples & Protocol to Labs A->B Lab1 Lab A Analysis B->Lab1 Lab2 Lab B Analysis B->Lab2 Lab3 Lab C Analysis B->Lab3 Lab_n Lab 'n' Analysis B->Lab_n C Labs Submit Results to Coordinator Lab1->C Lab2->C Lab3->C Lab_n->C D Coordinator Performs Statistical Analysis (ISO 13528) C->D E Generate & Distribute Performance Reports (z-scores) D->E

Caption: Logical flow of an inter-laboratory comparison study from coordination to reporting.

Part 3: Hypothetical Case Study & Data Analysis

To illustrate the process, consider a hypothetical inter-laboratory study involving five laboratories. The study coordinator prepared a batch of material fortified with This compound at an assigned value (X) of 15.0 µg/g . A target standard deviation for proficiency (σ ) was established at 1.5 µg/g .

Table 1: Hypothetical Inter-Laboratory Comparison Results
LaboratoryReported Mean (µg/g)Reported Std. Dev. (n=3)z-scorePerformance
Lab A14.50.5-0.33Satisfactory
Lab B16.00.7+0.67Satisfactory
Lab C18.20.6+2.13Questionable
Lab D11.50.8-2.33Questionable
Lab E15.22.1+0.13Satisfactory *

Note on Lab E: While the mean result is accurate, the high standard deviation indicates poor precision. This is an important secondary finding that a z-score alone does not capture and should be addressed in the final report.

Analysis of Results
  • Labs A and B: These laboratories demonstrate excellent performance, with results close to the assigned value and well within the satisfactory z-score range.

  • Lab C: This lab shows a positive bias, reporting a result that is significantly higher than the assigned value. The z-score of +2.13 serves as a "warning" signal, suggesting a potential systematic error, such as a calibration standard error or incorrect data processing.

  • Lab D: This lab shows a negative bias, with a result significantly lower than the assigned value. The z-score of -2.33 is also a warning signal, pointing to possible issues like incomplete sample extraction or analyte loss during preparation.

  • Lab E: This lab's mean result is very accurate. However, its internal precision (Std. Dev. of 2.1) is poor compared to the other participants. This suggests issues with repeatability in their process, which could be due to inconsistent sample preparation or instrument instability.

Conclusion and Recommendations

This guide establishes a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. The successful implementation of such a study hinges on three pillars: a validated and robust analytical method, a meticulously prepared and homogeneous test material, and a sound statistical framework for performance evaluation based on international standards like ISO 13528.

The hypothetical case study demonstrates how the z-score system effectively identifies not only laboratories with potential systematic bias (Labs C and D) but also highlights the need to evaluate other metrics like precision (Lab E). For laboratories receiving questionable or unsatisfactory scores, a root cause investigation is essential. This may involve reviewing calibration data, sample preparation procedures, instrument performance logs, and analyst training records. By embracing the principles of inter-laboratory comparison, organizations can build confidence in their analytical data, ensure cross-site data comparability, and uphold the highest standards of scientific integrity and quality.

References

Navigating the Predictive Power of QSAR for Chlorinated Ethylbenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental toxicology and drug development, the ability to predict the biological activity and potential toxicity of chemical compounds without extensive and costly in vivo testing is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful in silico tool to meet this challenge. This guide provides a comprehensive overview and comparison of QSAR studies as they apply to chlorinated ethylbenzenes, a class of compounds with significant environmental and toxicological interest. Drawing upon established principles and findings from related chlorinated aromatic compounds, we will explore the methodologies, molecular descriptors, and predictive models that are crucial for understanding the behavior of these molecules.

The Significance of QSAR for Chlorinated Ethylbenzenes

Chlorinated ethylbenzenes are a group of synthetic organic compounds that can be formed as byproducts in various industrial processes. Their structural similarity to other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), raises concerns about their potential for bioaccumulation and adverse health effects. Ethylbenzene itself is a known hazardous substance, with exposure linked to neurological and respiratory issues.[1][2] The addition of chlorine atoms to the ethylbenzene structure can significantly alter its physicochemical properties and, consequently, its toxicological profile.

QSAR offers a rational, scientifically-grounded approach to:

  • Prioritize congeners for further toxicological testing.

  • Predict the toxicity of un untested chlorinated ethylbenzenes.

  • Elucidate the mechanisms of toxicity by identifying key molecular features that drive biological activity.

  • Assess environmental fate and transport , such as soil sorption and biodegradability.[3]

This guide will navigate through the critical components of developing and evaluating QSAR models for this specific class of compounds, providing both theoretical understanding and practical insights.

Core Principles of QSAR Modeling: A Workflow

The development of a robust QSAR model is a multi-step process that requires careful consideration of data quality, descriptor selection, statistical modeling, and rigorous validation.[3]

QSAR_Workflow A Data Collection & Curation (Experimental Activity Data) C Descriptor Calculation (2D, 3D, Quantum-Chemical) A->C B Molecular Structure Input (SMILES, SDF) B->C D Data Splitting (Training and Test Sets) C->D E Model Development (e.g., MLR, PLS, RF) D->E F Model Validation (Internal & External) E->F G Applicability Domain Definition F->G H Prediction for New Chemicals G->H

Caption: A generalized workflow for developing and applying a QSAR model.

Comparing QSAR Methodologies for Chlorinated Aromatics

While specific comparative studies on chlorinated ethylbenzenes are not abundant in the literature, we can extrapolate from research on other chlorinated aromatic compounds to understand the most relevant QSAR approaches.

Linear Regression Models: The Foundation

Multiple Linear Regression (MLR) is a foundational QSAR technique that models the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Causality Behind Experimental Choices: MLR is often the first choice due to its simplicity and interpretability. The resulting equation clearly shows the weight and direction of influence of each descriptor on the predicted activity. For chlorinated aromatic compounds, MLR models have been successfully used to predict properties like soil sorption and toxicity.

Self-Validating System: The statistical robustness of an MLR model is assessed through parameters like the coefficient of determination (R²), standard error of the estimate, and the F-statistic. Cross-validation techniques, such as leave-one-out (LOO), are essential to evaluate the model's internal predictivity (Q²).

Partial Least Squares (PLS): Handling Complexity

For datasets with a large number of correlated descriptors, PLS is a powerful alternative to MLR. PLS reduces the dimensionality of the descriptor space by creating latent variables that capture the maximum covariance between the descriptors and the biological activity.

Expertise & Experience: In studies of chlorinated benzene derivatives causing olfactory mucosal toxicity, PLS discriminant analysis (PLS-DA) was effectively used to build a preliminary QSAR model.[4][5][6] This highlights the utility of PLS in handling the complex interplay of various physicochemical properties.

Machine Learning Approaches: The Modern Frontier

More advanced techniques like Random Forest (RF) and Support Vector Machines (SVM) are increasingly being used in QSAR. These methods can model non-linear relationships and often provide higher predictive accuracy.

Authoritative Grounding: A study on predicting repeat dose toxicity for a diverse set of chemicals demonstrated that a Random Forest QSAR model showed the best performance, with a root mean square error (RMSE) of 0.71 log10-mg/kg/day and an R² of 0.53 for the external test set.[7][8]

Key Molecular Descriptors for Chlorinated Ethylbenzenes

The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. For chlorinated ethylbenzenes, descriptors can be broadly categorized as follows:

Descriptor CategorySpecific ExamplesRelevance to Chlorinated Ethylbenzenes
Constitutional (0D/1D) Molecular Weight, Number of Chlorine Atoms (NCl), Number of Carbon Atoms (NC)These basic descriptors account for the overall size and composition of the molecule, which influences properties like volatility and transport.[9]
Topological (2D) Molecular Connectivity Indices, Kappa Shape IndicesThese descriptors encode information about the branching and connectivity of atoms within the molecule, which can affect receptor binding and metabolic pathways.
Geometric (3D) Molecular Surface Area, Molecular VolumeThese descriptors relate to the size and shape of the molecule, which are critical for steric interactions with biological macromolecules.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesThese descriptors provide insights into the electronic properties of the molecule, such as its reactivity and ability to participate in electrostatic interactions. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often correlated with the electrophilicity and reactivity of chlorinated compounds.[9][10]
Physicochemical LogP (Octanol-Water Partition Coefficient), PolarizabilityLogP is a crucial descriptor for hydrophobicity, which governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[11] Polarizability reflects the ease with which the electron cloud of a molecule can be distorted, influencing intermolecular interactions.[10]

A study on the olfactory mucosal toxicity of chlorinated benzene derivatives found that molecular dipolar momentum and the electronic properties of the substituent were positively correlated with toxicity, while descriptors related to hydrophobicity and electron affinity were inversely correlated.[4][5][6]

Experimental Protocols: Building a Predictive QSAR Model

The following provides a detailed, step-by-step methodology for developing a QSAR model for the toxicity of chlorinated ethylbenzenes.

Step 1: Data Set Preparation
  • Compile a dataset of chlorinated ethylbenzene congeners with reliable experimental data for a specific toxicological endpoint (e.g., EC50 for an aquatic organism, LD50 for a rodent).

  • Ensure data consistency and quality. The biological data should be from a single, consistent experimental protocol.

  • Draw the 2D chemical structures of all compounds in the dataset using a chemical drawing software and save them in a suitable format (e.g., SDF, MOL).

Step 2: Molecular Descriptor Calculation
  • Use specialized software (e.g., DRAGON, PaDEL-Descriptor) to calculate a wide range of molecular descriptors for each compound.

  • Optimize the 3D geometry of the molecules using a computational chemistry program (e.g., Gaussian, MOPAC) before calculating 3D and quantum-chemical descriptors.

Step 3: Data Preprocessing and Splitting
  • Preprocess the descriptor matrix: Remove constant and near-constant variables. Address highly correlated descriptors.

  • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. The splitting should be done rationally, for example, using the Kennard-Stone algorithm, to ensure that both sets span the descriptor space of the entire dataset.

Step 4: Model Development and Validation
  • Select a suitable statistical method (e.g., MLR, PLS, RF).

  • For MLR, use a variable selection algorithm (e.g., stepwise regression, genetic algorithm) to identify the most relevant descriptors.

  • Train the model on the training set.

  • Perform internal validation using cross-validation (e.g., leave-one-out or k-fold cross-validation) to assess the model's robustness and predictive power (Q²).

  • Perform external validation by using the trained model to predict the activity of the compounds in the test set. Calculate the predictive R² (R²pred).

Model_Validation A Full Dataset B Training Set (70-80%) A->B C Test Set (20-30%) A->C D Model Building & Internal Validation (e.g., Cross-Validation, Q²) B->D E External Validation (Prediction on Test Set, R²pred) C->E D->E F Final Model E->F

References

A Comparative Toxicological Study of Dichloroethylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichloroethylbenzene (DCEB) isomers are chlorinated aromatic hydrocarbons that may be encountered as intermediates in chemical synthesis or as environmental contaminants. The substitution pattern of the two chlorine atoms on the benzene ring, in addition to the ethyl group, gives rise to six primary isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloroethylbenzene. Understanding the toxicological profile of each isomer is crucial for accurate risk assessment and the development of appropriate safety guidelines. This guide provides a comparative analysis of the predicted toxicological effects of these isomers, drawing upon established structure-activity relationships (SAR) for chlorinated benzenes and related compounds, in the absence of comprehensive experimental data for each specific DCEB isomer.

The toxicological properties of chlorinated aromatic compounds are significantly influenced by the number and position of chlorine atoms on the benzene ring. These substitutions affect the molecule's lipophilicity, metabolic pathways, and potential to form reactive intermediates, all of which are key determinants of toxicity.[1][2] This guide will explore these relationships to build a predictive toxicological comparison of the DCEB isomers.

Predicted Metabolic Activation and Its Role in Toxicity

The toxicity of many chlorinated aromatic hydrocarbons is linked to their metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[3] The metabolism of dichloroethylbenzene isomers is anticipated to proceed through two main pathways: oxidation of the ethyl group and aromatic hydroxylation.

  • Ethyl Group Oxidation: The ethyl side chain can be hydroxylated to form the corresponding chloro-phenylethanol, which can be further oxidized to a chloro-acetophenone. This pathway is generally considered a detoxification route.

  • Aromatic Hydroxylation: The benzene ring can be oxidized to form chlorophenols. The position of hydroxylation is directed by the existing chlorine and ethyl substituents. This pathway can lead to the formation of reactive metabolites, such as quinones, which can induce oxidative stress and bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[4]

The specific CYP isozymes involved in the metabolism of DCEB isomers have not been definitively identified, but based on studies of similar compounds like benzene and other chlorinated hydrocarbons, CYP2E1 and CYP2B isoforms are likely to play a significant role.[5] The substitution pattern of the chlorine atoms can influence the rate and regioselectivity of these metabolic transformations, thereby affecting the toxicological outcome. For instance, isomers with adjacent unsubstituted carbon atoms on the ring may be more susceptible to epoxidation and subsequent formation of reactive diols and phenols.

DCEB Dichloroethylbenzene Isomers CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B) DCEB->CYP450 Ethyl_Ox Ethyl Group Oxidation CYP450->Ethyl_Ox Pathway 1 Aromatic_Hydrox Aromatic Hydroxylation CYP450->Aromatic_Hydrox Pathway 2 Detox Detoxification Products (e.g., Chloro-phenylethanols, Chloro-acetophenones) Ethyl_Ox->Detox Reactive Reactive Metabolites (e.g., Chlorophenols, Quinones) Aromatic_Hydrox->Reactive Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity) Reactive->Toxicity

Caption: Predicted metabolic pathways of dichloroethylbenzene isomers.

Comparative Toxicological Assessment

Due to the limited availability of direct experimental data for all DCEB isomers, this section provides a predictive comparison based on established SAR principles for related compounds.

Acute Toxicity

The acute toxicity of chlorinated benzenes generally increases with the degree of chlorination and lipophilicity.[1] For isomers, the position of the chlorine atoms can influence the lethal dose (LD50). It is plausible that DCEB isomers with chlorine atoms in positions that hinder detoxification pathways or promote the formation of reactive metabolites would exhibit higher acute toxicity. For instance, ortho-substituted isomers of other chlorinated aromatics have been shown to be more toxic than their meta- and para- counterparts.

Based on general hazard classifications from Safety Data Sheets for related compounds, DCEB isomers are expected to be harmful if swallowed or inhaled.[2] A definitive ranking of acute toxicity would require experimental determination of LD50 values for each isomer.

Cytotoxicity

The cytotoxicity of DCEB isomers is likely mediated by the formation of reactive metabolites that can induce oxidative stress, disrupt cellular membranes, and interfere with mitochondrial function. The lipophilicity of the isomers will also play a role, as more lipophilic compounds can more readily partition into cellular membranes.

Structure-Activity Relationship Insights:

  • Lipophilicity: The octanol/water partition coefficient (log P) is a key determinant of the bioavailability and cellular uptake of xenobiotics. Generally, increased lipophilicity correlates with increased cytotoxicity for chlorinated benzenes.[1]

  • Metabolic Activation: Isomers that are more readily metabolized to reactive quinones or other electrophilic species are predicted to be more cytotoxic. The substitution pattern will influence the susceptibility to bioactivation by CYP enzymes.

A comparative in vitro cytotoxicity study using a cell line such as human hepatoma (HepG2) cells would be invaluable for ranking the cytotoxic potential of the DCEB isomers.

Genotoxicity

The genotoxic potential of DCEB isomers is a significant concern, given that benzene is a known human carcinogen and its metabolites can induce DNA damage.[6] The genotoxicity of DCEB isomers would likely stem from the formation of reactive metabolites that can form DNA adducts or induce oxidative DNA damage.

Predictive Genotoxicity Profile:

  • Isomers that are metabolized to electrophilic intermediates, such as epoxides or quinones, are more likely to be genotoxic.

  • The overall genotoxic potential is expected to be influenced by the balance between metabolic activation and detoxification pathways.

Standard genotoxicity assays, such as the Ames test for mutagenicity and the Comet assay for DNA strand breaks, are necessary to definitively characterize the genotoxic profile of each isomer.

Proposed Experimental Protocols

To address the current data gaps, the following experimental protocols are proposed to enable a direct comparison of the toxicological effects of dichloroethylbenzene isomers.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines a method to assess the cytotoxicity of DCEB isomers in a relevant cell line, such as HepG2 cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of each DCEB isomer in culture medium. Replace the existing medium with the medium containing the different concentrations of the DCEB isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24 or 48 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

Start Seed HepG2 cells in 96-well plate Treat Treat with DCEB isomers (various concentrations) Start->Treat Incubate Incubate for 24/48 hours Treat->Incubate MTT Add MTT solution Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Add DMSO to dissolve formazan Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Comet Assay for Genotoxicity

This protocol describes a method to evaluate the DNA-damaging potential of DCEB isomers.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with DCEB isomers as described in the MTT assay protocol, typically for a shorter duration (e.g., 4 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend them in PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind the DNA and then apply an electric field to separate the DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

Start Treat cells with DCEB isomers Harvest Harvest and resuspend cells Start->Harvest Embed Embed cells in agarose on slide Harvest->Embed Lyse Lyse cells to remove membranes Embed->Lyse Electrophorese Perform alkaline electrophoresis Lyse->Electrophorese Stain Neutralize and stain DNA Electrophorese->Stain Visualize Visualize and quantify comets Stain->Visualize

Caption: Experimental workflow for the Comet genotoxicity assay.

Comparative Summary and Data Table

The following table summarizes the predicted toxicological profiles of the dichloroethylbenzene isomers based on SAR principles. It is important to reiterate that these are predictions and require experimental validation.

IsomerPredicted Acute Toxicity (Relative Ranking)Predicted Cytotoxicity (Relative Ranking)Predicted Genotoxicity (Relative Ranking)Key Structural Considerations
2,3-DCEB HighHighModerate to HighVicinal chlorines may promote reactive metabolite formation.
2,4-DCEB ModerateModerateModerateAsymmetric substitution may influence metabolic pathways.
2,5-DCEB ModerateModerateModeratePara-chlorine may influence electronic properties and metabolism.
2,6-DCEB HighHighModerate to HighSteric hindrance from ortho-chlorines could affect metabolism.
3,4-DCEB HighHighHighVicinal chlorines and an open para position may favor bioactivation.
3,5-DCEB Low to ModerateLow to ModerateLow to ModerateSymmetric meta-substitution may be less prone to forming reactive intermediates.

Conclusion and Future Directions

This guide provides a comparative overview of the predicted toxicological effects of dichloroethylbenzene isomers based on established structure-activity relationships. The analysis suggests that the position of the chlorine atoms on the benzene ring is a critical determinant of toxicity, likely through its influence on metabolic activation. Isomers with vicinal chlorine atoms (2,3- and 3,4-DCEB) and the sterically hindered 2,6-DCEB are predicted to exhibit higher toxicity.

It is imperative that these predictions are validated through empirical testing. The proposed experimental protocols for cytotoxicity and genotoxicity assays provide a framework for generating the necessary data to perform a robust comparative risk assessment of these isomers. Such studies are essential for protecting human health and the environment from the potential adverse effects of these compounds.

References

A Comparative Guide to the Synthesis and Isotopic Validation of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Synthetic Route Validation

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute certainty of a molecule's structure is paramount. The isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate can profoundly impact its efficacy, safety, and patentability. 1,2-Dichloro-3-ethylbenzene, a substituted aromatic compound, serves as a pertinent exemplar for discussing the challenges of regiocontrol in synthesis and the rigorous methods required for structural validation. Direct, seemingly straightforward synthetic approaches like electrophilic aromatic substitution often yield complex isomeric mixtures, necessitating a robust validation strategy to confirm that the desired molecule has been synthesized and that the reaction proceeded as expected.

This guide provides an in-depth comparison of two distinct synthetic routes to this compound. We will contrast a direct, but potentially non-selective, chlorination reaction with a more complex, yet highly regiocontrolled, multi-step synthesis. The core of this guide is a detailed protocol for validating the integrity of the carbon skeleton during synthesis using stable isotope labeling. This technique is presented not merely as an analytical afterthought, but as a foundational component of a self-validating protocol, offering incontrovertible evidence of the reaction mechanism and final product structure.[1] The insights and methodologies presented are designed for researchers, chemists, and drug development professionals who require the highest level of confidence in their synthetic processes.

Comparative Synthetic Strategies: A Tale of Two Routes

The choice of a synthetic route is often a compromise between elegance, efficiency, and control. Here, we compare a direct electrophilic aromatic substitution with a longer, but more predictable, pathway.

Route A: Direct Chlorination of 1-Chloro-3-ethylbenzene

This approach is attractive for its brevity. However, it presents a significant challenge in regioselectivity. The starting material, 1-chloro-3-ethylbenzene, has two substituents with competing directing effects. The ethyl group is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one.[2] This leads to the formation of multiple dichlorinated isomers, making the isolation and confirmation of the desired this compound product a non-trivial task.

  • Rationale: To explore a potentially rapid, one-step entry to the target compound. The primary challenge is not the reaction itself, but the subsequent purification and validation.

  • Reaction Scheme: 1-Chloro-3-ethylbenzene is treated with a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

  • Expected Outcome: A mixture of dichlorinated ethylbenzene isomers, including the desired this compound, 1,4-dichloro-3-ethylbenzene, and others. The product distribution is highly dependent on reaction conditions.

Route B: Multi-step Regiocontrolled Synthesis

In contrast, a multi-step synthesis allows for the precise placement of functional groups, circumventing the issue of isomeric mixtures. While more labor-intensive, this route provides unambiguous access to the target molecule, making it an excellent benchmark for comparison. This pathway builds the molecule logically, ensuring each substituent is placed in the correct position without ambiguity.

  • Rationale: To achieve absolute regiochemical control, guaranteeing the formation of the single, desired isomer. This route is designed for certainty, not speed.

  • Reaction Scheme:

    • Diazotization/Sandmeyer Reaction: 2,3-Dichloroaniline is converted to 2,3-dichlorobenzaldehyde.

    • Wittig Reaction: The aldehyde is reacted with a methylide ylide (e.g., from methyltriphenylphosphonium bromide) to form 1,2-dichloro-3-vinylbenzene (2,3-dichlorostyrene).

    • Catalytic Hydrogenation: The vinyl group is selectively reduced (e.g., using H₂ over Pd/C) to an ethyl group, yielding the final product, this compound.

Synthetic_Route_Comparison cluster_A Route A: Direct Chlorination cluster_B Route B: Regiocontrolled Synthesis A_start 1-Chloro-3-ethylbenzene A_prod Isomeric Mixture (incl. This compound) A_start->A_prod Cl₂, FeCl₃ B_start 2,3-Dichloroaniline B_step1 2,3-Dichlorobenzaldehyde B_start->B_step1 1. NaNO₂, HCl 2. HCHO, H₂O B_step2 1,2-Dichloro-3-vinylbenzene B_step1->B_step2 Ph₃PCH₃Br, BuLi B_prod This compound B_step2->B_prod H₂, Pd/C

Caption: Comparison of a direct (Route A) versus a multi-step (Route B) synthesis.

The Definitive Validation Protocol: Isotopic Labeling

To unequivocally validate the identity of the product from Route A and to confirm the integrity of the carbon skeleton during the reaction, a stable isotope labeling study is the gold standard.[3][4] By introducing a ¹³C label into the ethyl group of the starting material, we can track its position throughout the reaction. This method provides definitive proof that no unexpected rearrangements have occurred, a critical validation step when exploring new or potentially problematic reaction conditions.

Principle of Isotopic Validation

An isotopic tracer, such as ¹³C, behaves chemically almost identically to its ¹²C counterpart but is easily distinguishable by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][5] By synthesizing the starting material with a ¹³C atom at a specific position, we can analyze the product to see if the label remains in that position. Any deviation would signal an unexpected mechanistic pathway.

Experimental Design & Workflow

The validation workflow involves synthesizing a ¹³C-labeled version of the starting material for Route A, performing the chlorination, isolating the target isomer, and then using spectroscopic analysis to pinpoint the location of the label.

Validation_Workflow cluster_synthesis Labeled Starting Material Synthesis cluster_reaction Validation Reaction & Analysis S1 3-Chlorobenzaldehyde S3 1-(3-Chlorophenyl)-[1-¹³C]ethanol S1->S3 S2 ¹³CH₃MgI (¹³C-labeled Grignard) S2->S3 S4 1-Chloro-3-([1-¹³C]ethyl)benzene S3->S4 Reduction (e.g., H₂/Pd) R1 Chlorination of labeled starting material S4->R1 R2 Isomer Separation (e.g., Preparative HPLC) R1->R2 R3 Isolated 1,2-Dichloro-3- ([1-¹³C]ethyl)benzene R2->R3 R4 Spectroscopic Analysis (¹³C NMR, GC-MS) R3->R4 R5 Validation Decision R4->R5 Validation_Logic start Acquire ¹³C NMR of Isolated Product q1 Is the ¹³C label exclusively at the benzylic carbon? start->q1 res_yes Result: Validation Confirmed q1->res_yes Yes res_no Result: Validation Failed q1->res_no No exp_yes Interpretation: - No skeletal rearrangement occurred. - The assumed mechanism is correct. - Route A is viable if yield/purity is acceptable. res_yes->exp_yes exp_no Interpretation: - An unexpected rearrangement occurred. - The mechanism is more complex. - Route A is unreliable and should be abandoned. res_no->exp_no

References

A Tale of Two Techniques: Cross-Validation of HPLC and GC-MS for the Analysis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the robust quantification of chemical entities is paramount. For drug development professionals and researchers, the choice of analytical methodology can significantly impact data integrity, development timelines, and regulatory success. This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the specific application of analyzing 1,2-Dichloro-3-ethylbenzene, a halogenated aromatic compound representative of many intermediates and impurities encountered in pharmaceutical manufacturing.

This document eschews a rigid, templated approach. Instead, it offers a narrative grounded in scientific first principles and practical laboratory experience. We will explore the "why" behind the "how," providing a logical framework for method selection, development, and validation that is both scientifically sound and field-proven.

The Analyte in Focus: this compound

This compound (CAS 54484-61-6) is a volatile organic compound (VOC) with a molecular weight of 175.06 g/mol . Its structure, featuring a chlorinated benzene ring, makes it a compound of interest in environmental monitoring and as a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise measurement is crucial for quality control and safety assessment. The inherent volatility and thermal stability of this molecule are key determinants in the selection of an appropriate analytical technique.

The Contenders: A Fundamental Comparison

At a high level, the choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte.[1] GC-MS is the preferred method for compounds that are volatile and thermally stable, as the sample must be vaporized to travel through the GC column.[1][2][3] In contrast, HPLC is ideal for non-volatile or thermally labile compounds, separating them in a liquid mobile phase at or near ambient temperatures.[1][3]

For this compound, its nature as a VOC immediately suggests that GC-MS is the more conventional and likely superior choice.[1][2] However, for the sake of a comprehensive cross-validation, and to address scenarios where a laboratory might be limited to HPLC instrumentation, we will explore methodologies for both.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[4] For an analyte like this compound, this technique offers unparalleled sensitivity and selectivity.

The "Why" Behind the GC-MS Method

Our experimental design is guided by established protocols for volatile organic analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).[5][6][7] The goal is to efficiently transfer the volatile analyte from the sample matrix into the gas phase and onto the analytical column for separation and detection.

  • Sample Introduction: Given the high volatility of the analyte, a static headspace or purge and trap system is ideal. Headspace analysis is simpler, while purge and trap offers superior sensitivity by concentrating the analyte from a larger sample volume.[7][8] For trace-level impurity analysis, purge and trap is the authoritative choice.

  • Column Selection: A low- to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms), provides excellent resolution for a wide range of volatile and semi-volatile compounds, including halogenated aromatics.[9]

  • Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering a level of certainty that other detectors cannot match. Selected Ion Monitoring (SIM) mode can be employed to achieve even lower detection limits by focusing on specific, characteristic ions.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_instrument GC-MS System A Aqueous Sample in Vial with Internal Standard B Purge and Trap Concentrator A->B Purge with Inert Gas C GC Inlet (Split/Splitless) B->C Thermal Desorption D Capillary GC Column (e.g., DB-5ms) C->D Injection & Separation E Mass Spectrometer (EI Source) D->E Elution F Data System E->F Detection & Analysis

Caption: GC-MS analytical workflow for this compound.

Detailed GC-MS Protocol

This protocol is based on the principles of EPA Method 8260, a widely accepted standard for volatile organic analysis.[5][6][7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking appropriate volumes of the stock solution into organic-free water in 40 mL headspace vials. A typical range would be 0.5 µg/L to 100 µg/L.

    • Add an internal standard (e.g., 1,4-Dichlorobenzene-d4) to each standard and sample for improved quantitation.[5]

    • Prepare samples by accurately weighing or pipetting the matrix into a headspace vial with organic-free water and the internal standard.

  • Instrumentation: Purge and Trap GC-MS:

    • Purge and Trap:

      • Sample: 5 mL

      • Purge Gas: Helium at 40 mL/min for 11 minutes.[8]

      • Desorb Temperature: 250°C for 1 minute.

      • Bake Temperature: 260°C for 8 minutes.

    • Gas Chromatograph:

      • Column: DB-VRX, 20 m x 0.18 mm, 1.0 µm film, or equivalent.[10]

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: 40°C hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 2 minutes.

      • Inlet: Splitless mode, 250°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition: Full Scan (m/z 45-300) for identification and Selected Ion Monitoring (SIM) for quantitation, monitoring ions such as m/z 174, 139, and 103.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Quantify using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While not the intuitive choice, an HPLC method can be developed. The primary challenge is detection, as chlorinated aromatic hydrocarbons lack a strong chromophore for UV detection at typical wavelengths. Furthermore, their volatility can be problematic for standard HPLC systems.

The "Why" Behind the HPLC Method

To overcome the detection challenge, a lower UV wavelength (e.g., 210-220 nm) is necessary, where the benzene ring exhibits some absorbance. This, however, increases the potential for interference from mobile phase components and other impurities. The choice of a reversed-phase method is standard for separating non-polar to moderately polar organic molecules.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and separation for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is used. A gradient elution is employed to ensure adequate retention of the non-polar analyte while allowing for a reasonable run time.

  • Detection: A Diode Array Detector (DAD) or UV detector set to a low wavelength is the most straightforward option. While less sensitive than GC-MS, it can be sufficient for some applications.[11][12]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_instrument HPLC System A Sample Dissolved in Mobile Phase D Autosampler A->D B Solvent Reservoir & Degasser C High-Pressure Pump B->C Mobile Phase C->D Mobile Phase E Column Oven with C18 Column D->E Injection & Separation F UV/DAD Detector E->F Elution G Data System F->G Detection & Analysis

Caption: HPLC analytical workflow for this compound.

Detailed HPLC Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase. A typical range might be 1 mg/L to 200 mg/L.

    • Dissolve samples in the mobile phase, ensuring complete dissolution. Filtration through a 0.45 µm filter may be necessary.

  • Instrumentation: HPLC-UV/DAD:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at 215 nm.

  • Data Analysis:

    • Identify the this compound peak by its retention time and UV spectrum.

    • Quantify using an external standard calibration curve based on peak area.

Head-to-Head: Performance Comparison

The true measure of a method's suitability lies in its performance characteristics. The following tables summarize the expected validation parameters for the two techniques, based on established method performance for similar analytes.[5][12][13]

Table 1: Comparison of Key Performance Metrics

ParameterGC-MSHPLC-UVRationale & Justification
Selectivity/Specificity ExcellentModerate to GoodMS detection is highly specific, based on mass-to-charge ratio. UV detection is less specific and prone to interferences from co-eluting compounds with similar chromophores.
Sensitivity (LOD/LOQ) Excellent (Low µg/L or ppb)Poor (Mid-to-high µg/L or ppm)Purge and trap pre-concentration and the inherent sensitivity of MS detectors provide significantly lower detection limits. HPLC-UV sensitivity is limited by the analyte's weak chromophore.[12][13]
Linearity (R²) >0.995>0.995Both techniques can achieve excellent linearity over their respective working ranges.
Precision (%RSD) < 10%< 5%Both methods, when properly optimized, demonstrate excellent precision. HPLC often shows slightly better injection precision.
Accuracy (% Recovery) 80-120%90-110%Accuracy is highly dependent on sample preparation. The multi-step purge and trap process can introduce more variability than a simple dilution for HPLC.
Analysis Time ~20-25 min~15 minThe HPLC method can be slightly faster per injection, but this does not account for the significantly increased sample preparation time that may be needed for complex matrices.
Cost & Complexity HigherLowerGC-MS systems are generally more expensive to purchase and maintain. HPLC operation can be more straightforward for routine analyses.[2]

Table 2: Typical Quantitative Performance Data

ParameterGC-MS (Purge and Trap)HPLC-UV (Direct Injection)
Limit of Detection (LOD) ~0.1 µg/L~300 µg/L[12]
Limit of Quantitation (LOQ) ~0.4 µg/L~980 µg/L[12]
Typical Calibration Range 0.4 - 200 µg/L[5][13]1 - 200 mg/L

Conclusion: A Verdict Based on Application

For the analysis of this compound, GC-MS is unequivocally the superior technique . Its high sensitivity, specificity, and suitability for volatile compounds make it the authoritative method for trace-level impurity analysis, environmental monitoring, and rigorous quality control.[2] The performance data clearly show that GC-MS can achieve detection limits that are orders of magnitude lower than HPLC-UV.[12][13]

However, this does not render the HPLC method useless. In a scenario where trace-level detection is not required and the primary goal is to quantify the analyte at higher concentrations (e.g., as a major component in a mixture) without co-eluting interferences, a validated HPLC method can serve as a reliable, cost-effective, and rapid alternative.[11]

Ultimately, the choice is dictated by the analytical problem. For impurity profiling and ensuring product safety where trace levels matter, the investment in GC-MS is essential. For process monitoring or quality control of bulk material where percentage levels are of interest, HPLC can be a fit-for-purpose solution. This cross-validation demonstrates that while one method may be superior in performance, the other can still hold value depending on the specific scientific question being asked.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the degradation rates and pathways of 1,2-Dichloro-3-ethylbenzene and its structural analogs, including dichlorobenzene (DCB) isomers and ethylbenzene. The objective is to furnish researchers, environmental scientists, and drug development professionals with a comprehensive understanding of the environmental fate of these compounds, supported by experimental data and detailed protocols.

Introduction: The Environmental Significance of Chlorinated Aromatic Hydrocarbons

Chlorinated aromatic hydrocarbons are a class of persistent organic pollutants characterized by a benzene ring substituted with one or more chlorine atoms and, in many cases, alkyl groups.[1][2] Compounds like this compound, while not as widely studied as its parent dichlorobenzene isomers, are relevant as potential industrial byproducts or intermediates.[3][4][5] Their chemical stability, conferred by the aromatic ring and carbon-chlorine bonds, often translates to environmental persistence, bioaccumulation potential, and toxicity.[2] Understanding the mechanisms and rates of their degradation is paramount for assessing environmental risk and developing effective bioremediation strategies.[6][7]

This guide will focus on comparing the degradation of this compound with the more extensively studied 1,2-Dichlorobenzene (a positional isomer) and Ethylbenzene (the parent alkylbenzene). This comparison allows us to infer the likely behavior of the target compound by examining the influence of its distinct structural features: the ortho-dichloro substitution and the ethyl group.

Comparative Analysis of Degradation Mechanisms

The environmental degradation of these compounds proceeds through three primary mechanisms: microbial degradation, photodegradation, and chemical oxidation. The rate and efficiency of each are highly dependent on the compound's structure and environmental conditions.

Microbial Degradation (Biodegradation)

Biodegradation is a key process for the natural attenuation of organic pollutants.[8] It can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions, following distinct biochemical pathways.

Under aerobic conditions, the initial step in the degradation of chlorinated benzenes is typically catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring.[1] This hydroxylation destabilizes the ring, making it susceptible to cleavage.

  • Dichlorobenzenes (DCBs): Lower chlorinated benzenes, including DCB isomers, can be aerobically biodegraded.[1] Bacteria such as Pseudomonas and Alcaligenes species have been shown to utilize DCBs as their sole carbon and energy source.[9][10] The degradation rate varies among isomers, with a study on vadose zone microbes reporting degradation rates of 3.7 ± 0.5 mg/m²/day for 1,2-DCB and 7.4 ± 0.7 mg/m²/day for 1,4-DCB, indicating that isomer structure significantly impacts microbial metabolism.[11] The pathway often proceeds through the formation of a dichlorocatechol, followed by ring cleavage.[8][10]

  • Ethylbenzene: The ethyl group of ethylbenzene provides an alternative site for initial enzymatic attack. Aerobic degradation can be initiated by oxidation of the side chain to form 1-phenylethanol and subsequently acetophenone, or by hydroxylation of the aromatic ring.[12][13]

  • This compound (Inferred Pathway): Specific degradation data for this compound is scarce. However, its structure suggests two plausible aerobic degradation routes:

    • Ring Dioxygenation: An initial attack on the aromatic ring, similar to that for 1,2-DCB, leading to a chlorinated and ethylated catechol derivative. The steric hindrance from the adjacent ethyl and chloro groups may slow this process compared to 1,2-DCB.

    • Side-Chain Oxidation: Oxidation of the ethyl group, similar to ethylbenzene, to form a chlorinated alcohol or ketone. This pathway may be favored as it avoids direct interaction with the stable chlorinated ring.

The following diagram illustrates a plausible initial step in the aerobic degradation of this compound via ring dioxygenation.

G Plausible Initial Step of Aerobic Degradation A This compound C 3-Ethyl-4,5-dichloro-cis-1,2- dihydroxycyclohexa-3,5-diene A->C Ring Attack B Dioxygenase Enzyme + O2 B->C E 3-Ethyl-4,5-dichlorocatechol C->E Rearomatization D Dehydrogenase D->E F Further Degradation (Ring Cleavage) E->F

Caption: Inferred aerobic pathway initiation for this compound.

In the absence of oxygen, a different mechanism, reductive dechlorination, becomes dominant for highly chlorinated compounds.[1][14] Here, the chlorinated compound acts as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms.

  • Dichlorobenzenes (DCBs): DCBs and monochlorobenzene are considered relatively recalcitrant under anaerobic conditions compared to their more highly chlorinated counterparts (e.g., tetrachlorobenzenes).[1] However, evidence suggests that reductive dechlorination of DCBs can occur, often at slow rates, and has been associated with bacteria from the Dehalobacter genus.[1]

  • Ethylbenzene: Anaerobic degradation of ethylbenzene can occur under denitrifying conditions, where nitrate serves as the electron acceptor.[12][15] The pathway is distinct from aerobic routes and involves different enzymatic machinery.

  • This compound (Inferred Fate): Under anaerobic conditions, this compound would likely undergo slow reductive dechlorination. The process would be expected to proceed via the removal of one chlorine atom to form a monochloro-ethylbenzene isomer, followed by the removal of the second chlorine to yield ethylbenzene. The subsequent degradation of the ethylbenzene backbone would depend on the prevailing redox conditions (e.g., presence of nitrate or sulfate).[12][15]

Abiotic Degradation

Abiotic processes, including photodegradation and chemical oxidation, also contribute to the environmental breakdown of these compounds.

Photodegradation involves the breakdown of molecules by light energy, particularly UV radiation.

  • Chlorinated Aromatics: Direct photolysis of DCBs in water is not considered a major removal process.[16] However, photocatalytic degradation, often using a semiconductor catalyst like titanium dioxide (TiO₂), can be highly effective. In this process, UV light excites the catalyst, generating highly reactive hydroxyl radicals (·OH) that readily attack the aromatic ring, leading to mineralization.[17] Studies have shown that chlorobenzene degradation rates are consistently higher than those of more complex structures like chloronaphthalene under varying conditions, suggesting molecular complexity can influence photocatalytic efficiency.[17]

  • This compound: This compound would be susceptible to photocatalytic degradation. The rate would likely be influenced by factors such as catalyst concentration, light intensity, and water matrix composition. The presence of the ethyl group might provide an additional site for hydroxyl radical attack.

Strong chemical oxidants can be used in engineered remediation systems to destroy organic pollutants.

  • Ethylbenzene: The ethyl side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) will oxidize the ethyl group, irrespective of its length, to a carboxylic acid, ultimately forming benzoic acid if the other ring positions are unsubstituted.[18] Milder oxidation can yield acetophenone.[19][20]

  • This compound: Chemical oxidation would likely target the ethyl group first, converting it to a carboxyl group to form 2,3-dichlorobenzoic acid. This process is generally rapid and can achieve high levels of contaminant destruction.

Quantitative Data Comparison

CompoundDegradation ProcessConditionsReported Rate / EfficiencySource(s)
1,2-DichlorobenzeneAerobic BiodegradationVadose Zone Soil Column3.7 ± 0.5 mg·m⁻²·d⁻¹[11]
1,4-DichlorobenzeneAerobic BiodegradationVadose Zone Soil Column7.4 ± 0.7 mg·m⁻²·d⁻¹[11]
1,2-DichlorobenzeneAerobic BiodegradationNon-sterile Soil ColumnReduced to threshold of 6 ± 4 µg/L[9]
ChlorobenzeneAerobic BiodegradationVadose Zone Soil Column21 ± 1 mg·m⁻²·d⁻¹[11]
EthylbenzeneChemical OxidationCo/Br catalyst, O₂, 110-120°CComplete conversion in 6-7 min[19]
EthylbenzeneAnaerobic BiodegradationNitrate-reducing conditionsPartial degradation after 400 days[13]
BTEX MixtureMicroaerobic BiodegradationLow O₂ (<0.5 mg/L)Complete degradation in 98 days[13]
BTEX MixtureAerobic BiodegradationFully AerobicComplete degradation in 15 days[13]

Inference for this compound: Based on the data, it can be inferred that this compound would be biodegradable under aerobic conditions, likely at a rate slower than chlorobenzene but potentially comparable to or slower than 1,2-DCB due to steric hindrance. Its anaerobic degradation would be expected to be very slow. Chemical and photocatalytic oxidation would likely be effective and rapid degradation methods.

Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems, incorporating appropriate controls.

Protocol 1: Aerobic Biodegradation in a Soil Slurry Microcosm

This protocol is designed to assess the potential for aerobic biodegradation of the target compound in a controlled laboratory setting.

Objective: To quantify the rate of aerobic biodegradation of this compound and identify major metabolites.

Materials:

  • Test Compound: this compound

  • Soil Sample: From a non-contaminated site or the site of interest.

  • Basal Salts Medium: To provide necessary inorganic nutrients.

  • Glass Serum Bottles (160 mL) with Teflon-lined septa.

  • Shaking Incubator.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Microcosm Preparation:

    • Prepare a soil slurry by mixing soil and basal salts medium in a 1:4 (w/v) ratio.

    • Dispense 50 mL of the slurry into each serum bottle.

  • Spiking:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Spike the "Active" and "Sterile Control" bottles to a final concentration of 10 mg/L.

  • Controls:

    • Sterile Control (Abiotic Loss): Prepare replicate bottles and sterilize by autoclaving or adding a chemical sterilant (e.g., mercuric chloride). This control measures non-biological degradation and sorption.

    • No-Substrate Control (Endogenous Respiration): Prepare replicate bottles without adding the test compound. This control monitors the background biological activity of the soil microorganisms.

  • Incubation:

    • Seal all bottles with septa and aluminum crimps.

    • Place the bottles in a shaking incubator at 25°C in the dark to prevent photodegradation. Ensure the headspace contains sufficient oxygen.

  • Sampling and Analysis:

    • At regular intervals (e.g., Day 0, 1, 3, 7, 14, 28), sacrifice one bottle from each treatment group.

    • Extract the aqueous and soil phases with a suitable solvent (e.g., hexane or dichloromethane).

    • Analyze the extracts using GC-MS to quantify the concentration of the parent compound and identify any potential metabolites.

  • Data Interpretation:

    • Plot the concentration of this compound over time for all treatments.

    • Biodegradation is confirmed if the concentration decrease in the "Active" samples is significantly greater than in the "Sterile Control."

    • Calculate the degradation rate using first-order kinetics.

G Workflow for Aerobic Biodegradation Microcosm Study cluster_0 Treatments A 1. Prepare Soil Slurry (Soil + Basal Medium) B 2. Dispense into Serum Bottles A->B C 3. Establish Treatments B->C D Active: Spike with Compound E Sterile Control: Autoclave + Spike F No-Substrate Control: No Compound Added G 4. Incubate (Shaker, 25°C, Dark) D->G E->G F->G H 5. Sacrifice Bottles & Extract Samples G->H I 6. Analyze by GC-MS H->I J 7. Plot Concentration vs. Time & Calculate Rate I->J G Experimental Setup for Photocatalytic Degradation reactor Quartz Reactor Aqueous Solution of Compound + TiO₂ Catalyst Magnetic Stirrer sampler Sampling Port reactor:f1->sampler Aliquots taken over time uv_lamp UV Lamp uv_lamp->reactor:f1 Irradiation filter 0.22 µm Syringe Filter sampler->filter analysis HPLC or GC-MS Analysis filter->analysis

References

A Comparative Guide to the Solvent Properties of 1,2-Dichloro-3-ethylbenzene and Xylene for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, yield, purity, and the overall success of a synthetic route or formulation. This guide provides an in-depth, objective comparison of two aromatic solvents: 1,2-Dichloro-3-ethylbenzene and Xylene. Our analysis moves beyond a simple cataloging of physical properties to offer field-proven insights and experimental frameworks, enabling researchers to make informed decisions based on technical merit.

The narrative is structured to explain the causality behind experimental choices and to provide self-validating protocols, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction to the Solvents

Xylene , also known as dimethylbenzene, is a widely used aromatic hydrocarbon solvent.[1][2] It exists as three isomers: ortho- (o-), meta- (m-), and para- (p-xylene), and is typically supplied as a mixture of these isomers along with ethylbenzene.[3] Its excellent solvency for a broad range of nonpolar compounds, controlled evaporation rate, and established role in industries like paints, coatings, and adhesives make it a staple in many laboratories.[1][4]

This compound is a halogenated aromatic hydrocarbon. As a chlorinated benzene derivative, it belongs to a class of compounds often employed as chemical intermediates in the synthesis of pharmaceuticals, pesticides, dyes, and other specialty chemicals.[5][6][7] The presence of chlorine atoms on the benzene ring alters its physical and chemical properties compared to xylene, offering a different profile of solvency, reactivity, and thermal stability.

Comparative Analysis of Physicochemical Properties

A direct comparison of fundamental physical and chemical properties provides the initial basis for solvent selection. The data presented below has been compiled from various authoritative sources.

PropertyThis compound Xylene (Mixed Isomers)
Chemical Structure
Molecular Formula C₈H₈Cl₂C₈H₁₀[8]
Molecular Weight 175.06 g/mol 106.16 g/mol
Appearance Colorless liquidClear, colorless liquid[1][3]
Odor AromaticSweet, aromatic[1][3]
Boiling Point 222 °C[9]137–144 °C (isomer dependent)[1][10]
Melting Point 41 °C[9]-47.9 to 13.3 °C (isomer dependent)[4]
Density ~1.25 g/cm³ (estimated for dichlorinated ethylbenzene)~0.87 g/cm³[1][10]
Flash Point >100 °C (estimated)~25–30 °C[1][11]
Water Solubility Very low; practically insoluble[12][13]Very low; practically insoluble[1][4]
Miscibility Miscible with many organic solvents like ethanol and ether.[12][13]Miscible with alcohol, ether, and many organic solvents.[1]

Expert Insights: The most striking differences lie in the boiling and melting points. The significantly higher boiling point of this compound suggests its utility in high-temperature reactions where solvent loss due to evaporation must be minimized. Conversely, its relatively high melting point means it could solidify at temperatures where xylene remains a liquid. The higher density of the chlorinated solvent is also a practical consideration for phase separations.

Deep Dive into Solvent Performance

Solvency Power: The Kauri-Butanol (Kb) Value

The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's ability to dissolve a standard kauri resin solution.[14][15] A higher Kb value indicates stronger solvency power for nonpolar substances.[14][15]

  • Xylene: Has a high Kauri-Butanol value, typically around 98, indicating its excellent performance as a solvent for a wide range of materials.[16]

Polarity and Application in Synthesis

While both solvents are considered nonpolar, the introduction of electronegative chlorine atoms in this compound creates a dipole moment, lending it slightly more polar character than xylene. This subtle difference can be critical.

  • Xylene is an excellent choice for dissolving nonpolar compounds and is often used as a solvent in reactions involving organometallic reagents or for cleaning nonpolar residues.[4][19]

  • This compound can be a superior choice for dissolving moderately polar starting materials or for reactions where a higher boiling point and slightly increased polarity are advantageous. Chlorinated benzenes are frequently used as intermediates and solvents in the synthesis of dyes, pesticides, and pharmaceuticals, where they facilitate reactions involving a diverse range of functional groups.[5][6][7]

Experimental Protocols for Solvent Evaluation

To ensure the trustworthiness of our comparison, we provide standardized, self-validating experimental protocols that researchers can adapt to evaluate these solvents for specific applications.

Protocol 1: Comparative Solubility Assessment of a Novel Compound

This protocol outlines a systematic approach to determine the solubility of a target compound, such as a new chemical entity (NCE), in both solvents.

Methodology:

  • Preparation: Dispense 1.0 mL of both this compound and xylene into separate, labeled glass vials.

  • Initial Solute Addition: Add a pre-weighed amount (e.g., 5 mg) of the NCE to each vial.

  • Agitation: Securely cap the vials and agitate at a constant speed (e.g., 250 rpm) at a controlled temperature (e.g., 25 °C) for a set duration (e.g., 1 hour).

  • Visual Observation: Visually inspect for undissolved solid. If the solid has completely dissolved, proceed to the next step. If not, the compound is soluble to at least 5 mg/mL.

  • Incremental Addition: Continue adding pre-weighed increments of the NCE (e.g., 5 mg) to the vials that show complete dissolution, repeating the agitation and observation steps until a saturated solution (presence of undissolved solid) is achieved.

  • Quantification: The solubility is reported as the maximum amount of solute (in mg) that completely dissolves in 1.0 mL of the solvent.

Caption: Workflow for Comparative Solubility Assessment.

Protocol 2: Conceptual Framework for Solvent Selection in a Suzuki Coupling Reaction

This illustrates the logical process for choosing a solvent for a common cross-coupling reaction, highlighting the differing properties of the two solvents.

Rationale: The Suzuki reaction involves polar intermediates and requires elevated temperatures. The solvent must solubilize both the organic halides/boronic acids and the palladium catalyst system while providing a suitable boiling point for the reaction to proceed efficiently.

Caption: Decision workflow for solvent selection in synthesis.

Applications in Research and Drug Development

  • Xylene:

    • Histology: Widely used as a clearing agent in tissue processing to make tissues transparent and as a deparaffinizing agent for microscope slides.[20][21]

    • Cleaning Agent: Effective for cleaning steel, silicon wafers, and integrated circuits, and for removing oils and greases.[4][19]

    • Reaction Solvent: A common solvent for reactions requiring a nonpolar, aromatic medium with a moderate boiling point.[22]

  • This compound and Chlorinated Benzenes:

    • Chemical Synthesis: Serve as crucial intermediates and high-boiling point solvents in the synthesis of active pharmaceutical ingredients (APIs), pesticides, and dyes.[5][17] Their chemical stability and ability to dissolve a wide range of organic precursors are highly valued.[5]

    • Dye Carrier: Used as carriers in the dyeing process for synthetic fibers like polyester.[6]

    • High-Temperature Applications: Their thermal stability makes them suitable for reactions that require sustained high temperatures.

Safety, Handling, and Environmental Considerations

Both solvents present occupational hazards and require careful handling. The choice of solvent should always involve a thorough risk assessment.

Hazard CategoryThis compound Xylene (Mixed Isomers)
Flammability Combustible liquid. Higher flash point suggests lower fire risk compared to xylene.[23]Flammable liquid.[1][4] Poses a significant fire hazard.[24]
Health Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[23]Harmful if inhaled. Can cause central nervous system depression (headache, dizziness, nausea).[4][25] Suspected reproductive toxin.[24]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.Harmful to aquatic life.[26] Does not bind well to soil and may enter groundwater.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, respiratory protection in case of inadequate ventilation.[23]Chemical-resistant gloves, safety goggles, respiratory protection in poorly ventilated areas.[22][24]
Handling Use in a well-ventilated area or chemical fume hood. Keep away from heat and ignition sources.Use in a well-ventilated area. Keep away from flames and ignition sources. Ground equipment to prevent static discharge.[24][27]

Conclusion and Strategic Recommendations

The choice between this compound and xylene is not a matter of one being universally "better," but rather which is "fitter" for a specific purpose.

  • Choose Xylene for:

    • General-purpose solvency of nonpolar compounds.

    • Applications requiring a moderate evaporation rate, such as in coatings or cleaning.

    • Lower-temperature reactions where its boiling point is sufficient.

    • Cost-sensitive applications, as it is a high-volume, widely available commodity chemical.[3]

  • Choose this compound for:

    • High-temperature chemical synthesis where its high boiling point is a distinct advantage.

    • Reactions involving moderately polar substrates or intermediates that exhibit poor solubility in xylene.

    • Processes where a lower fire risk (due to a higher flash point) is a priority.

    • Use as a synthetic building block or intermediate where its specific chemical structure is required.

Ultimately, this guide serves as a foundational resource. The final decision should always be validated by empirical testing under the specific conditions of your experiment or process, as outlined in our protocols.

References

A Senior Application Scientist's Guide to the Statistical Analysis of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of halogenated aromatic compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1,2-Dichloro-3-ethylbenzene. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with isomeric alternatives, grounded in experimental data.

Introduction to this compound: Properties and Analytical Challenges

This compound (CAS No. 54484-61-6) is a dichlorinated aromatic hydrocarbon with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[1][2] Its physicochemical properties, including a boiling point of 222 °C and a melting point of 41 °C, dictate the optimal analytical approaches for its detection and quantification.[1] The primary analytical challenge lies in the effective separation and differentiation from its isomers, such as 1,4-dichloro-2-ethylbenzene and 1,3-dichloro-5-ethylbenzene, which often co-exist in environmental and industrial samples.

Comparative Analysis of Key Analytical Techniques

The two primary chromatographic techniques for the analysis of this compound and its isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is dictated by the sample matrix, required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Aromatics

GC is inherently well-suited for the analysis of volatile and semi-volatile compounds like dichlorinated ethylbenzenes.[3] When coupled with a Mass Spectrometer (MS), it provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.

Causality of Experimental Choices in GC-MS:

  • Column Selection: The principle of "like dissolves like" is the cornerstone of GC column selection.[4] For nonpolar analytes like this compound, a nonpolar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms or equivalent), is the logical choice. This ensures that the separation is primarily driven by differences in the boiling points and vapor pressures of the analytes.

  • Oven Temperature Program: A temperature program is crucial for achieving good peak shape and resolution for a mixture of compounds with varying volatilities.[5] A typical program starts at a low temperature to trap and focus volatile analytes at the head of the column, followed by a gradual ramp to elute higher-boiling compounds in a reasonable timeframe.[1]

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[6]

  • Mass Spectrometry Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is superior to full scan mode.[7] By monitoring only the characteristic ions of the target analyte, background noise is significantly reduced, leading to lower limits of detection (LOD) and quantification (LOQ).[8]

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC offers a viable alternative to GC, particularly for samples that are not amenable to high temperatures or when derivatization is undesirable. Reversed-phase HPLC is the most common mode for separating nonpolar aromatic compounds.[9]

Causality of Experimental Choices in HPLC:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography of nonpolar compounds.[5] The long alkyl chains provide a hydrophobic stationary phase that retains the analytes based on their hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used.[10] The separation is optimized by adjusting the ratio of the organic modifier; a higher percentage of the organic solvent will decrease the retention time of nonpolar analytes.[11]

  • Detector: A Diode Array Detector (DAD) or a UV detector is commonly used for aromatic compounds due to their strong UV absorbance.[10][12] For enhanced selectivity, a Fluorescence Detector (FLD) can be employed if the analyte exhibits native fluorescence.

Quantitative Performance Comparison: GC-MS vs. HPLC-UV/DAD

The following table summarizes typical performance data for the analysis of dichlorobenzene isomers, which can be considered representative for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Typical Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water or Methanol/Water gradient
Typical Retention Time 10 - 20 minutes (dependent on temperature program)5 - 15 minutes (dependent on gradient)
Limit of Detection (LOD) 0.01 - 1 µg/L[2][13]1 - 10 µg/L[10][11]
Limit of Quantification (LOQ) 0.05 - 5 µg/L[8][13]5 - 50 µg/L[10][11]
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Selectivity Very High (based on mass fragmentation)Moderate (based on retention time and UV spectrum)

Detailed Experimental Protocols

GC-MS Analysis of this compound

This protocol is designed for the quantification of this compound in an organic solvent matrix.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Prepare Calibration Standards prep2 Prepare Sample Solution prep3 Add Internal Standard prep2->prep3 inj Inject 1 µL prep3->inj sep GC Separation inj->sep det MS Detection (SIM) sep->det integ Peak Integration det->integ calib Calibration Curve integ->calib quant Quantification calib->quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare Calibration Standards prep2 Prepare Sample Solution prep3 Filter through 0.45 µm filter prep2->prep3 inj Inject 10 µL prep3->inj sep HPLC Separation inj->sep det UV/DAD Detection sep->det integ Peak Integration det->integ calib Calibration Curve integ->calib quant Quantification calib->quant MS_Fragmentation M [C₈H₈Cl₂]⁺• m/z 174/176/178 (Molecular Ion) F1 [C₇H₅Cl₂]⁺ m/z 159/161/163 (-CH₃) M->F1 - •CH₃ F2 [C₈H₇Cl]⁺• m/z 138/140 (-HCl) M->F2 - HCl F3 [C₆H₄Cl]⁺ m/z 111/113 (-C₂H₄Cl) M->F3 - •C₂H₅Cl

References

A Framework for the Validation of Analytical Methods for 1,2-Dichloro-3-ethylbenzene: A Comparative Guide Based on Structurally Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape for Novel Analytes

In the realms of environmental monitoring, industrial chemical safety, and pharmaceutical development, the precise and accurate quantification of specific chemical entities is paramount. 1,2-Dichloro-3-ethylbenzene, a substituted aromatic hydrocarbon, represents a class of compounds for which robust analytical methods are essential for ensuring safety and compliance. However, a comprehensive search of peer-reviewed literature reveals a scarcity of specific, validated analytical methods for this particular isomer.

This guide is designed to bridge that gap. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for developing and validating an analytical method for this compound. In the absence of direct literature, we will leverage established, peer-reviewed methodologies for structurally analogous and chemically similar compounds, such as ethylbenzene and various dichlorobenzene isomers.[1] The principles of method validation are universal, and the performance of methods for these surrogates provides a reliable benchmark for what can be achieved.

This document will delve into the common analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and detail the critical validation parameters that form the bedrock of a trustworthy and reproducible analytical method.[2][3] We will explore the causality behind experimental choices and present data in a clear, comparative format to guide your laboratory's method development and validation process.

Choosing the Right Tool: The Primacy of Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile organic compounds (VOCs) like this compound, GC-MS is the analytical technique of choice. The gas chromatograph provides excellent separation of complex mixtures based on the analytes' boiling points and affinities for the stationary phase of the GC column. The mass spectrometer offers highly sensitive and selective detection, allowing for the identification and quantification of the target analyte even at trace levels.

The selection of a specific GC column, such as a DB-624 or equivalent, is a critical first step. These columns are designed for the analysis of volatile compounds and provide good resolution for a wide range of analytes.[4] The choice of injection technique (e.g., split/splitless) and the temperature program of the GC oven are optimized to ensure sharp peaks and adequate separation from any matrix interferences.

The Pillars of Validation: A Comparative Look at Performance Parameters

An analytical method is only as reliable as its validation.[3] The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for method validation.[4] Below, we compare the typical performance characteristics of validated GC-MS methods for analogous compounds, which can serve as acceptance criteria for the validation of a method for this compound.

Table 1: Comparative Validation Parameters for Structurally Similar Compounds

Validation ParameterEthylbenzeneDichlorobenzene IsomersTarget Performance for this compound
Linearity (R²) >0.999[5]>0.995>0.995
Accuracy (% Recovery) 95-105%91-105%[6]90-110%
Precision (%RSD) < 5%[5]< 10%[6]< 15%
Limit of Detection (LOD) 1.0 µg/L[5]0.3 - 3.2 ng/mL[6]Matrix-dependent, typically low µg/L to ng/L
Limit of Quantitation (LOQ) 1.5 µg/L[6]5 µg/kg[6]3-5x LOD
Expert Insights on Validation Parameters:
  • Linearity: This demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. A high coefficient of determination (R²) is indicative of a well-behaved system.[3]

  • Accuracy: Often assessed through spike-recovery experiments, accuracy measures the closeness of the experimental value to the true value.[2] It is crucial to perform these experiments at multiple concentration levels across the linear range.[7]

  • Precision: This is a measure of the random error and is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7] A low relative standard deviation (%RSD) indicates high precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[8] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]

  • Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] In GC-MS, specificity is greatly enhanced by monitoring characteristic ions of the target analyte.

A Step-by-Step Protocol for Method Adaptation and Validation

The following is a generalized protocol for a GC-MS method that can be adapted for the analysis of this compound. This protocol is based on established methods for similar compounds and should be rigorously validated for your specific application and matrix.[9][10]

Preparation of Standards and Samples
  • Stock Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.[11]

  • Sample Preparation: The sample preparation method will be highly dependent on the matrix (e.g., water, soil, pharmaceutical formulation). For aqueous samples, liquid-liquid extraction with a solvent like ethyl acetate or solid-phase microextraction (SPME) are common techniques. An internal standard (e.g., a deuterated analog of a similar compound) should be added to all standards and samples to correct for variations in extraction efficiency and instrument response.[11]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet: Split/splitless, operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes. This program should be optimized to ensure good separation.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

Method Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

MethodValidationWorkflow cluster_development Method Development & Optimization cluster_validation Method Validation cluster_application Routine Analysis Dev Develop Initial Method Opt Optimize GC-MS Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Sample Analysis Rob->Routine

Caption: A typical workflow for analytical method validation.

Visualizing the Analytical Process

The following diagram outlines the general experimental workflow from sample receipt to data analysis.

AnalyticalWorkflow Sample Sample Receipt & Login Prep Sample Preparation Internal Standard Spiking Extraction Sample->Prep Analysis GC-MS Analysis Injection Separation Detection Prep->Analysis Data Data Processing Integration Calibration Curve Quantification Analysis->Data Report Reporting & Review Validation Check Final Report Data->Report

Caption: Overview of the experimental workflow for GC-MS analysis.

Conclusion: A Path Forward for Robust Analysis

The data and protocols presented in this guide serve as a starting point and a benchmark. It is incumbent upon the researcher to perform a thorough, matrix-specific validation to ensure the method is fit for its intended purpose. By following the structured approach outlined here, laboratories can establish a self-validating system that produces trustworthy and defensible data for this compound, ensuring scientific integrity and regulatory compliance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling halogenated aromatic compounds like 1,2-Dichloro-3-ethylbenzene requires a meticulous approach that extends from the benchtop to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in regulatory standards and field-proven best practices. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical protocols.

Section 1: Hazard Identification and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound (CAS No. 54484-61-6) is a chlorinated aromatic hydrocarbon.[1][2] While specific toxicological data for this isomer is limited, its classification as a chlorinated benzene derivative necessitates treating it with significant caution. Related compounds, such as 1,2-dichlorobenzene, are known to be harmful if swallowed and can cause skin and eye irritation.[3] Inhalation may lead to respiratory irritation, headaches, and nausea.[4]

The primary environmental concern is its toxicity to aquatic life, with potentially long-lasting effects. Therefore, preventing its release into the environment through improper disposal is of paramount importance.

PropertyValueSource(s)
CAS Number 54484-61-6[1][2][5]
Molecular Formula C₈H₈Cl₂[1][5]
Molecular Weight 175.06 g/mol [1][5]
Boiling Point 222 °C[5]
Melting Point 41 °C[5]
Classification Halogenated Aromatic HydrocarbonN/A

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or generating waste, establishing a robust safety cordon is non-negotiable. This begins with appropriate engineering controls and personal protective equipment.

Engineering Controls: All handling of this compound, including the transfer of waste, must be conducted within a certified chemical fume hood.[6] This is the primary engineering control to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of potential exposure routes—inhalation, skin contact, and eye contact.

PPE ItemSpecificationRationaleSource(s)
Hand Protection Nitrile or Viton glovesProvides a barrier against chlorinated solvents. Always consult the glove manufacturer's compatibility chart.[6]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes. Goggles are required when there is a significant splash risk.[7]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[6]
Footwear Closed-toe shoesPrevents exposure from spills.[6]

Section 3: Hazardous Waste Classification and Segregation

Proper disposal is dictated by federal and local regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure it is managed safely.

Waste Code Determination: Waste this compound, particularly when used as a solvent, is categorized as a spent halogenated solvent . This places it under the EPA Hazardous Waste Code F002 .[8][9] This classification is critical as it dictates the handling, storage, and ultimate disposal methodology. The F-list is for wastes from non-specific sources, which is appropriate for laboratory-generated solvent waste.[10]

The Causality of Segregation: The segregation of halogenated waste from non-halogenated waste is one of the most critical steps in laboratory waste management.[11][12]

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting hydrochloric acid. This process is significantly different and more costly than the fuel blending or standard incineration used for non-halogenated solvents.

  • Regulatory Compliance: Mixing waste streams can result in the entire volume being classified under the most stringent category, dramatically increasing disposal costs and regulatory burden.

  • Safety: Improperly mixed waste streams can lead to dangerous chemical reactions.

Therefore, maintain separate, clearly labeled waste containers for:

  • Halogenated Solvents (e.g., this compound, Dichloromethane, Chloroform)

  • Non-Halogenated Solvents (e.g., Acetone, Hexanes, Ethyl Acetate)

  • Corrosive Wastes (Acids/Bases)

  • Solid Wastes

Section 4: Procedural Guide for Waste Accumulation and Disposal

This section provides a step-by-step workflow for the compliant management of this compound waste from the point of generation to its removal by a certified disposal contractor.

Step 1: Container Selection and Preparation
  • Action: Select a chemically compatible waste container. Borosilicate glass or Teflon®-coated containers are preferred. Ensure the container has a secure, leak-proof screw cap.

  • Causality: Chlorinated solvents can degrade or permeate plastics like HDPE over time. Using a non-compatible container can lead to leaks and hazardous vapor release. The container must be in good condition, free from cracks or defects.[13]

Step 2: Waste Labeling
  • Action: Before adding any waste, affix a completed Hazardous Waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name(s) of the contents (e.g., "Waste this compound"). Avoid abbreviations or formulas.[11]

    • The specific hazard(s) (e.g., Toxic, Environmental Hazard).

    • The Accumulation Start Date (the date the first drop of waste is added).

  • Causality: This is a strict regulatory requirement. The accumulation start date is a self-validating mechanism that ensures the waste is disposed of within the mandated time limits (typically 90 or 180 days, depending on generator status) to prevent long-term storage risks in the lab.[14]

Step 3: Waste Accumulation
  • Action: Add waste to the labeled container using a funnel. All transfers must be performed inside a chemical fume hood. Keep the container closed at all times except when adding waste.[15]

  • Causality: Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and ensuring compliance with air quality regulations.

Step 4: Temporary Storage
  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation. The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Secondary containment is a critical safety measure that ensures a spill from the primary container is controlled, preventing a wider contamination event and environmental release. Storing waste away from incompatible materials prevents accidental reactions.[12]

Step 5: Arranging for Disposal
  • Action: Monitor the waste level in the container. Do not fill beyond 90% capacity to allow for vapor expansion.[15] Once the container is full or approaching its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: Only certified hazardous waste disposal contractors are legally permitted to transport and dispose of this material. EH&S manages this process to ensure a compliant chain of custody from the laboratory to the final treatment, storage, and disposal facility (TSDF).

Visualized Workflow: Disposal of this compound

The following diagram illustrates the logical flow of the disposal process, ensuring each critical step is followed in sequence.

G start Waste Generation (In Fume Hood) container Select Compatible Container start->container label Affix Completed Hazardous Waste Label container->label accumulate Add Waste to Container (Keep Closed) label->accumulate storage Store in Secondary Containment in Satellite Accumulation Area accumulate->storage check_full Container Full or Time Limit Approaching? storage->check_full check_full->accumulate No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes disposal Final Disposal by Certified Contractor request_pickup->disposal

Caption: Workflow for the compliant disposal of this compound.

Section 5: Decontamination of Empty Containers

An "empty" container that once held an acutely hazardous substance must also be managed as hazardous waste.[14]

Protocol for Decontamination:

  • Triple Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Each rinse must be collected and disposed of as F002 hazardous waste. This is a critical step; the rinsate is contaminated and cannot be drain-disposed.[11]

  • Container Defacing: After rinsing, remove or deface the original label to prevent misuse.[11]

  • Final Disposal: The triple-rinsed container can now be disposed of according to institutional policy, which may be as non-hazardous laboratory glass or plastic waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.